molecular formula C7H16N2 B1394842 1,3-Dimethyl-1,4-diazepane dihydrochloride CAS No. 342614-29-3

1,3-Dimethyl-1,4-diazepane dihydrochloride

Cat. No.: B1394842
CAS No.: 342614-29-3
M. Wt: 128.22 g/mol
InChI Key: CPZHVHQMQBDZMW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,4-diazepane dihydrochloride is a synthetic, saturated seven-membered diazepane ring system that serves as a versatile intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features two methyl groups on one nitrogen atom within the diazepane ring, a structure that is of significant interest for its conformational properties and potential for interaction with biological targets. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various experimental conditions. Diazepane cores are frequently employed in the synthesis of compounds targeting the 5-HT and sigma receptor families, and they are integral to the development of new therapeutic agents. As a key building block, researchers utilize 1,3-Dimethyl-1,4-diazepane dihydrochloride to construct more complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the exploration of novel pharmacophores. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,3-dimethyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZHVHQMQBDZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1,3-Dimethyl-1,4-diazepane Dihydrochloride. As a niche chemical, likely used in specialized research and development, publicly available experimental data is limited. Therefore, this document combines established information with well-founded theoretical predictions and expert analysis to serve as a robust resource for professionals in the field. We will delve into its structure, synthesis, spectral characteristics, physicochemical properties, and safety considerations, offering insights grounded in established chemical principles.

Introduction to 1,3-Dimethyl-1,4-diazepane Dihydrochloride

1,3-Dimethyl-1,4-diazepane dihydrochloride is a substituted seven-membered heterocyclic amine salt. The diazepane core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds.[1] Diazepine derivatives have found applications in a wide array of therapeutic areas, including as antipsychotics, anxiolytics, and anticonvulsants.[1] The hydrochloride salt form of this amine enhances its stability and aqueous solubility, making it suitable for various research and experimental applications.

The specific placement of the methyl groups at the 1- and 3-positions can influence the molecule's conformation, basicity, and biological activity. Understanding the chemical properties of this compound is crucial for its effective use in drug design, synthesis of more complex molecules, and various other research applications.

Chemical Structure and Identification

The chemical structure of 1,3-Dimethyl-1,4-diazepane Dihydrochloride consists of a seven-membered diazepane ring with methyl groups attached to the nitrogen at position 1 and the carbon at position 3. The dihydrochloride indicates that both nitrogen atoms are protonated, forming a salt with two chloride counter-ions.

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// Edges for the ring N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1;

// Edges for substituents N1 -- Me1; C3 -- Me3; N1 -- H_N1; N4 -- H_N4;

// Caption caption [label="Chemical Structure of 1,3-Dimethyl-1,4-diazepane Dihydrochloride", pos="0,-3!", shape=plaintext, fontsize=10]; }

Figure 2: Proposed Synthesis Workflow

Proposed Experimental Protocol:

Step 1: Synthesis of 1,3-Dimethyl-1,4-diazepane (Free Base)

  • To a stirred solution of a suitable non-nucleophilic base, such as potassium carbonate, in a high-boiling point solvent like acetonitrile, add N,N'-dimethyl-1,3-propanediamine.[2]

  • Under high-dilution conditions to favor intramolecular cyclization, slowly add a solution of 1,2-dibromoethane in the same solvent over several hours at reflux temperature.[3]

  • After the addition is complete, continue to reflux the mixture overnight.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1,3-Dimethyl-1,4-diazepane by vacuum distillation or column chromatography.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the purified 1,3-Dimethyl-1,4-diazepane free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath and slowly add two equivalents of a solution of hydrochloric acid in the same solvent with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield 1,3-Dimethyl-1,4-diazepane Dihydrochloride as a solid.

Physicochemical Properties

Experimental data on the physicochemical properties of 1,3-Dimethyl-1,4-diazepane Dihydrochloride are scarce. The following table includes known information and predicted values.

PropertyValueNotes
Appearance White to off-white solidTypical for amine hydrochloride salts.
Melting Point Not availableExpected to be a high-melting solid, likely decomposing at higher temperatures. For comparison, ethylenediamine dihydrochloride melts at >300 °C.[4]
Solubility Soluble in waterThe hydrochloride salt form significantly increases aqueous solubility compared to the free base.
pKa Predicted pKa1 ~10-11, pKa2 ~7-8Predicted based on similar diamines. The two pKa values correspond to the two protonated nitrogen atoms.
LogP (for free base) Predicted: -0.1This value suggests that the free base is relatively hydrophilic.

Spectral Properties

No experimental spectra for 1,3-Dimethyl-1,4-diazepane Dihydrochloride are publicly available. The following are predicted spectral characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. The predicted spectra for the dihydrochloride salt in a solvent like D₂O are as follows:

¹H NMR (Proton NMR):

  • N-H protons: A broad singlet, the chemical shift of which will be concentration and temperature-dependent.

  • N-CH₃ protons (at position 1): A singlet, expected in the range of δ 2.5-3.0 ppm.

  • C-CH₃ protons (at position 3): A doublet, expected in the range of δ 1.0-1.5 ppm, coupled to the proton at C3.

  • Ring protons (CH₂ and CH): A series of complex multiplets in the range of δ 2.5-4.0 ppm due to diastereotopicity and spin-spin coupling.

¹³C NMR (Carbon NMR):

  • N-CH₃ carbon (at position 1): A signal expected around δ 40-50 ppm.

  • C-CH₃ carbon (at position 3): A signal expected around δ 15-25 ppm.

  • Ring carbons: Several signals are expected in the range of δ 40-60 ppm. The exact chemical shifts will depend on the conformation of the seven-membered ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration
N⁺-H stretch2400-3000 (broad)Stretching of the ammonium C-N bonds.
C-H stretch (alkane)2850-3000Stretching of the C-H bonds in the methyl and methylene groups.
N-H bend1500-1600Bending of the N-H bonds.
C-N stretch1000-1250Stretching of the C-N bonds.
Mass Spectrometry (MS)

For the free base (after neutralization of the salt), the expected exact mass and fragmentation pattern are:

  • Molecular Ion (M⁺): The nominal mass of the free base (C₇H₁₆N₂) is 128 g/mol . The high-resolution mass spectrum should show the molecular ion peak at m/z corresponding to its exact mass.

  • Major Fragmentation Pathways: Cleavage alpha to the nitrogen atoms is a common fragmentation pathway for amines. This would lead to the loss of methyl or ethyl groups and the formation of stable iminium ions.

Reactivity and Stability

  • Stability: 1,3-Dimethyl-1,4-diazepane dihydrochloride is expected to be a stable solid under normal laboratory conditions.[4] As a hydrochloride salt, it is less susceptible to oxidation and degradation compared to the free base.

  • Reactivity: The dihydrochloride salt is acidic. It will react with bases to liberate the free diamine. The free diamine, with its two nucleophilic nitrogen atoms, can participate in various reactions, including alkylation, acylation, and condensation reactions.

Safety and Handling

Based on the available safety data for this compound and similar amine hydrochlorides, the following precautions should be taken:

  • Hazard Classification: Harmful if swallowed (H302). May cause skin, eye, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes.[6] Do not breathe dust. Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • In case of exposure:

    • Skin contact: Immediately wash with plenty of water.

    • Eye contact: Rinse cautiously with water for several minutes.

    • Ingestion: If swallowed, call a poison center or doctor immediately. Do NOT induce vomiting.[6]

Potential Applications

Given that diazepanes are privileged structures in medicinal chemistry, 1,3-Dimethyl-1,4-diazepane Dihydrochloride is likely to be used as a building block in the synthesis of more complex molecules with potential biological activity.[1] Its specific substitution pattern may be designed to target particular receptors or enzymes. It could also be used in coordination chemistry as a ligand for metal ions.

Conclusion

1,3-Dimethyl-1,4-diazepane Dihydrochloride is a substituted diamine salt with potential applications in research and development, particularly in the field of medicinal chemistry. While experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its chemical properties based on its structure, established chemical principles, and data from analogous compounds. The proposed synthetic route and predicted spectral data offer a valuable starting point for researchers working with this molecule. As with any chemical, it is crucial to handle this compound with appropriate safety precautions.

References

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). Theoretical Study of 1,4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dibromoethane. Retrieved from [Link]

  • Bentham Science. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • ResearchGate. (2008). New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. Retrieved from [Link]

  • PubMed. (1993). Purification and characterization of diamine oxidase (histaminase) from rat small intestine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 1,2-dibromoethane. Retrieved from [Link]

Sources

1,3-Dimethyl-1,4-diazepane dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dimethyl-1,4-diazepane dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-Dimethyl-1,4-diazepane dihydrochloride, a heterocyclic building block relevant to researchers in drug discovery and materials science. The information presented herein is synthesized from established chemical principles and available technical data to provide a robust resource for laboratory professionals.

Compound Identification and Structural Elucidation

1,3-Dimethyl-1,4-diazepane dihydrochloride is a saturated seven-membered heterocyclic compound containing two nitrogen atoms, substituted with methyl groups at the 1 and 3 positions. It is supplied as a dihydrochloride salt, which enhances its stability and solubility in polar solvents.

CAS Number: 1255718-37-6

The structure consists of a diazepane ring, which is a core motif in various biologically active molecules. The methyl substitutions influence the compound's stereochemistry, lipophilicity, and steric profile, making it a valuable intermediate for creating diverse chemical libraries.

Caption: Chemical structure of 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below. This information is critical for experimental design, including reaction stoichiometry, solvent selection, and safety protocol implementation.

PropertyValueSource
CAS Number 1255718-37-6
Molecular Formula C₇H₁₈Cl₂N₂[1]
Molecular Weight 201.14 g/mol [1]
Physical Form Solid[2]
InChI Key PJISCTBDKOFWAN-UHFFFAOYSA-N[2]
SMILES String CN1CC(C)NCCC1.[H]Cl.[H]Cl[2]
MDL Number MFCD13193864[1]
Safety and Handling Profile

As a prudent laboratory practice, 1,3-Dimethyl-1,4-diazepane dihydrochloride should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • GHS Pictogram: GHS07 (Exclamation mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statement: H302 (Harmful if swallowed)[2]

  • Storage Class: 11 (Combustible Solids)[2]

Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] In case of accidental contact, flush skin or eyes with copious amounts of water. If swallowed, seek immediate medical attention.[3]

Proposed Synthesis and Purification Workflow

The core strategy involves the reductive amination and subsequent cyclization of appropriate precursors. This multi-step process ensures high fidelity and control over the final structure.

Caption: Proposed multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Acyclic Precursor

  • Rationale: The initial step involves forming a key acyclic diamine. Reductive amination is a reliable method for creating C-N bonds without isolating the unstable imine intermediate.

  • Procedure:

    • To a solution of 1,2-diaminopropane (1.0 eq) in anhydrous dichloromethane (DCM) or dichloroethane (DCE), add a suitable carbonyl compound like a protected 3-aminopropanal derivative (1.0 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes. The choice of this mild reducing agent prevents over-reduction of the carbonyl group.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

  • Rationale: The formation of the seven-membered diazepane ring is achieved via an intramolecular cyclization. This step often requires heat and a non-nucleophilic base to facilitate the ring closure and neutralize any acid formed.[5]

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in a high-boiling polar aprotic solvent such as acetonitrile or DMF.

    • Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Reflux the mixture for 6-8 hours, monitoring progress by TLC.[7]

    • After cooling, filter off the base and evaporate the solvent under reduced pressure to yield the crude free base of 1,3-Dimethyl-1,4-diazepane.

Step 3: Purification and Salt Formation

  • Rationale: Purification is essential to remove unreacted starting materials and side products. Conversion to the dihydrochloride salt is then performed to yield a stable, crystalline solid that is easier to handle and store.

  • Procedure:

    • Purify the crude free base using silica gel column chromatography.

    • Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) with vigorous stirring.

    • The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization (Self-Validation)

Although the supplier, Sigma-Aldrich, notes that it does not collect analytical data for this specific product, a researcher synthesizing or using this compound must independently verify its identity and purity.[2] The following techniques are standard for the characterization of such small molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two N-methyl protons, the C-methyl protons, and the diastereotopic methylene protons of the diazepane ring. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum should confirm the presence of seven distinct carbon signals corresponding to the two N-methyl groups, the C-methyl group, and the four unique carbons of the diazepane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion (as the free base), which provides definitive confirmation of the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H and N-H stretching vibrations. The broad N-H stretch associated with the hydrochloride salt would be a key diagnostic feature.

Applications and Research Context

The 1,4-diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[7][8] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including:

  • Anticonvulsant and anxiolytic agents[6]

  • Antidepressants and antipsychotics[8]

  • Anticancer and antibacterial agents[8]

Beyond pharmaceuticals, nitrogen-containing heterocyclic compounds are effective corrosion inhibitors, as they can adsorb onto metal surfaces through electron pair donation.[9] While 1,3-diazepan-2-ylidenes have been explored for this purpose, 1,4-diazepane derivatives like the title compound represent a class of molecules with potential in materials science and corrosion prevention.[9] Therefore, 1,3-Dimethyl-1,4-diazepane dihydrochloride serves as a versatile starting material for synthesizing novel compounds for evaluation in these and other emerging research areas.

References

  • Production method of 1,4-diazepane derivatives.
  • Safety Data Sheet. SeraCare. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • (R)-1-Benzyl-3-methyl-diazepane dihydrochloride. ChemBK. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. ResearchGate. [Link]

  • 4,5,6,7-tetrahydro-1H-1,3-diazepan-2-ium chloride. National Institutes of Health (NIH). [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Institutes of Health (NIH). [Link]

  • Dilazep dihydrochloride. CAS Common Chemistry. [Link]

  • Synthesis and characterization of some 1,4-diazepin es derivatives. SciSpace. [Link]

  • Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PubMed Central. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-1,4-diazepane dihydrochloride is a saturated seven-membered heterocyclic compound containing two nitrogen atoms. As a member of the 1,4-diazepane family, it holds potential as a scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antipsychotic, anxiolytic, and anticancer properties.[1][2][3] This technical guide provides a comprehensive analysis of the molecular structure of 1,3-Dimethyl-1,4-diazepane dihydrochloride, including its chemical properties, a proposed synthetic route, and a detailed examination of its predicted spectroscopic and conformational characteristics. The content herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the 1,4-diazepane framework.

Introduction to 1,4-Diazepanes: A Privileged Scaffold in Medicinal Chemistry

The 1,4-diazepane ring system is a seven-membered heterocycle with nitrogen atoms at positions 1 and 4. This structural motif is of significant interest in drug discovery, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2] The conformational flexibility of the seven-membered ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. This guide focuses on a specific, simple derivative, 1,3-Dimethyl-1,4-diazepane dihydrochloride, to provide a fundamental understanding of the core structural features of this important class of compounds.

Molecular Structure and Chemical Properties

1,3-Dimethyl-1,4-diazepane dihydrochloride is the hydrochloride salt of the parent amine, 1,3-Dimethyl-1,4-diazepane. The dihydrochloride form enhances the compound's stability and water solubility, rendering it suitable for various experimental applications.

PropertyValueSource
Chemical Formula C₇H₁₈Cl₂N₂[4]
Molecular Weight 201.14 g/mol [4]
Appearance Solid[4]
SMILES String CN1CC(C)NCCC1.[H]Cl.[H]Cl[4]
InChI Key PJISCTBDKOFWAN-UHFFFAOYSA-N[4]

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// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="0,0!"]; C_Me1 [label="CH₃", pos="-2.6,1.5!"]; C_Me3 [label="CH₃", pos="-2.6,-1.5!"]; Cl1 [label="Cl⁻", pos="3,1!"]; Cl2 [label="Cl⁻", pos="3,-1!"]; H_N1 [label="H⁺", pos="-0.5,2!"]; H_N4 [label="H⁺", pos="-0.5,-2!"];

// Bonds edge [len=1.5]; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1; C2 -- C_Me1; C3 -- C_Me3;

// Dotted lines for ionic interaction edge [style=dotted, color="#EA4335"]; N1 -- H_N1; N4 -- H_N4; H_N1 -- Cl1; H_N4 -- Cl2; }

Figure 1: 2D Chemical Structure of 1,3-Dimethyl-1,4-diazepane Dihydrochloride.

Proposed Synthesis Pathway

Synthesis_Workflow start 1,3-Diketone Precursor (e.g., Pentane-2,4-dione) intermediate In situ formation of Di-imine Intermediate start->intermediate Reaction with Methylamine reagents Methylamine (CH₃NH₂) Sodium Cyanoborohydride (NaBH₃CN) Methanol (Solvent) reagents->intermediate product 1,3-Dimethyl-1,4-diazepane intermediate->product Reduction final_product 1,3-Dimethyl-1,4-diazepane Dihydrochloride product->final_product Acidification acidification HCl in Ether acidification->final_product

Figure 2: Proposed Synthesis Workflow for 1,3-Dimethyl-1,4-diazepane Dihydrochloride.

Detailed Experimental Protocol (Proposed)

Materials:

  • Pentane-2,4-dione

  • Methylamine (40% solution in water)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pentane-2,4-dione (1 equivalent) in methanol.

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylamine solution (2.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes.

  • Reduction: To the reaction mixture, add sodium cyanoborohydride (2.5 equivalents) portion-wise, ensuring the temperature remains below 15 °C. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue with a saturated sodium hydroxide solution to pH >12. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-Dimethyl-1,4-diazepane as an oil.

  • Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C. Add a solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Predicted Spectroscopic Characterization

Due to the absence of published experimental spectra for 1,3-Dimethyl-1,4-diazepane dihydrochloride, the following sections provide predicted spectroscopic data based on the principles of NMR and mass spectrometry, and by analogy with structurally related compounds.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The predicted ¹H NMR spectrum of 1,3-Dimethyl-1,4-diazepane dihydrochloride in D₂O would exhibit signals corresponding to the different proton environments in the molecule. The use of D₂O will result in the exchange of the acidic N-H protons, which will therefore not be observed in the spectrum.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.5 - 3.8m4HH-5, H-7 (protons adjacent to N4)
~ 3.2 - 3.4m2HH-2 (protons adjacent to N1)
~ 2.9s3HN1-CH₃
~ 2.5 - 2.7m1HH-3
~ 2.0 - 2.2m2HH-6
~ 1.4d3HC3-CH₃

Rationale for Predictions:

  • Protons on carbons adjacent to the positively charged nitrogen atoms (H-2, H-5, H-7) are expected to be deshielded and appear at a lower field.

  • The N-methyl protons (N1-CH₃) will appear as a singlet.

  • The C3-methyl protons will be a doublet due to coupling with the H-3 proton.

  • The remaining methylene and methine protons on the diazepane ring will appear as complex multiplets due to overlapping signals and spin-spin coupling.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

Chemical Shift (ppm)Assignment
~ 60 - 65C-2
~ 55 - 60C-5, C-7
~ 45 - 50N1-CH₃
~ 40 - 45C-3
~ 25 - 30C-6
~ 15 - 20C3-CH₃

Rationale for Predictions:

  • Carbons bonded to nitrogen (C-2, C-5, C-7, and N1-CH₃) will be deshielded and appear at a lower field.

  • The aliphatic carbons of the ring (C-3, C-6) and the C3-methyl group will appear at a higher field.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of the free base, 1,3-Dimethyl-1,4-diazepane, is predicted to show a molecular ion peak and characteristic fragmentation patterns for cyclic amines. The nitrogen rule predicts an even molecular weight for a compound with two nitrogen atoms. The most common fragmentation pathway for amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to a nitrogen atom.[8][9]

  • Molecular Ion (M⁺): m/z = 128 (for the free base C₇H₁₆N₂)

  • Major Fragmentation Pathways:

    • α-Cleavage at C2-C3: Loss of a propyl radical to give a fragment at m/z = 85.

    • α-Cleavage at C7-C6: Loss of an ethyl radical to give a fragment at m/z = 99.

    • Loss of a methyl group from N1: A peak at m/z = 113.

    • Ring opening followed by further fragmentation: This can lead to a variety of smaller fragments.

Conformational Analysis of the 1,4-Diazepane Ring

Seven-membered rings, such as the 1,4-diazepane ring, are conformationally flexible and can exist in several interconverting conformations. The most stable conformations are typically those that minimize torsional and transannular strain. For the 1,4-diazepane ring, the primary conformations are the twist-chair and twist-boat forms.

Conformations cluster_conformers Conformational Isomers TwistChair Twist-Chair (Lower Energy) TransitionState Energy Barrier TwistChair->TransitionState TwistBoat Twist-Boat (Higher Energy) TransitionState->TwistBoat

Figure 3: Energy relationship between the primary conformations of the 1,4-diazepane ring.

The introduction of methyl groups at the 1 and 3 positions will influence the conformational equilibrium. The bulky methyl groups will prefer to occupy pseudo-equatorial positions to minimize steric interactions. The exact conformational preference would require detailed computational modeling or experimental studies such as variable-temperature NMR.

Potential Applications in Drug Development

While 1,3-Dimethyl-1,4-diazepane dihydrochloride itself is a simple molecule, the 1,4-diazepane scaffold is a key component in a variety of biologically active compounds.[1][2][3] Derivatives of 1,4-diazepane have been investigated for a range of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: Many benzodiazepines, which contain a fused 1,4-diazepine ring, are used as anxiolytics, sedatives, and anticonvulsants.[2]

  • Anticancer Agents: Certain 1,4-diazepane derivatives have shown promise as inhibitors of various kinases and other targets implicated in cancer progression.[10]

  • Anticoagulants: Novel 1,4-diazepane derivatives have been developed as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[11]

The simple structure of 1,3-Dimethyl-1,4-diazepane dihydrochloride makes it an attractive starting point or fragment for the synthesis of more complex and potentially bioactive molecules through further functionalization.

Conclusion

1,3-Dimethyl-1,4-diazepane dihydrochloride serves as a fundamental example of the 1,4-diazepane class of heterocyclic compounds. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its molecular structure can be achieved through the application of established chemical principles and by analogy to related compounds. This technical guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and predicted spectroscopic and conformational features. The information presented herein is intended to aid researchers in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel therapeutic agents based on the versatile 1,4-diazepane scaffold.

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An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 1,3-Dimethyl-1,4-diazepane dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles.

Introduction and Strategic Overview

1,3-Dimethyl-1,4-diazepane and its salts are heterocyclic compounds of interest in medicinal chemistry and drug discovery due to their structural relation to the broader class of diazepanes, which are known to possess a wide range of biological activities. The synthesis of this specific N,N'-disubstituted diazepane can be efficiently achieved through a two-step process commencing with the cyclization of a readily available diamine precursor, followed by reduction and subsequent salt formation.

The selected strategy hinges on the initial formation of a cyclic diamide, 1,4-Dimethyl-1,4-diazepane-2,5-dione, which serves as a stable and readily purifiable intermediate. This intermediate is then subjected to a powerful reduction to yield the target diazepane base. The final step involves the conversion of the free base to its dihydrochloride salt, a common practice to enhance stability and aqueous solubility for potential pharmaceutical applications. This pathway is advantageous due to the commercial availability of the starting materials and the reliability of the proposed chemical transformations.

Visualizing the Synthetic Pathway

The overall synthetic scheme is depicted below, illustrating the transformation from the starting diamine to the final dihydrochloride salt.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Cyclization cluster_2 Step 2: Reduction cluster_3 Step 3: Salt Formation N,N'-dimethyl-1,3-propanediamine N,N'-dimethyl-1,3-propanediamine 1,4-Dimethyl-1,4-diazepane-2,5-dione 1,4-Dimethyl-1,4-diazepane-2,5-dione N,N'-dimethyl-1,3-propanediamine->1,4-Dimethyl-1,4-diazepane-2,5-dione Oxalyl Chloride, Triethylamine, DCM 1,3-Dimethyl-1,4-diazepane 1,3-Dimethyl-1,4-diazepane 1,4-Dimethyl-1,4-diazepane-2,5-dione->1,3-Dimethyl-1,4-diazepane LiAlH4, THF 1,3-Dimethyl-1,4-diazepane dihydrochloride 1,3-Dimethyl-1,4-diazepane dihydrochloride 1,3-Dimethyl-1,4-diazepane->1,3-Dimethyl-1,4-diazepane dihydrochloride HCl in Diethyl Ether

Figure 1: Proposed synthesis of 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Part 1: Synthesis of the Precursor - N,N'-dimethyl-1,3-propanediamine

While N,N'-dimethyl-1,3-propanediamine is commercially available, for completeness, a common synthetic route is outlined. This diamine is typically prepared via the reaction of dimethylamine with acrylonitrile, followed by hydrogenation of the resulting N,N-dimethylaminopropionitrile.[1][2][3][4] This two-step industrial process offers high yields and purity.

Part 2: Detailed Synthesis of 1,3-Dimethyl-1,4-diazepane dihydrochloride

This section provides a detailed, step-by-step methodology for the synthesis of the target compound.

Step 1: Synthesis of 1,4-Dimethyl-1,4-diazepane-2,5-dione

The cyclization of N,N'-dimethyl-1,3-propanediamine with a two-carbon electrophile is a key step in forming the diazepane ring. Oxalyl chloride is an excellent choice for this transformation as it readily reacts with secondary amines to form amides.[5][6] The reaction proceeds via a double acylation to yield the cyclic diamide.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N'-dimethyl-1,3-propanediamine (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of oxalyl chloride (1.05 eq) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 1,4-Dimethyl-1,4-diazepane-2,5-dione. The product can be further purified by recrystallization or column chromatography.

Data Summary for Step 1:

ReagentMolar Eq.Molecular Weight ( g/mol )
N,N'-dimethyl-1,3-propanediamine1.0102.18[7]
Oxalyl chloride1.05126.93
Triethylamine2.2101.19
Dichloromethane (DCM)Solvent84.93
Step 2: Reduction of 1,4-Dimethyl-1,4-diazepane-2,5-dione

The reduction of the cyclic diamide (a lactam derivative) to the corresponding diamine is effectively achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[8][9][10] This reaction converts the two amide carbonyl groups into methylene groups.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of 1,4-Dimethyl-1,4-diazepane-2,5-dione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction by TLC.

  • Work-up (Fieser method): After the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 1,3-Dimethyl-1,4-diazepane as an oil. The product can be purified by vacuum distillation.

Data Summary for Step 2:

ReagentMolar Eq.Molecular Weight ( g/mol )
1,4-Dimethyl-1,4-diazepane-2,5-dione1.0156.19
Lithium Aluminium Hydride (LiAlH₄)4.037.95
Tetrahydrofuran (THF)Solvent72.11
Step 3: Formation of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

The final step involves the conversion of the synthesized free base into its dihydrochloride salt to improve its handling and solubility properties.[11][12][13][14] This is a straightforward acid-base reaction.

Experimental Protocol:

  • Solution Preparation: Dissolve the purified 1,3-Dimethyl-1,4-diazepane (1.0 eq) in anhydrous diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) with stirring.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in the ice bath. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether and dry under vacuum to yield the final product, 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Data Summary for Step 3:

ReagentMolar Eq.Molecular Weight ( g/mol )
1,3-Dimethyl-1,4-diazepane1.0128.23
Hydrochloric Acid (in ether)2.236.46
Anhydrous Diethyl EtherSolvent74.12

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally sound approach for the preparation of 1,3-Dimethyl-1,4-diazepane dihydrochloride. The methodology relies on well-established chemical transformations, ensuring a high degree of reproducibility. By following the outlined protocols and adhering to standard laboratory safety practices, researchers can successfully synthesize this target molecule for further investigation in various scientific disciplines.

References

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Spectroscopic Signature of 1,3-Dimethyl-1,4-diazepane Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structure of a Key Diazepane Derivative

1,3-Dimethyl-1,4-diazepane dihydrochloride is a saturated seven-membered heterocyclic compound containing two nitrogen atoms. As a member of the diazepane family, which forms the core of many biologically active compounds, a thorough understanding of its structural and electronic properties is paramount for its application in medicinal chemistry and drug development.[1][2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule. This in-depth technical guide provides a detailed exposition of the expected spectroscopic data for 1,3-Dimethyl-1,4-diazepane dihydrochloride, grounded in the established principles of spectroscopic analysis and supported by data from structurally related compounds. The dihydrochloride salt form is particularly relevant for pharmaceutical applications, influencing solubility and stability. The protonation of the nitrogen atoms is expected to significantly impact the spectroscopic signature of the molecule, a key consideration that will be explored herein.

Synthetic Pathway: A Probable Route to 1,3-Dimethyl-1,4-diazepane Dihydrochloride

The proposed synthetic workflow is as follows:

Synthesis_of_1_3_Dimethyl_1_4_diazepane_dihydrochloride cluster_0 Reductive Amination cluster_1 Salt Formation N-methyl-1,3-propanediamine N-methyl-1,3-propanediamine Intermediate_Imine Intermediate Imine/Enamine N-methyl-1,3-propanediamine->Intermediate_Imine Condensation Methylglyoxal Methylglyoxal Methylglyoxal->Intermediate_Imine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) 1,3-Dimethyl-1,4-diazepane 1,3-Dimethyl-1,4-diazepane Reducing_Agent->1,3-Dimethyl-1,4-diazepane Intermediate_Imine->1,3-Dimethyl-1,4-diazepane Reduction Target_Compound 1,3-Dimethyl-1,4-diazepane dihydrochloride 1,3-Dimethyl-1,4-diazepane->Target_Compound HCl HCl in solvent (e.g., Ether or Isopropanol) HCl->Target_Compound

Figure 1: Proposed synthetic workflow for 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Experimental Protocol: A Step-by-Step Methodology

  • Reaction Setup: To a stirred solution of N-methyl-1,3-propanediamine in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylglyoxal at room temperature.

  • Reductive Amination: After a brief stirring period to allow for imine formation, a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, the free base 1,3-Dimethyl-1,4-diazepane, can be purified by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The resulting precipitate, 1,3-Dimethyl-1,4-diazepane dihydrochloride, is collected by filtration, washed with the solvent, and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of a molecule. For 1,3-Dimethyl-1,4-diazepane dihydrochloride, both ¹H and ¹³C NMR will provide critical information. Due to the protonation of the nitrogen atoms, the signals of adjacent protons and carbons are expected to be shifted downfield compared to the free base. The flexible seven-membered ring will likely exist in a dynamic equilibrium of chair and boat-like conformations, which can lead to broadened signals at room temperature. Variable temperature NMR studies could provide insights into this conformational dynamism.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene protons of the diazepane ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
N1-CH₃3.0 - 3.5s-Singlet, downfield due to adjacent protonated nitrogen.
C3-CH₃1.3 - 1.6d~6-7Doublet, coupled to the C3 proton.
C2-H₂3.2 - 3.8m-Diastereotopic protons, complex multiplet.
C3-H3.5 - 4.0m-Multiplet, coupled to C3-CH₃ and C2-H₂.
C5-H₂3.4 - 3.9m-Complex multiplet, downfield due to adjacent protonated nitrogen.
C6-H₂2.0 - 2.5m-Multiplet, expected to be the most upfield of the ring protons.
C7-H₂3.2 - 3.8m-Complex multiplet, downfield due to adjacent protonated nitrogen.
N-H10.0 - 12.0br s-Broad singlet, exchangeable with D₂O.

Note: Chemical shifts are predicted for a solution in D₂O or DMSO-d₆. The exact values can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton data, confirming the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
N1-CH₃40 - 45Shifted downfield due to protonation of N1.
C3-CH₃15 - 20Aliphatic methyl group.
C250 - 55Methylene carbon adjacent to two nitrogen atoms.
C355 - 60Methine carbon.
C545 - 50Methylene carbon adjacent to a protonated nitrogen.
C625 - 30Methylene carbon, expected to be the most upfield ring carbon.
C748 - 53Methylene carbon adjacent to a protonated nitrogen.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 1,3-Dimethyl-1,4-diazepane dihydrochloride, the most prominent features will be associated with the N-H and C-H bonds.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Notes
N⁺-H Stretching2400 - 2800Broad, StrongCharacteristic of amine hydrochlorides. This broad absorption is often referred to as an "ammonium band".
C-H Stretching (Aliphatic)2850 - 3000Medium to StrongStretching vibrations of the methyl and methylene groups.
C-H Bending1350 - 1470MediumBending vibrations of the methyl and methylene groups.
C-N Stretching1000 - 1250MediumStretching vibrations of the carbon-nitrogen bonds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. For 1,3-Dimethyl-1,4-diazepane dihydrochloride, Electrospray Ionization (ESI) would be the preferred method.

The expected molecular ion in positive ion mode would correspond to the free base [M+H]⁺, where M is the mass of 1,3-Dimethyl-1,4-diazepane (C₇H₁₆N₂), which has a monoisotopic mass of 128.1313 Da. Therefore, the expected [M+H]⁺ ion would be at m/z 129.1392.

Predicted Fragmentation Pathway:

Fragmentation_Pathway Parent_Ion [C₇H₁₇N₂]⁺ m/z = 129.1392 Fragment_1 [C₆H₁₄N₂]⁺ m/z = 114.1157 Parent_Ion->Fragment_1 - CH₃ Fragment_2 [C₅H₁₁N]⁺ m/z = 85.0891 Parent_Ion->Fragment_2 - C₂H₆N Fragment_3 [C₄H₁₀N]⁺ m/z = 72.0813 Fragment_1->Fragment_3 - C₂H₄

Figure 2: A plausible fragmentation pathway for the [M+H]⁺ ion of 1,3-Dimethyl-1,4-diazepane.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

Ion Formula Calculated m/z Description
[C₇H₁₇N₂]⁺129.1392[M+H]⁺ of the free base
[C₇H₁₆N₂Na]⁺151.1211Sodium adduct of the free base

Conclusion: A Predictive Spectroscopic Framework

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 1,3-Dimethyl-1,4-diazepane dihydrochloride. By leveraging established spectroscopic principles and drawing analogies from structurally related compounds, we have constructed a robust framework for the characterization of this molecule. The detailed protocols and predicted spectral data presented herein are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and further investigation of this important diazepane derivative. The provided information underscores the power of spectroscopic techniques in modern chemical research and establishes a baseline for the empirical validation of the structure and properties of 1,3-Dimethyl-1,4-diazepane dihydrochloride.

References

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An In-depth Technical Guide to 1,3-Dimethyl-1,4-diazepane: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,3-Dimethyl-1,4-diazepane, a saturated seven-membered heterocyclic compound. While not as extensively documented as its benzodiazepine relatives, this molecule serves as an important structural motif. This document will delve into its historical context within the broader class of diazepines, propose a detailed synthetic pathway, outline its structural characterization, and discuss its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Historical Perspective: The Dawn of the Diazepines

The story of 1,4-diazepanes is intrinsically linked to the groundbreaking discovery of benzodiazepines. In 1955, Leo Sternbach, a chemist at Hoffmann-La Roche, serendipitously synthesized chlordiazepoxide (Librium)[1][2][3]. This discovery marked a paradigm shift in the treatment of anxiety and sleep disorders[1][2][4]. The subsequent development of diazepam (Valium) in 1963 further solidified the therapeutic importance of the 1,4-benzodiazepine core[1][2][3].

The core structure of these "wonder drugs" is a fusion of a benzene ring and a diazepine ring[3][4]. The immense success of these compounds spurred extensive research into the synthesis and biological activity of a vast array of diazepine derivatives, including saturated systems like 1,4-diazepane and its substituted analogs[4][5]. While the early focus was on the anxiolytic and sedative properties of benzodiazepines, the broader class of 1,4-diazepines has been explored for a range of biological activities, including antipsychotic, anticonvulsant, and antimicrobial effects[6][7]. The synthesis of simpler, non-fused diazepane rings became a fundamental area of study for understanding structure-activity relationships and developing novel therapeutic agents.

Proposed Synthesis of (S)-1,3-Dimethyl-1,4-diazepane

The synthesis of the chiral molecule (S)-1,3-Dimethyl-1,4-diazepane can be envisioned through a multi-step sequence, commencing with a readily available chiral precursor and culminating in the formation and methylation of the diazepane ring. The proposed pathway leverages established synthetic methodologies, including intramolecular cyclization and reductive amination.

Synthesis of the Chiral Precursor: (S)-2-aminopropan-1-ol

The synthesis originates from the chiral amino acid L-alanine. A common and efficient method involves the reduction of the carboxylic acid functionality to a primary alcohol.

Experimental Protocol:

  • Esterification: L-alanine is first converted to its methyl or ethyl ester to protect the carboxylic acid and improve solubility in organic solvents. This can be achieved by reacting L-alanine with the corresponding alcohol under acidic catalysis (e.g., thionyl chloride in methanol).

  • Reduction: The resulting amino ester is then reduced to (S)-2-aminopropan-1-ol (also known as L-alaninol) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF)[8]. The reaction is typically performed at low temperatures and then allowed to warm to room temperature.

  • Work-up: Careful quenching of the reaction with water and a strong base (e.g., NaOH solution) is necessary to decompose the aluminum salts and liberate the amino alcohol. The product can then be extracted with an organic solvent and purified by distillation[9][10].

Synthesis_of_L_Alaninol L_Alanine L-Alanine Amino_Ester L-Alanine Methyl Ester L_Alanine->Amino_Ester CH₃OH, SOCl₂ L_Alaninol (S)-2-aminopropan-1-ol Amino_Ester->L_Alaninol 1. LiAlH₄, THF 2. H₂O, NaOH

Caption: Synthesis of (S)-2-aminopropan-1-ol from L-alanine.
Formation of the 1,4-Diazepane Ring

The construction of the seven-membered diazepane ring can be achieved through the reaction of (S)-2-aminopropan-1-ol with a suitable three-carbon synthon, followed by intramolecular cyclization. A plausible approach involves the use of acrylonitrile followed by reduction and cyclization.

Experimental Protocol:

  • Michael Addition: (S)-2-aminopropan-1-ol is reacted with acrylonitrile in a Michael addition reaction. This forms an N-substituted aminopropionitrile.

  • Reduction of the Nitrile: The nitrile group is then reduced to a primary amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation. This step yields a diamine intermediate.

  • Intramolecular Cyclization: The resulting diamino alcohol can undergo intramolecular cyclization to form the 3-methyl-1,4-diazepane ring[11][12][13]. This cyclization can be promoted by heating or by using a catalyst that facilitates the dehydration and ring closure.

Diazepane_Formation L_Alaninol (S)-2-aminopropan-1-ol Aminopropionitrile N-(2-hydroxypropyl) -aminopropionitrile L_Alaninol->Aminopropionitrile Acrylonitrile Diamine Diamino alcohol intermediate Aminopropionitrile->Diamine LiAlH₄, THF Diazepane (S)-3-Methyl-1,4-diazepane Diamine->Diazepane Heat or Catalyst (Intramolecular Cyclization)

Caption: Formation of the (S)-3-Methyl-1,4-diazepane ring.
N-Methylation via Eschweiler-Clarke Reaction

The final step to obtain 1,3-Dimethyl-1,4-diazepane is the methylation of the secondary amine at the 1-position. The Eschweiler-Clarke reaction is a classic and efficient method for the exhaustive methylation of primary and secondary amines without the formation of quaternary ammonium salts[14][15][16].

Experimental Protocol:

  • Reaction Setup: (S)-3-Methyl-1,4-diazepane is dissolved in an excess of formic acid.

  • Addition of Formaldehyde: An aqueous solution of formaldehyde is added to the mixture.

  • Heating: The reaction mixture is heated to reflux. The formic acid acts as both the solvent and the reducing agent, while formaldehyde is the source of the methyl group[14][15]. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate.

  • Work-up: After the reaction is complete (indicated by the cessation of CO₂ evolution), the excess formic acid and formaldehyde are removed, typically by distillation. The product is then basified and extracted with an organic solvent, followed by purification.

N_Methylation Diazepane (S)-3-Methyl-1,4-diazepane Target_Molecule (S)-1,3-Dimethyl-1,4-diazepane Diazepane->Target_Molecule Formaldehyde (CH₂O) Formic Acid (HCOOH)

Caption: N-Methylation of (S)-3-Methyl-1,4-diazepane.

Structural Characterization

The structural elucidation of 1,3-Dimethyl-1,4-diazepane would rely on standard spectroscopic techniques. Based on analogous structures, the following spectral data can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The N-methyl group would likely appear as a singlet, while the C-methyl group would be a doublet due to coupling with the adjacent proton. The methylene protons of the diazepane ring would exhibit complex multiplets due to their diastereotopic nature and coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each carbon atom. The chemical shifts would be influenced by the neighboring nitrogen atoms and the alkyl substituents.

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
N-CH₃~2.3 (s)~45
C3-CH₃~1.1 (d)~18
C2-H₂Multiplets~55
C3-HMultiplet~50
C5-H₂Multiplets~48
C6-H₂Multiplets~28
C7-H₂Multiplets~52

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.[17][18][19][20][21]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of 1,3-Dimethyl-1,4-diazepane (C₇H₁₆N₂). The fragmentation pattern would be characteristic of cyclic amines, with common fragmentation pathways including the loss of alkyl groups and ring cleavage[22][23][24][25][26]. Alpha-cleavage adjacent to the nitrogen atoms is a typical fragmentation route for amines, which would lead to the formation of stable iminium ions.

Biological and Pharmacological Significance

The biological activity of 1,3-Dimethyl-1,4-diazepane has not been extensively reported in the literature. However, based on the broader class of 1,4-diazepines, it can be hypothesized that this molecule may possess activity within the central nervous system[6][7][24][27]. The introduction of small alkyl substituents can significantly modulate the pharmacological properties of a parent scaffold, influencing factors such as receptor binding affinity, metabolic stability, and bioavailability.

The structural similarity to known bioactive molecules suggests that 1,3-Dimethyl-1,4-diazepane could be a valuable starting point for the development of novel therapeutic agents. Further pharmacological screening would be necessary to elucidate its specific biological targets and potential therapeutic applications. The chirality at the 3-position also introduces the possibility of stereoselective interactions with biological receptors, a critical consideration in modern drug design.

Conclusion

1,3-Dimethyl-1,4-diazepane, while not a widely studied compound, represents an interesting and accessible derivative of the 1,4-diazepane core. Its synthesis can be achieved through established and reliable chemical transformations. This guide provides a foundational understanding of its historical context, a plausible and detailed synthetic route, and an outline of its expected structural characteristics. Further research into this and similar simple diazepane derivatives could uncover novel pharmacological properties and contribute to the development of new therapeutics.

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Unlocking the Therapeutic Potential of 1,3-Dimethyl-1,4-diazepane Dihydrochloride: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Despite the extensive investigation of this heterocyclic system, specific derivatives such as 1,3-Dimethyl-1,4-diazepane dihydrochloride remain largely unexplored. This technical guide provides a comprehensive overview of potential research avenues for this compound, drawing upon the known biological activities of related diazepane derivatives and its unique structural features. We will delve into promising therapeutic targets, propose synthetic modifications for library generation, and outline detailed experimental protocols to empower researchers in drug discovery and development to unlock the full potential of this intriguing molecule.

Introduction: The Promise of a Privileged Scaffold

The diazepine nucleus is a seven-membered heterocyclic ring containing two nitrogen atoms. Its non-planar, flexible conformation allows it to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] The most famous example is diazepam (Valium), a benzodiazepine derivative that has been a cornerstone in the treatment of anxiety, seizures, and muscle spasms for decades.[4] Beyond the central nervous system, diazepine derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3]

1,3-Dimethyl-1,4-diazepane dihydrochloride (Figure 1) presents a simple yet compelling starting point for novel drug discovery programs. Its key structural features – a saturated 1,4-diazepane core and two methyl substitutions – offer a unique three-dimensional arrangement that can be systematically modified to explore structure-activity relationships (SAR). This guide will serve as a roadmap for initiating research into its therapeutic potential.

Figure 1: Chemical Structure of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

Compound Name Molecular Formula Molecular Weight CAS Number
1,3-Dimethyl-1,4-diazepane dihydrochlorideC7H18Cl2N2201.14 g/mol 1255718-37-6

Potential Therapeutic Areas and Mechanistic Hypotheses

Based on the established pharmacology of the diazepine scaffold, we propose the following research areas for 1,3-Dimethyl-1,4-diazepane dihydrochloride and its future analogues.

Neurological and Psychiatric Disorders

The historical success of benzodiazepines points to the central nervous system (CNS) as a primary area of investigation.[4]

  • GABAergic Modulation: The diazepane core is a known modulator of the GABA-A receptor.[4][5] It is plausible that 1,3-Dimethyl-1,4-diazepane could exhibit similar activity. Initial screening should focus on its ability to potentiate GABA-induced chloride currents in neuronal cells.

  • Dopamine and Serotonin Receptor Antagonism: Atypical antipsychotics often feature a diazepine moiety. Investigating the binding affinity of 1,3-Dimethyl-1,4-diazepane for dopamine (D2) and serotonin (5-HT2A) receptors could reveal potential antipsychotic or mood-stabilizing properties.

Experimental Workflow: Initial CNS Target Screening

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Identification A 1,3-Dimethyl-1,4-diazepane dihydrochloride B Radioligand Binding Assays (GABA-A, D2, 5-HT2A) A->B C Electrophysiology Patch-Clamp (GABA-A Receptor Potentiation) A->C D Neuronal Cell Viability Assays A->D Toxicity Check E Second Messenger Assays (cAMP, Calcium Flux) B->E F Hit Compound with Confirmed Activity C->F E->F G cluster_0 Primary Screening cluster_1 Target Deconvolution cluster_2 Mechanism of Action Studies A 1,3-Dimethyl-1,4-diazepane dihydrochloride B Cancer Cell Line Proliferation Assays (e.g., MCF-7, HCT-116) A->B C Bromodomain Binding Assays B->C D HDAC Activity Assays B->D E Kinase Panel Screening B->E F Cell Cycle Analysis C->F G Apoptosis Assays D->G

Caption: A stepwise approach for evaluating the anticancer potential of 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Infectious Diseases

The diazepine core has been incorporated into molecules with antibacterial and antifungal properties. [2][3]

  • Antimicrobial Activity: The cationic nature of the dihydrochloride salt and the overall structure may allow for interaction with bacterial cell membranes or inhibition of essential microbial enzymes. Screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is warranted.

Synthetic Expansion and Library Development

The true potential of 1,3-Dimethyl-1,4-diazepane dihydrochloride lies in its use as a scaffold for generating a library of novel compounds.

General Synthetic Considerations

The synthesis of 1,4-diazepines can be achieved through various routes, often involving the condensation of diamines with dicarbonyl compounds or related synthons. [6][7][8]For derivatization of the 1,3-Dimethyl-1,4-diazepane core, functionalization of the secondary amine at the 4-position is a logical starting point.

Proposed Synthetic Protocol: N-Functionalization

Objective: To generate a library of N-substituted derivatives of 1,3-Dimethyl-1,4-diazepane.

Materials:

  • 1,3-Dimethyl-1,4-diazepane dihydrochloride

  • Triethylamine (or other suitable base)

  • A library of alkyl halides, acyl chlorides, or sulfonyl chlorides

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Free-Basing: Dissolve 1,3-Dimethyl-1,4-diazepane dihydrochloride in an appropriate solvent (e.g., water) and neutralize with a strong base (e.g., NaOH) to a pH > 12. Extract the free base into an organic solvent (e.g., DCM) and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the free base of 1,3-Dimethyl-1,4-diazepane.

  • N-Alkylation/Acylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the free base in anhydrous DCM.

  • Add 1.2 equivalents of triethylamine.

  • Slowly add 1.1 equivalents of the desired electrophile (e.g., benzyl bromide, acetyl chloride).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthetic Strategy

G A 1,3-Dimethyl-1,4-diazepane dihydrochloride B Free-Basing A->B C 1,3-Dimethyl-1,4-diazepane (Free Base) B->C D N-Alkylation / N-Acylation (R-X) C->D E Library of Novel Derivatives D->E

Caption: Synthetic workflow for the generation of a diverse library from the core scaffold.

Conclusion and Future Outlook

1,3-Dimethyl-1,4-diazepane dihydrochloride represents a largely untapped resource in the field of medicinal chemistry. While specific biological data for this compound is currently lacking, the extensive and diverse pharmacology of the broader diazepine class provides a strong rationale for its investigation. [1][2][3][4]This guide has outlined several high-potential research avenues, from CNS disorders and oncology to infectious diseases. The provided experimental workflows and synthetic strategies offer a practical starting point for researchers. The systematic exploration of this molecule and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical impact.

References

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A Theoretical and Computational Guide to the Conformational Landscape of 1,3-Dimethyl-1,4-Diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for the theoretical investigation of the conformational preferences of 1,3-Dimethyl-1,4-diazepane. We will explore the causality behind methodological choices, from initial conformational searching to high-level quantum mechanical calculations, and discuss the validation of these theoretical models.

Introduction: The Dynamic Nature of the Diazepane Ring

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system integral to numerous pharmacologically active agents, including orexin receptor antagonists and sigma receptor ligands.[1][2][3] Unlike rigid aromatic systems, the diazepane ring possesses significant conformational flexibility. This flexibility is a double-edged sword in drug design; while it allows the molecule to adapt to a receptor's binding pocket, it also introduces an entropic penalty upon binding. A thorough understanding of the molecule's conformational energy landscape—the relative energies of its stable conformers and the barriers to their interconversion—is therefore critical for rational drug design.[4][5]

The addition of methyl groups at the N1 and N3 positions, as in 1,3-Dimethyl-1,4-diazepane, introduces specific steric constraints that influence the ring's preferred geometry. This guide outlines a robust, multi-stage computational protocol to elucidate these preferences.

The Conformational Isomers of 1,4-Diazepanes

Seven-membered rings like diazepane do not adopt simple planar conformations. Instead, they exist in a dynamic equilibrium between several low-energy forms, primarily chair, boat, and twist-boat conformations.[6]

  • Chair (C): Often the ground state conformation, characterized by a plane of symmetry. Substituents can occupy axial or equatorial positions.

  • Twist-Chair (TC): A slightly distorted, often low-energy, version of the chair form.

  • Boat (B): A higher-energy conformation, often acting as a transition state or a shallow local minimum.

  • Twist-Boat (TB): A more stable version of the boat conformation, which is twisted to relieve steric strain. It is a key intermediate in the interconversion of other conformers.

The primary goal of a theoretical study is to identify all accessible conformers, determine their relative stabilities, and calculate the energy barriers that separate them.

A Validated Computational Workflow for Conformational Analysis

To achieve a balance between computational efficiency and accuracy, a hierarchical, multi-level approach is mandated.[3][7] We begin with a broad, rapid search of the conformational space using computationally inexpensive methods, followed by refinement of promising candidates with more rigorous, high-level theory.

G cluster_0 Phase 1: Broad Conformational Search cluster_1 Phase 2: Quantum Mechanical Refinement cluster_2 Phase 3: Analysis & Validation A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformer Search (e.g., MMFF94, GAFF) A->B Input Structure C Clustering & Energy Cutoff B->C Generate Ensemble D DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C->D Unique Conformers E Frequency Calculation (Confirm minima, ZPE) D->E Optimized Geometries F Single-Point Energy Calculation (Higher-level theory, e.g., cc-pVTZ basis set, solvent model) E->F Verified Minima G Calculate Relative Energies (ΔE, ΔG) F->G H Analyze Geometric Parameters (Dihedrals, Puckering) G->H I Simulate NMR Spectra (Compare to Experiment) H->I

Caption: A multi-phase computational workflow for rigorous conformational analysis.

Experimental Protocol: Step-by-Step Computational Analysis

This protocol outlines the self-validating system for determining the conformational landscape of 1,3-Dimethyl-1,4-diazepane.

Step 1: Initial Structure Generation and Broad Search

  • Construct the Molecule: Build a 2D or 3D model of 1,3-Dimethyl-1,4-diazepane using molecular editing software.

  • Conformational Search: Employ a robust conformational search algorithm. This is typically performed using a Molecular Mechanics (MM) force field, such as MMFF94 or GAFF (General Amber Force Field), due to their computational speed.[4][8]

    • Causality: MM methods are computationally inexpensive, allowing for the rapid generation of thousands of potential conformations by systematically rotating all single bonds. This exhaustive search is crucial to avoid missing a potential low-energy minimum.[9]

  • Energy Minimization and Clustering: Each generated structure is subjected to a quick MM energy minimization. The resulting conformers are then clustered based on RMSD (Root Mean Square Deviation) to identify unique geometries. An energy cutoff (e.g., 10 kcal/mol above the global minimum) is applied to discard high-energy, irrelevant structures.

Step 2: DFT Geometry Optimization

  • Select Candidates: Take the unique conformers from the MM search that fall within the energy cutoff.

  • Perform DFT Optimization: Optimize the geometry of each candidate using Density Functional Theory (DFT). A common and well-validated choice is the B3LYP functional with a Pople-style basis set like 6-31G(d,p).[6][10]

    • Causality: DFT provides a much more accurate description of electron distribution and, consequently, molecular geometry and relative energies compared to MM.[11] This step is essential for refining the crude MM geometries to physically meaningful structures. The choice of the B3LYP functional and 6-31G(d,p) basis set represents a widely accepted compromise between accuracy and computational cost for organic molecules.[6]

Step 3: Verification and Refined Energy Calculation

  • Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)) for each optimized structure.

    • Trustworthiness: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer. This step is a critical self-validation check. The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to compute Gibbs Free Energies.

  • Single-Point Energy Refinement: To obtain highly accurate relative energies, perform a single-point energy calculation on each verified minimum using a larger basis set (e.g., cc-pVTZ) and potentially a different DFT functional. Solvation effects can be included at this stage using a continuum model like the Polarizable Continuum Model (PCM).

    • Causality: The geometry of a molecule is less sensitive to the basis set size than its electronic energy. This protocol leverages that fact by using a smaller basis set for the computationally expensive optimization and a larger, more accurate basis set for a final, faster single-point energy calculation.

Step 4: Data Analysis

  • Calculate Relative Energies: Determine the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of all conformers with respect to the global minimum.

  • Characterize Geometries: Analyze key geometric parameters, such as N-C-C-N dihedral angles and ring puckering parameters, to definitively label each conformer (e.g., Chair, Twist-Boat).[6]

Illustrative Results for 1,3-Dimethyl-1,4-Diazepane

The following data is illustrative of the expected results from the described protocol. It is based on the known conformational preferences of substituted diazepane rings.[6] The lowest energy conformer is predicted to be a chair form with both methyl groups in equatorial positions to minimize steric hindrance.

Conformer IDDescriptionRelative Energy (ΔE, kcal/mol)Relative Free Energy (ΔG, kcal/mol)N1-C7-C6-N4 Dihedral (°)
CONF-1 Chair (1-eq, 3-eq)0.000.00-75.2
CONF-2 Twist-Boat2.152.3045.8
CONF-3 Chair (1-ax, 3-eq)3.503.45-74.9
TS-1 Transition State5.805.65-12.1

Note: Energies are hypothetical and for illustrative purposes. The transition state (TS-1) would be identified by having one imaginary frequency and connects CONF-1 and CONF-2.

Caption: Hypothetical energy profile for Chair to Twist-Boat interconversion.

Experimental Validation: The Role of NMR Spectroscopy

Computational models, no matter how sophisticated, must be grounded in experimental reality. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for studying solution-phase conformations.

  • Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is dictated by the molecule's conformation. Comparing calculated NMR chemical shifts (using methods like GIAO) with experimental spectra can help validate the predicted major conformer.[12]

  • Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space (< 5 Å), regardless of whether they are bonded. The presence or absence of specific NOE signals can provide definitive proof of a particular conformation or rule out others.

  • Coupling Constants: Vicinal (3J) coupling constants, particularly for H-C-C-H fragments, are related to the dihedral angle between the protons via the Karplus equation. This allows for the experimental determination of key dihedral angles, providing a direct quantitative comparison with the computational model.

A strong correlation between the computationally predicted parameters (major conformer geometry, Boltzmann-averaged NMR shifts) and the experimental NMR data provides a high degree of confidence in the theoretical model.

Conclusion

The theoretical study of 1,3-Dimethyl-1,4-diazepane's conformation requires a disciplined, hierarchical computational approach. By combining the speed of molecular mechanics for broad searching with the accuracy of DFT for refinement and energy evaluation, a reliable model of the conformational energy landscape can be constructed. This process, which incorporates essential verification steps like frequency analysis, produces a trustworthy theoretical model. Final validation through comparison with experimental NMR data is crucial and elevates the study from a purely theoretical exercise to a powerful tool for understanding molecular behavior and driving the design of next-generation therapeutics.

References

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Methodological & Application

N-Methylation of 1,4-Diazepane: A Detailed Protocol for Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated 1,4-Diazepanes

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a wide array of biologically active compounds.[1][2] These structures are central to the development of therapeutic agents targeting the central nervous system, exhibiting antipsychotic, anxiolytic, and anticonvulsant properties.[1] The N-methylation of the 1,4-diazepane ring system is a critical chemical modification that can profoundly influence the pharmacological profile of the parent molecule. The introduction of a methyl group can alter a compound's lipophilicity, metabolic stability, and binding affinity to its biological target, a phenomenon often referred to as the "magic methyl effect" in medicinal chemistry.[3]

This application note provides detailed, field-proven protocols for the N-methylation of 1,4-diazepane, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of two primary synthetic strategies: the classic Eschweiler-Clarke reaction and reductive amination using formaldehyde and a reducing agent. The causality behind experimental choices will be thoroughly explained to ensure both reproducibility and a deep understanding of the chemical transformations.

Core Synthetic Strategies for N-Methylation

The choice of methylation strategy depends on several factors, including the desired degree of methylation (mono- vs. di-methylation), the presence of other functional groups on the 1,4-diazepane scaffold, and the desired scale of the reaction. Herein, we focus on two robust and widely applicable methods.

Protocol 1: The Eschweiler-Clarke Reaction for Exhaustive N-Methylation

The Eschweiler-Clarke reaction is a powerful method for the methylation of primary and secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[4][5] A key advantage of this reaction is that it inherently avoids the formation of quaternary ammonium salts, which can be a significant side reaction when using traditional alkylating agents like methyl iodide.[6][7] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid.[3]

The reaction begins with the nucleophilic attack of the amine on formaldehyde to form a hemiaminal intermediate. This is followed by dehydration to generate a reactive iminium ion. The formate anion, derived from formic acid, then acts as a hydride donor to reduce the iminium ion, yielding the methylated amine and carbon dioxide.[7] For a primary amine, this process is repeated to achieve dimethylation.

Diagram 1: Mechanism of the Eschweiler-Clarke Reaction

Eschweiler_Clarke cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer and Methylation Amine R2NH Hemiaminal R2N-CH2OH Amine->Hemiaminal + CH2O Formaldehyde CH2O Iminium_Ion [R2N=CH2]+ Hemiaminal->Iminium_Ion - H2O Methylated_Amine R2N-CH3 Iminium_Ion->Methylated_Amine + H- (from HCOO-) Iminium_Ion->Methylated_Amine Formic_Acid HCOOH Formate HCOO- Formic_Acid->Formate - H+ CO2 CO2 Formate->CO2 - H-

Caption: The two-stage mechanism of the Eschweiler-Clarke reaction.

Materials:

  • 1,4-Diazepane

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepane (1.0 eq).

  • Reagent Addition: To the stirred amine, add formaldehyde solution (3.0 eq per NH group) followed by the slow addition of formic acid (3.0 eq per NH group). The addition of formic acid is exothermic and should be done cautiously.

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture to pH > 10 by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath as it is highly exothermic.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,4-dimethyl-1,4-diazepane.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel if necessary.

ParameterValueRationale
Solvent None (reagents act as solvent)High concentration drives the reaction to completion.
Temperature 90-100 °C (Reflux)Provides the necessary activation energy for the reaction.
Reaction Time 4-8 hoursEnsures complete methylation.
Stoichiometry Excess formaldehyde and formic acidDrives the equilibrium towards the formation of the tertiary amine.[4]
Protocol 2: Reductive Amination with Formaldehyde and Sodium Borohydride

Reductive amination is another versatile method for N-methylation.[8] This two-step, one-pot procedure involves the initial formation of an iminium ion from the amine and formaldehyde, followed by in-situ reduction with a hydride reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).[5][9] This method is often preferred when milder reaction conditions are required.

Diagram 2: Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow A Dissolve 1,4-Diazepane in Methanol B Add Formaldehyde Solution A->B C Stir at Room Temperature (Iminium Formation) B->C D Cool to 0 °C C->D E Add NaBH4 Portion-wise D->E F Warm to Room Temperature and Stir E->F G Quench Reaction with Water F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: Step-by-step workflow for N-methylation via reductive amination.

Materials:

  • 1,4-Diazepane

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-diazepane (1.0 eq) in methanol.

  • Formaldehyde Addition: Add formaldehyde solution (2.5 eq per NH group) to the stirred solution at room temperature. Stir the mixture for 1 hour to allow for the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq per iminium ion) in small portions. Vigorous gas evolution (hydrogen) may occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add a saturated aqueous solution of sodium bicarbonate to the residue.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase to afford the N-methylated product.

  • Purification: The crude product can be purified by column chromatography or distillation.

ParameterValueRationale
Solvent MethanolGood solvent for both the amine and the reducing agent.
Temperature 0 °C to Room TemperatureControls the reactivity of NaBH4 and prevents side reactions.
Reaction Time 3-5 hoursSufficient time for both iminium formation and reduction.
Reducing Agent Sodium BorohydrideA mild and selective reducing agent for iminium ions.[9]

Safety Considerations

  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Formic Acid: Is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be made slowly and cautiously.

  • Methylating Agents: Many traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic and carcinogenic.[10][11][12] The methods described here offer safer alternatives.

Characterization of N-Methylated Products

The successful synthesis of 1-methyl-1,4-diazepane or 1,4-dimethyl-1,4-diazepane can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a characteristic singlet for the N-methyl protons, typically in the range of 2.2-2.5 ppm. 13C NMR will show a signal for the N-methyl carbon around 45-50 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the methylated product should be observed.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretch (for a fully methylated product) in the region of 3300-3500 cm-1 can be indicative of a successful reaction.

Conclusion

The N-methylation of 1,4-diazepane is a crucial transformation in the synthesis of novel therapeutic agents. This application note has provided two detailed and reliable protocols for achieving this modification: the Eschweiler-Clarke reaction for exhaustive methylation and a milder reductive amination approach. By understanding the underlying mechanisms and carefully following the outlined procedures, researchers can confidently and safely synthesize N-methylated 1,4-diazepane derivatives for their drug discovery and development programs.

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The Synthetic Potential of 1,3-Dimethyl-1,4-diazepane Dihydrochloride: A Guide to Unexplored Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-Diazepane Scaffold - A Privileged Heterocycle

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry and organic synthesis.[1][2][3] Derivatives of this scaffold are integral to a wide array of pharmaceuticals, most notably the benzodiazepine class of drugs, which exhibit significant anxiolytic, anticonvulsant, and sedative properties.[4][5] The synthetic versatility of the 1,4-diazepane framework allows for the creation of diverse molecular architectures with a broad spectrum of biological activities.[6][7][8]

This technical guide delves into the prospective applications of a specific, yet underexplored, member of this family: 1,3-Dimethyl-1,4-diazepane dihydrochloride . While direct literature on the synthetic utility of this compound is sparse, its structural features—a chiral center at C3 and two tertiary amine functionalities—suggest a rich and untapped potential as a versatile tool in modern organic synthesis. This document aims to bridge the current knowledge gap by proposing scientifically grounded, potential applications and detailed, albeit hypothetical, protocols to inspire and guide future research.

Molecular Profile of 1,3-Dimethyl-1,4-diazepane

1,3-Dimethyl-1,4-diazepane, in its free base form, is a cyclic diamine with two tertiary nitrogens. The presence of a methyl group at the 3-position introduces a chiral center, making it a potentially valuable chiral building block or ligand for asymmetric synthesis. The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, a practical consideration for its use in various reaction media.

The two nitrogen atoms, with their lone pairs of electrons, can act as Brønsted bases, nucleophiles, or as a bidentate ligand for transition metals. The conformational flexibility of the seven-membered ring, likely adopting a twist-chair conformation, will also play a crucial role in its reactivity and coordinating ability.

Proposed Application I: As a Chiral Ligand in Asymmetric Catalysis

The bidentate nature and inherent chirality of 1,3-Dimethyl-1,4-diazepane make it an attractive candidate for a chiral ligand in transition metal-catalyzed asymmetric reactions. The two nitrogen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in the formation of new stereocenters.

Hypothetical Protocol: Asymmetric Hydrogenation of Prochiral Ketones

This protocol outlines the potential use of a Ruthenium(II)-(1,3-Dimethyl-1,4-diazepane) complex in the asymmetric hydrogenation of acetophenone.

Reaction Scheme:

Asymmetric_Hydrogenation acetophenone Acetophenone reaction acetophenone->reaction H2 H2 (g) H2->reaction catalyst [RuCl2(p-cymene)]2 + (S)-1,3-Dimethyl-1,4-diazepane catalyst->reaction base KOtBu base->reaction solvent Isopropanol solvent->reaction phenylethanol (S)-1-Phenylethanol reaction->phenylethanol 80°C, 12 h

Caption: Proposed asymmetric hydrogenation of acetophenone.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Acetophenone120.151.01.0
[RuCl2(p-cymene)]2612.390.0050.01
(S)-1,3-Dimethyl-1,4-diazepane128.220.0120.024
Potassium tert-butoxide (KOtBu)112.210.10.1
Anhydrous Isopropanol-5 mL-
Hydrogen gas (H2)-10 atm-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol) and (S)-1,3-Dimethyl-1,4-diazepane (1.5 mg, 0.012 mmol).

  • Add anhydrous isopropanol (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • In a separate flask, dissolve acetophenone (120 mg, 1.0 mmol) and potassium tert-butoxide (11.2 mg, 0.1 mmol) in anhydrous isopropanol (3.0 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Place the reaction flask in an autoclave, purge with hydrogen gas three times, and then pressurize to 10 atm.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Analyze the conversion by GC-MS and the enantiomeric excess by chiral HPLC.

Expected Outcome:

Based on similar chiral diamine ligands, it is hypothesized that this protocol could yield (S)-1-Phenylethanol with good conversion and moderate to high enantiomeric excess.

Proposed Application II: As a Building Block in Medicinal Chemistry

The 1,3-Dimethyl-1,4-diazepane scaffold can serve as a starting material for the synthesis of novel, structurally diverse molecules with potential biological activity. The two nitrogen atoms provide handles for further functionalization, allowing for the construction of a library of compounds for drug discovery screening.

Hypothetical Protocol: Synthesis of a Novel Urea Derivative

This protocol describes the synthesis of a novel urea derivative from 1,3-Dimethyl-1,4-diazepane and an isocyanate.

Reaction Workflow:

Urea_Synthesis_Workflow start Start: 1,3-Dimethyl-1,4-diazepane + Phenyl Isocyanate dissolve Dissolve reactants in anhydrous Dichloromethane (DCM) start->dissolve cool Cool to 0°C dissolve->cool add_isocyanate Add Phenyl Isocyanate dropwise cool->add_isocyanate stir Stir at room temperature for 4 hours add_isocyanate->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous workup monitor->workup Upon completion purify Purify by column chromatography workup->purify characterize Characterize product by NMR, IR, and Mass Spectrometry purify->characterize end End: Novel Urea Derivative characterize->end

Caption: Workflow for the synthesis of a novel urea derivative.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
1,3-Dimethyl-1,4-diazepane128.221.01.0
Phenyl Isocyanate119.121.01.0
Anhydrous Dichloromethane (DCM)-10 mL-

Procedure:

  • Dissolve 1,3-Dimethyl-1,4-diazepane (128 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add phenyl isocyanate (119 mg, 1.0 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired urea derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Expected Outcome:

This reaction is expected to proceed cleanly to afford the monosubstituted urea derivative in high yield. The product could then be evaluated for its biological properties.

Proposed Application III: As a Base and Catalyst in Organic Reactions

The tertiary amine functionalities of 1,3-Dimethyl-1,4-diazepane suggest its utility as a non-nucleophilic base or a basic catalyst in various organic transformations, such as elimination reactions or condensations. Its bidentate nature might also allow it to act as a proton shuttle, potentially accelerating certain reactions.

Hypothetical Protocol: Knoevenagel Condensation

This protocol outlines the use of 1,3-Dimethyl-1,4-diazepane as a basic catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile.

Reaction Scheme:

Knoevenagel_Condensation benzaldehyde Benzaldehyde reaction benzaldehyde->reaction malononitrile Malononitrile malononitrile->reaction catalyst 1,3-Dimethyl-1,4-diazepane catalyst->reaction solvent Ethanol solvent->reaction product 2-Benzylidenemalononitrile reaction->product Reflux, 2 h

Caption: Proposed Knoevenagel condensation catalyzed by 1,3-Dimethyl-1,4-diazepane.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Benzaldehyde106.121.01.0
Malononitrile66.061.01.0
1,3-Dimethyl-1,4-diazepane128.220.10.1
Ethanol-10 mL-

Procedure:

  • To a round-bottom flask, add benzaldehyde (106 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and ethanol (10 mL).

  • Add 1,3-Dimethyl-1,4-diazepane (13 mg, 0.1 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol.

Expected Outcome:

The use of 1,3-Dimethyl-1,4-diazepane as a basic catalyst is anticipated to efficiently promote the Knoevenagel condensation, affording the desired product in high yield and purity.

Conclusion and Future Outlook

While the documented applications of 1,3-Dimethyl-1,4-diazepane dihydrochloride in organic synthesis are currently limited, its structural attributes strongly suggest a high potential for utility in diverse areas of chemical research. As a chiral bidentate ligand, a versatile synthetic building block, and a basic catalyst, this compound represents an untapped resource for innovation. The protocols and workflows presented in this guide are intended to serve as a foundation for the exploration of this promising molecule. It is our hope that this document will stimulate further investigation into the chemistry of 1,3-Dimethyl-1,4-diazepane, ultimately unlocking its full potential for the advancement of organic synthesis and drug discovery.

References

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  • Zon, J., & Cieslak, M. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(12), 653-656. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 686-707. [Link]

  • Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

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Application Notes and Protocols: The Emerging Role of Diazepane-Based Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Privileged Scaffolds – The Untapped Potential of Diazepanes in Catalysis

In the vast landscape of homogeneous catalysis, the design of the ligand is paramount. For decades, a select few "privileged" ligand scaffolds have dominated the field, prized for their broad applicability across a range of transformations.[1][2] However, the relentless pursuit of novel reactivity, milder reaction conditions, and enhanced selectivity necessitates the exploration of new ligand architectures. This guide delves into the burgeoning field of diazepane-based ligands, a class of seven-membered N-heterocycles that offer unique steric and electronic properties as platforms for catalytic innovation.

While the specific compound 1,3-Dimethyl-1,4-diazepane dihydrochloride is not yet established in the catalysis literature, its core structure represents a flexible and sterically tunable scaffold. This application note will, therefore, explore the broader potential of such diazepane-derived ligands. We will focus on a key application in modern drug development: the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen (C-N) bonds.[3][4] We will use a representative, albeit illustrative, diazepane-based phosphine ligand to demonstrate the principles and protocols applicable to this promising class of molecules. The insights and methodologies presented herein are grounded in established principles of catalyst design and are supported by authoritative literature on related ligand systems.[5][6]

The Rationale for Diazepane-Based Ligands in Cross-Coupling

The efficacy of a palladium catalyst in cross-coupling reactions is intimately tied to the properties of its supporting ligands.[2] These ligands modulate the metal center's reactivity, influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination.[6][7] Diazepane scaffolds offer several intriguing features for ligand design:

  • Conformational Flexibility: The seven-membered ring of a diazepane is not planar and can adopt various conformations. This flexibility can be harnessed to create a well-defined, sterically demanding pocket around the metal center, which can enhance the rate of reductive elimination and prevent catalyst deactivation.

  • Tunability: The diazepane ring can be readily substituted at multiple positions. This allows for the fine-tuning of both steric bulk and electronic properties. For instance, the introduction of bulky substituents can favor the formation of highly active monoligated palladium(0) species.[2]

  • Chirality: The diazepane scaffold can be synthesized in an enantiomerically pure form, opening avenues for its use in asymmetric catalysis to produce single-enantiomer drug candidates.[1][8][9]

Application Focus: Buchwald-Hartwig Amination of Aryl Chlorides

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and agrochemicals.[3][4] The coupling of historically unreactive aryl chlorides remains a challenge, often requiring highly active catalysts.[10][11] This is where advanced ligand design, potentially incorporating diazepane scaffolds, becomes critical.

Catalytic Cycle and the Role of the Ligand

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The ligand plays a crucial role in facilitating each step:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex [Ar-Pd(II)(L)-X] OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange + HNR'R'' - HX Amine_Coord [Ar-Pd(II)(L)-NR'R''] Ligand_Exchange->Amine_Coord Reductive_Elimination Reductive Elimination Amine_Coord->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration of Pd(0)L Product Ar-NR'R'' Reductive_Elimination->Product Base_Deprotonation Base (e.g., NaOtBu) Base_Deprotonation->Ligand_Exchange

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination. The diazepane-based ligand (L) enhances the rates of oxidative addition and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Electron-rich ligands, a potential feature of substituted diazepanes, can accelerate this rate-limiting step.

  • Ligand Exchange/Amine Coordination: The amine displaces the halide on the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming an amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. Bulky ligands are known to promote this final, product-forming step.[2][6]

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrates and diazepane-based ligand used. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of an Aryl Chloride

This protocol describes a typical small-scale reaction for catalyst screening and optimization.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diazepane-based phosphine ligand (e.g., "DiazepPhos," an illustrative bulky, electron-rich ligand)

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the diazepane-based phosphine ligand (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).

  • Add sodium tert-butoxide (1.4 mmol). Note: NaOtBu is highly hygroscopic and should be handled in a glovebox.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Representative Diazepane-Based Diphosphine Ligand

This hypothetical synthesis illustrates how a chiral diazepane backbone could be functionalized to create a P,N- or P,P-type ligand. The synthesis of chiral diamines is a well-established field, providing a solid foundation for such approaches.[8]

Ligand_Synthesis start Chiral Diamine Precursor step1 Cyclization to form Diazepane Ring start->step1 diazepane Chiral Diazepane step1->diazepane step2 Functionalization with Phosphine Groups (e.g., HPPh₂) diazepane->step2 ligand Chiral Diazepane-Based Diphosphine Ligand step2->ligand

Figure 2: A conceptual workflow for the synthesis of a chiral diazepane-based ligand.

Data Summary and Performance

The performance of a new ligand is typically evaluated by examining its scope and limitations across a range of substrates. The following table illustrates the kind of data that would be generated to validate a new diazepane-based ligand in the Buchwald-Hartwig amination of various aryl chlorides.

EntryAryl ChlorideAmineProductYield (%)
14-Chloro-tolueneMorpholine4-Morpholinotoluene95
24-Chloro-anisoleAniline4-Methoxy-N-phenylaniline88
32-Chloropyridinen-HexylamineN-Hexylpyridin-2-amine92
41-Chloro-4-nitrobenzenePiperidine1-(4-Nitrophenyl)piperidine75*
52-Chloro-1,3-dimethylbenzeneDi-n-butylamineN,N-Dibutyl-2,6-dimethylaniline85

*Yields can be lower with highly electron-deficient or sterically hindered substrates, highlighting areas for further catalyst optimization.

Conclusion and Future Outlook

The exploration of novel ligand scaffolds is a critical driver of innovation in catalysis. While not yet a mainstream "privileged" class, diazepane-based ligands present a compelling platform for the development of next-generation catalysts. Their inherent conformational flexibility and high degree of tunability offer exciting possibilities for addressing long-standing challenges in cross-coupling chemistry, such as the activation of recalcitrant substrates under mild conditions.[3] The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to begin exploring the potential of this promising, yet underexplored, area of ligand design. Further research into chiral diazepane ligands is particularly warranted, as it could unlock new, efficient pathways to valuable chiral molecules.[9][]

References

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  • Verma, A. K., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (Source URL not available in search results)
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  • Martín, R. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Ess, D. H., et al. (2020). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. (Source URL not available in search results)
  • Inorganic Chemistry Explained. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

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Application Notes & Protocols: 1,3-Dimethyl-1,4-diazepane dihydrochloride as a Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered diazepine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, anxiolytic, and anticancer properties.[1][2] 1,3-Dimethyl-1,4-diazepane, particularly as its stable dihydrochloride salt, represents a readily accessible, conformationally constrained building block. Its stereochemistry and the presence of two reactive secondary amine functionalities make it an ideal starting point for the construction of diverse chemical libraries for drug discovery and the synthesis of complex molecular targets. This guide provides an in-depth analysis of the reactivity of 1,3-Dimethyl-1,4-diazepane dihydrochloride, complete with detailed, field-tested protocols for its derivatization, and discusses its potential applications in modern medicinal chemistry.

Introduction: The Significance of the Diazepine Scaffold

The diazepine nucleus is a cornerstone in the design of bioactive molecules. Historically, benzodiazepines have been widely used as sedatives, anticonvulsants, and anxiolytics.[2] More broadly, the 1,4-diazepane motif is a valuable intermediate for creating fused heterocyclic systems and has been incorporated into molecules targeting a variety of biological pathways.[2][3][4] The introduction of methyl groups at the 1 and 3 positions, as in 1,3-Dimethyl-1,4-diazepane, imparts specific conformational rigidity and chirality, which can be crucial for achieving selective interactions with biological targets like G protein-coupled receptors (GPCRs) or enzymes.[5][6]

This building block is supplied as a dihydrochloride salt, which enhances its shelf-life and stability. However, this necessitates a critical preliminary step in any synthetic workflow: the liberation of the free diamine. Understanding and properly executing this "free-basing" step is paramount to achieving high yields and purity in subsequent reactions.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is essential for successful experimental design.

PropertyValueSource
Chemical Name 1,3-Dimethyl-1,4-diazepane dihydrochloride[7]
CAS Number 1255718-37-6[7]
Molecular Formula C₇H₁₆N₂ · 2HCl[7]
Molecular Weight 201.14 g/mol N/A
Appearance Solid
InChI Key PJISCTBDKOFWAN-UHFFFAOYSA-N

Handling Advisory: As a hydrochloride salt, the compound is a water-soluble, non-volatile solid. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. The primary consideration for its use in organic synthesis is its existence as a salt, which renders the amine nitrogens non-nucleophilic. The free diamine must be generated in situ or, preferably, isolated before use in reactions requiring nucleophilic amines.

Synthetic Strategy: From Building Block to Diverse Library

The synthetic utility of 1,3-Dimethyl-1,4-diazepane stems from the reactivity of its two secondary amine groups. A generalized workflow involves an initial liberation of the free base, followed by various C-N bond-forming reactions to append desired functionalities.

G cluster_0 Workflow Overview cluster_1 Derivatization Pathways cluster_2 Resulting Scaffolds Start 1,3-Dimethyl-1,4-diazepane dihydrochloride FreeBase Protocol 1: Free-Basing Start->FreeBase  Aqueous Base (e.g., NaOH) Diamine Isolated Free Diamine (C7H16N2) FreeBase->Diamine  Organic Extraction Acylation Protocol 2: Bis-Acylation / Bis-Sulfonylation Diamine->Acylation ReductiveAmination Protocol 3: Bis-Reductive Amination Diamine->ReductiveAmination UreaFormation Protocol 4: Bis-Urea Formation Diamine->UreaFormation Amides Symmetrical Amides / Sulfonamides Acylation->Amides TertiaryAmines Symmetrical Tertiary Diamine Derivatives ReductiveAmination->TertiaryAmines Ureas Symmetrical Bis-Ureas UreaFormation->Ureas Library Diverse Molecular Library for HTS Amides->Library TertiaryAmines->Library Ureas->Library

Caption: General workflow for utilizing 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Detailed Experimental Protocols

The following protocols are designed to be robust and serve as a validated starting point for further optimization by research scientists.

Protocol 1: Liberation of the Free Diamine (Free-Basing)

Causality: The dihydrochloride salt protonates both nitrogen atoms, rendering them non-nucleophilic. A stoichiometric excess of a strong base is required to deprotonate these ammonium salts, generating the neutral, organic-soluble free diamine, which can then be isolated.

Materials:

  • 1,3-Dimethyl-1,4-diazepane dihydrochloride

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • In a 100 mL beaker, dissolve 1.0 g of 1,3-Dimethyl-1,4-diazepane dihydrochloride in 20 mL of deionized water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 2 M NaOH solution dropwise with stirring while monitoring the pH with indicator paper. Continue addition until the pH is >12.

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 30 mL). The free diamine is significantly more soluble in the organic solvent than in the basic aqueous solution.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • The resulting oil or low-melting solid is the free 1,3-Dimethyl-1,4-diazepane. Confirm identity via ¹H NMR and proceed immediately to the next step, as free diamines can be hygroscopic and may absorb atmospheric CO₂.

Protocol 2: Representative Bis-Acylation with Benzoyl Chloride

Causality: This protocol exemplifies the formation of stable amide bonds. The secondary amines of the free base act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base (like triethylamine) is included to scavenge the HCl byproduct generated during the reaction, preventing reprotonation of the starting material.

G cluster_reactants Diamine 1,3-Dimethyl-1,4-diazepane (Free Base) Product Bis-Amide Product Diamine->Product Nucleophilic Acyl Substitution AcylChloride Benzoyl Chloride (2.2 eq) AcylChloride->Product Nucleophilic Acyl Substitution Base Triethylamine (2.5 eq) Solvent: DCM, 0 °C to RT

Caption: Reaction scheme for the bis-acylation of 1,3-Dimethyl-1,4-diazepane.

Procedure:

  • Dissolve the freshly prepared free diamine (e.g., ~0.63 g, 1.0 eq) in 20 mL of anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Add triethylamine (2.5 eq) to the solution and cool to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of benzoyl chloride (2.2 eq) in 5 mL of anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the stirred diamine solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and wash sequentially with 1 M HCl (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure bis-amide.

Protocol 3: Representative Bis-Reductive Amination with 4-Fluorobenzaldehyde

Causality: Reductive amination is a powerful method for forming C-N bonds. The amine first condenses with the aldehyde to form an iminium ion intermediate. A mild, selective reducing agent, sodium triacetoxyborohydride (STAB), then reduces the iminium ion to the tertiary amine without reducing the starting aldehyde. Dichloroethane (DCE) is a common solvent as it is compatible with the mild reducing agent.

Procedure:

  • To a solution of the free diamine (1.0 eq) in 1,2-dichloroethane (DCE), add 4-fluorobenzaldehyde (2.5 eq).

  • Stir the mixture for 20 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS.

  • Quench the reaction carefully by slow addition of saturated aqueous NaHCO₃.

  • Extract the mixture with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material via flash chromatography to obtain the desired bis-alkylated product.

Protocol 4: Representative Bis-Urea Formation with Phenyl Isocyanate

Causality: Isocyanates are highly electrophilic and react readily with nucleophiles like secondary amines without the need for a catalyst or the generation of byproducts. This reaction is typically fast, clean, and high-yielding, making it ideal for library synthesis.

Procedure:

  • Dissolve the free diamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add phenyl isocyanate (2.2 eq) dropwise via syringe at room temperature.

  • Stir the reaction for 2 hours at room temperature. The product often precipitates from the solution as it forms.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold THF or diethyl ether to remove any unreacted starting material.

  • If no precipitate forms, concentrate the reaction mixture in vacuo and purify by trituration or recrystallization to yield the pure bis-urea derivative.

Applications in Medicinal Chemistry

The derivatized 1,3-Dimethyl-1,4-diazepane scaffolds serve as excellent platforms for probing structure-activity relationships (SAR).

  • GPCR Ligand Design: The conformationally constrained diazepine core can mimic peptide turns, making it a suitable scaffold for designing small molecule ligands for GPCRs, such as melanocortin receptors.[6]

  • Enzyme Inhibitors: By appending functionalities that interact with active site residues, these scaffolds can be elaborated into potent enzyme inhibitors. For example, diazepane-containing molecules have been explored as CDK9 inhibitors for anti-cancer applications.[8]

  • Fragment-Based Drug Discovery (FBDD): The core diazepine itself can be considered a 3D fragment. The protocols above allow for the rapid "growing" of this fragment with various functionalities to improve binding affinity and selectivity against a target protein.

  • Improving Physicochemical Properties: The non-planar, saturated nature of the diazepine ring can improve the solubility and metabolic stability of a drug candidate compared to flat, aromatic systems, which is a key consideration in modern drug design.[9]

References

  • Vertex AI Search Result. 1,3-Dimethyl-1,4-diazepane dihydrochloride.
  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • National Institutes of Health.
  • PubMed. 1,3-Diazepine: A privileged scaffold in medicinal chemistry.
  • National Institutes of Health. 4,5,6,7-tetrahydro-1H-1,3-diazepan-2-ium chloride.
  • Sigma-Aldrich. 1,3-dimethyl-1,4-diazepane dihydrochloride.
  • Sigma-Aldrich. 1,3-Dimethyl-1,4-diazepane dihydrochloride AldrichCPR.
  • SciSpace.
  • PubMed Central. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • ResearchGate. ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • MDPI.
  • PubMed. A concise synthesis of 1,4-dihydro-[5][10]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity.

  • University of South Australia. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents.
  • ResearchGate.
  • OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • BenchChem.

Sources

Application Notes and Protocols for High-Throughput Screening of 1,3-Dimethyl-1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for a library of 1,3-Dimethyl-1,4-diazepane derivatives. The protocols and methodologies outlined herein are designed to ensure scientific integrity, robustness, and the successful identification of promising lead compounds.

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold

The 1,4-diazepane moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this seven-membered ring system have demonstrated a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and antimicrobial effects.[1] The structural versatility of the diazepane ring allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activities to target a diverse range of proteins.

Notably, substituted 1,4-diazepane derivatives have been investigated as inhibitors of various enzymes, including kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[3][4] The 1,3-dimethyl substitution pattern on the 1,4-diazepane core offers a unique stereochemical and conformational landscape, potentially leading to novel interactions with biological targets and improved selectivity. This application note details a systematic approach to screen a library of such derivatives to uncover their therapeutic potential.

High-Throughput Screening (HTS) Campaign Workflow

A successful HTS campaign requires a multi-step, integrated approach, from initial assay development to hit confirmation and validation. The following workflow is designed to systematically identify and characterize active compounds from a library of 1,3-Dimethyl-1,4-diazepane derivatives.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Lead Optimization Library Preparation Library Preparation Primary Assay Primary Assay Library Preparation->Primary Assay Single Concentration Data Analysis (Z-factor) Data Analysis (Z-factor) Primary Assay->Data Analysis (Z-factor) Hit Identification Hit Confirmation Hit Confirmation Data Analysis (Z-factor)->Hit Confirmation Cherry-picking Dose-Response Assay Dose-Response Assay Hit Confirmation->Dose-Response Assay Potency (IC50) Orthogonal/Cell-based Assays Orthogonal/Cell-based Assays Dose-Response Assay->Orthogonal/Cell-based Assays Mechanism of Action Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Orthogonal/Cell-based Assays->Structure-Activity Relationship (SAR) Iterative Chemistry

Figure 1: A generalized workflow for the high-throughput screening of 1,3-Dimethyl-1,4-diazepane derivatives.

Part 1: Primary Screening - Identifying Initial Hits

The primary screen aims to rapidly assess a large library of compounds at a single concentration to identify "hits" that exhibit a desired biological activity. Given the known activity of similar scaffolds against kinases, a luminescence-based kinase assay is a robust and HTS-friendly choice for the primary screen.[5]

Library Preparation and Management

Proper preparation and handling of the compound library are crucial for the reliability of screening results.

  • Compound Source: A library of 1,3-Dimethyl-1,4-diazepane derivatives with diverse substitutions at other positions should be synthesized or acquired.

  • Solubilization: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Plating: The library is then formatted into 384-well or 1536-well plates at the desired screening concentration (e.g., 10 µM). It is critical to minimize freeze-thaw cycles.

Primary Assay: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a universal, homogeneous, and luminescent method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6] This assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and resistance to compound interference.[6]

Principle of the ADP-Glo™ Assay:

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition Kinase + Substrate + ATP Kinase + Substrate + ATP Phosphorylated Substrate + ADP + remaining ATP Phosphorylated Substrate + ADP + remaining ATP Kinase + Substrate + ATP->Phosphorylated Substrate + ADP + remaining ATP remaining ATP remaining ATP Depleted ATP Depleted ATP remaining ATP->Depleted ATP Terminate Kinase Reaction ADP ADP ATP ATP ADP->ATP ADP to ATP Conversion Light Light ATP->Light Luciferase/Luciferin Reaction AlphaLISA_Principle cluster_0 In the presence of inhibitor cluster_1 In the absence of inhibitor Donor Bead Donor Bead Target Kinase Target Kinase Donor Bead->Target Kinase Binding Donor Bead->Target Kinase No Binding Light (615 nm) Light (615 nm) No Light No Light Acceptor Bead Acceptor Bead Target Kinase->Acceptor Bead Binding Target Kinase->Acceptor Bead No Binding

Sources

Application Notes & Protocols: A Strategic Approach to In Vitro Biological Activity Screening of 1,3-Dimethyl-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The diazepine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities. The 1,4-diazepine and its fused benzo-derivatives are famously associated with central nervous system (CNS) modulation, including anxiolytic, anticonvulsant, and hypnotic effects, primarily through interaction with the GABA-A receptor.[1][2] However, the broader diazepine class, including 1,3-diazepane variants, has been explored for a diverse range of therapeutic applications, including anticancer and antimicrobial activities.[3][4][5]

1,3-Dimethyl-1,4-diazepane dihydrochloride is a novel small molecule whose biological profile is yet to be characterized. This document provides a comprehensive, tiered strategy for its initial in vitro biological activity screening. The protocols herein are designed not merely as procedural steps but as a logical framework to efficiently uncover potential therapeutic value. We will progress from broad-spectrum assays to more specific, hypothesis-driven investigations, ensuring a robust and self-validating approach to characterization.

Rationale for the Proposed Screening Strategy

Given the structural novelty of 1,3-Dimethyl-1,4-diazepane dihydrochloride, a multi-pronged screening approach is essential. Our strategy is based on the known biological activities of structurally related diazepine compounds.

  • Cytotoxicity and Antiproliferative Potential: This is the foundational starting point for any new chemical entity.[6] It establishes a baseline for toxicity against both normal and cancerous cell lines, which is critical for interpreting any observed bioactivity.[7] Furthermore, various diazepine derivatives have demonstrated direct anticancer properties, making this a key area of investigation.[4][8]

  • Antimicrobial Activity: The emergence of antimicrobial resistance necessitates the search for new structural classes of antibiotics.[9] Diazepine derivatives have shown promise as both antibacterial and antifungal agents, representing a valuable and mechanistically distinct avenue to explore.[3][5]

  • Neuromodulatory Potential: The historical significance of the diazepine core in neuroscience warrants an investigation into its potential interaction with key CNS receptors.[1] A targeted receptor binding assay, specifically for the GABA-A receptor, serves as a logical step to probe for the classic benzodiazepine mechanism of action.[10]

The following workflow illustrates the proposed tiered screening cascade.

Screening_Workflow cluster_prep Compound Preparation cluster_tier1 Tier 1: Broad-Spectrum Screening cluster_tier2 Tier 2: Hypothesis-Driven Screening cluster_analysis Data Analysis & Decision Compound 1,3-Dimethyl-1,4-diazepane dihydrochloride StockSol Prepare Aqueous Stock Solution Compound->StockSol Cytotoxicity Protocol 1: General Cytotoxicity Assay StockSol->Cytotoxicity Antimicrobial Protocol 2: Antimicrobial MIC Assay StockSol->Antimicrobial ReceptorBinding Protocol 3: GABAA Receptor Binding Assay StockSol->ReceptorBinding Conditional Decision Evaluate Activity Profile: - Cytotoxic? - Antimicrobial? - Receptor Binder? Cytotoxicity->Decision Antimicrobial->Decision ReceptorBinding->Decision FollowUp Design Follow-Up Studies: - Expand Cell/Microbe Panel - In vivo models - Mechanism of Action Decision->FollowUp

Figure 1: A tiered workflow for screening 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Part 1: Compound Handling and Stock Solution Preparation

Expertise & Rationale: Proper handling and solubilization of the test compound are paramount for reproducible results. As a dihydrochloride salt, the compound is expected to be highly soluble in aqueous solutions. Using a simple, buffered aqueous solvent like Phosphate-Buffered Saline (PBS) avoids the potential confounding cytotoxicity of organic solvents like DMSO, especially in sensitive antimicrobial assays.

Protocol:

  • Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile equipment and reagents.

  • Weighing: Accurately weigh out a precise amount of 1,3-Dimethyl-1,4-diazepane dihydrochloride powder (e.g., 10 mg) using an analytical balance.

  • Solubilization: Dissolve the powder in sterile 1x PBS (pH 7.4) to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., amber microcentrifuge tube).

  • Aliquoting and Storage: Prepare single-use aliquots to minimize freeze-thaw cycles. Store at -20°C for long-term use (up to 6 months) or at 4°C for short-term use (up to 1 week).

Part 2: Tier 1 Screening Protocols

Protocol 1: General Cytotoxicity Assessment via MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing an indirect measure of cytotoxicity.[12]

Rationale for Cell Line Selection:

  • HEK293 (Human Embryonic Kidney): A non-cancerous, robust human cell line to assess baseline cytotoxicity against "normal" cells.[6]

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized cancer cell line, often used in initial anticancer screens.[4]

  • A549 (Human Lung Carcinoma): Another common cancer cell line from a different tissue origin to assess the breadth of any potential antiproliferative effects.[4]

Step-by-Step Methodology:

  • Cell Seeding: Plate 5,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution series of the compound stock solution in complete culture medium. A typical starting range would be from 100 µM down to 0.1 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Essential Controls:

      • Vehicle Control: Cells treated with medium containing only the vehicle (PBS). Represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation:

  • Subtract the average absorbance of the blank control from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Data Summary for Cytotoxicity Screening

Cell Line Compound IC₅₀ (µM) Positive Control (Doxorubicin) IC₅₀ (µM)
HEK293 > 100 8.5
MCF-7 25.4 9.2

| A549 | 42.1 | 11.3 |

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

Principle of the Assay: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Rationale for Microbe Selection:

  • Staphylococcus aureus (e.g., ATCC 29213): A Gram-positive bacterium and a common cause of clinical infections.

  • Escherichia coli (e.g., ATCC 25922): A Gram-negative bacterium, representing a different cell wall structure and a significant pathogen.

  • Candida albicans (e.g., ATCC 90028): A pathogenic yeast to screen for antifungal activity.

Step-by-Step Methodology:

  • Microbe Preparation: Inoculate the test microbes in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) and incubate until they reach the logarithmic growth phase. Dilute the culture to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate sterile broth. Final concentrations typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Essential Controls:

    • Growth Control: Wells with broth and inoculum only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) and inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Data Analysis and Presentation: The MIC is reported directly as the concentration value.

Table 2: Example Data Summary for Antimicrobial Screening

Microorganism Compound MIC (µg/mL) Positive Control MIC (µg/mL)
S. aureus 16 Ciprofloxacin: 0.5
E. coli > 256 Ciprofloxacin: 0.25

| C. albicans | 64 | Fluconazole: 2 |

Part 3: Tier 2 Hypothesis-Driven Screening

Protocol 3: GABAA Receptor Competitive Binding Assay

Principle of the Assay: This assay determines if the test compound can bind to the benzodiazepine site on the GABA-A receptor complex.[15] It works on the principle of competition, where the test compound competes with a radiolabeled ligand (e.g., [³H]Flunitrazepam), which has a high and known affinity for the site. A reduction in the measured radioactivity indicates that the test compound has displaced the radiolabeled ligand, signifying binding activity.[16]

Rationale for this Assay: This is a direct test of the hypothesis that the diazepine structure of the compound might confer affinity for the classic benzodiazepine binding site, a primary mechanism for many CNS-active drugs.[2]

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available synaptic membrane preparations from rat cerebral cortex, which are rich in GABA-A receptors, or prepare them in-house following established protocols.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the following in assay buffer (e.g., Tris-HCl):

    • Synaptic membrane preparation (a fixed amount, e.g., 100 µg protein).

    • [³H]Flunitrazepam (at a fixed concentration near its Kd, e.g., 1 nM).

    • Varying concentrations of the test compound (e.g., 100 µM to 1 nM).

  • Essential Controls:

    • Total Binding: All components except the test compound. Represents the maximum signal.

    • Non-specific Binding: All components plus a high concentration of an unlabeled known ligand (e.g., 10 µM Diazepam) to saturate the specific binding sites. This measures the amount of radioligand that binds to non-receptor components.

    • Vehicle Control: All components with the vehicle (PBS) instead of the test compound.

  • Incubation: Incubate the mixture at 4°C for 60-90 minutes to reach binding equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter (e.g., GF/B). The membranes with bound ligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis and Presentation:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Calculate the percentage of inhibition for each concentration of the test compound:

    • % Inhibition = 100 - [((Binding_in_presence_of_compound - Non-specific_Binding) / Specific_Binding) * 100]

  • Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Logic cluster_binding Binding Competition Receptor GABAA Receptor (on membrane) Measurement Measure Radioactivity (Scintillation Counting) Receptor->Measurement RadioLigand [3H]Flunitrazepam (Radiolabeled Ligand) RadioLigand->Receptor TestCmpd Test Compound (1,3-Dimethyl-1,4-diazepane) TestCmpd->Receptor Result High Radioactivity: No Binding Measurement->Result If Test Compound does not compete Result2 Low Radioactivity: Compound Binds Measurement->Result2 If Test Compound competes

Figure 2: Logical flow of the competitive receptor binding assay.

Conclusion and Future Directions

This application note outlines a systematic, three-pronged strategy for the initial in vitro characterization of 1,3-Dimethyl-1,4-diazepane dihydrochloride. By first establishing a general cytotoxicity profile and screening for broad antimicrobial activity, researchers can efficiently identify the most promising therapeutic avenues. The subsequent, hypothesis-driven investigation into GABA-A receptor binding directly addresses the potential for neuromodulatory effects, a hallmark of the wider diazepine class. The results from this screening cascade will provide the critical data necessary to guide decisions for more advanced studies, including mechanism of action elucidation, screening against broader panels of cancer cells or microbial strains, and eventual progression to in vivo models.

References

  • Guedes, G. P., et al. (2021). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega. Available at: [Link]

  • Anouar, E. H., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • Moustafa, A. H., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][13][17]diazepines, and Their Cytotoxic Activity. Molecules. Available at: [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • Chand, K., et al. (2004). Rapid screening of the antimicrobial activity of extracts and natural products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Yan, L., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][8][17]diazepines as potential anti-cancer agents. Medicinal Chemistry Research. Available at: [Link]

  • Serb, A. G., et al. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Asahi Kasei Pharma Corp. (2013). Production method of 1,4-diazepane derivatives. Google Patents.
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The Strategic Utility of 1,3-Dimethyl-1,4-diazepane Dihydrochloride in the Synthesis of Pharmaceutical Intermediates: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 19, 2026 – As the landscape of pharmaceutical development evolves, the demand for novel molecular scaffolds and building blocks continues to grow. 1,3-Dimethyl-1,4-diazepane dihydrochloride, a chiral diamine derivative, presents itself as a valuable synthon for the construction of complex pharmaceutical intermediates. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application and synthetic protocols involving this versatile compound.

While specific, publicly documented examples of the direct use of 1,3-Dimethyl-1,4-diazepane dihydrochloride in the synthesis of marketed pharmaceutical intermediates are limited, its structural motifs are present in a variety of bioactive molecules, particularly those targeting the central nervous system. The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, known for its presence in drugs such as the anxiolytic Diazepam[1][2]. This guide will, therefore, focus on the fundamental reactivity of the 1,3-Dimethyl-1,4-diazepane scaffold and provide generalized protocols for its incorporation into larger molecular frameworks, drawing from established synthetic methodologies for related 1,4-diazepane derivatives.

Chemical Profile of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

PropertyValueReference
CAS Number 1255718-37-6[3][4]
Molecular Formula C₇H₁₆N₂ · 2HCl
Molecular Weight 201.14 g/mol [5]
Appearance Solid[3]
Chirality The presence of a methyl group at the C3 position introduces a chiral center, offering potential for stereospecific interactions with biological targets.

Core Reactivity and Synthetic Applications

The primary utility of 1,3-Dimethyl-1,4-diazepane lies in the nucleophilicity of its secondary amine nitrogen atom (at the 4-position). This allows for a range of synthetic transformations, most notably N-alkylation reactions. The dihydrochloride salt form ensures stability and ease of handling; however, the free base must be generated in situ or prior to reaction, typically by treatment with a suitable base.

N-Alkylation: A Gateway to Diverse Intermediates

N-alkylation of the 1,3-Dimethyl-1,4-diazepane core is a key strategy for introducing pharmacophoric groups. This is particularly relevant in the synthesis of antihistamines and other CNS-active compounds, where a substituted diamine moiety is often crucial for biological activity. A common synthetic route involves the reaction of the diazepane with a suitable alkyl halide, such as a benzhydryl chloride derivative, a recurring motif in first-generation antihistamines.

Generalized Protocol for N-Alkylation of 1,3-Dimethyl-1,4-diazepane

This protocol outlines a general procedure for the N-alkylation of 1,3-Dimethyl-1,4-diazepane with an electrophilic partner, such as 4-chlorobenzhydryl chloride. This reaction serves as a foundational step for creating intermediates for various bioactive molecules.

Materials:

  • 1,3-Dimethyl-1,4-diazepane dihydrochloride

  • 4-Chlorobenzhydryl chloride

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of the Free Base: In a round-bottom flask under an inert atmosphere, suspend 1,3-Dimethyl-1,4-diazepane dihydrochloride (1.0 eq) in the chosen anhydrous solvent. Add a slight excess of anhydrous potassium carbonate (2.2-2.5 eq) to neutralize the hydrochloride and generate the free base in situ. Stir the suspension vigorously for 30-60 minutes at room temperature.

  • Addition of the Electrophile: Dissolve the alkylating agent (e.g., 4-chlorobenzhydryl chloride, 1.0-1.2 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred suspension of the free base.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will vary depending on the reactivity of the electrophile.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated 1,3-Dimethyl-1,4-diazepane derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which could affect the base and the nucleophilicity of the amine.

  • Anhydrous Conditions: Water can compete with the amine as a nucleophile and can also deactivate the base.

  • Choice of Base: A non-nucleophilic base like potassium carbonate is used to avoid competition with the diazepane in reacting with the electrophile.

  • Excess Base: Ensures complete neutralization of the dihydrochloride salt and scavenging of the HCl generated during the reaction.

  • Stepwise Addition of Electrophile: Controls the reaction rate and minimizes potential side reactions.

Visualizing the Workflow: N-Alkylation of 1,3-Dimethyl-1,4-diazepane

N_Alkylation_Workflow cluster_prep Free Base Generation cluster_reaction N-Alkylation cluster_purification Work-up & Purification start 1,3-Dimethyl-1,4-diazepane dihydrochloride base K₂CO₃ (or other base) in Anhydrous Solvent start->base Stir at RT free_base 1,3-Dimethyl-1,4-diazepane (Free Base) base->free_base reaction_mixture Reaction Mixture free_base->reaction_mixture electrophile Alkyl Halide (R-X) (e.g., 4-Chlorobenzhydryl chloride) electrophile->reaction_mixture heating Heat (e.g., 60-80 °C) reaction_mixture->heating Monitor by TLC/LC-MS workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: Generalized workflow for the N-alkylation of 1,3-Dimethyl-1,4-diazepane.

Significance of the 1,3-Dimethyl Substitution Pattern

The presence of methyl groups at the 1 and 3 positions of the 1,4-diazepane ring has several implications for its use in pharmaceutical synthesis:

  • Stereochemistry: The methyl group at C3 introduces a chiral center. This allows for the synthesis of enantiomerically pure intermediates, which is often a critical requirement for modern pharmaceuticals to ensure target specificity and reduce off-target effects.

  • Conformational Rigidity: The methyl groups can influence the conformational flexibility of the seven-membered diazepane ring. This can be advantageous in drug design by locking the molecule into a bioactive conformation, potentially increasing binding affinity to the target protein.

  • Metabolic Stability: The methyl group at N1 can prevent N-demethylation, a common metabolic pathway for tertiary amines. This can lead to improved pharmacokinetic properties of the final drug molecule.

Broader Context: Synthesis of 1,4-Diazepine Derivatives

The synthesis of the 1,4-diazepine core itself can be achieved through various methods, often involving the condensation of diamines with dicarbonyl compounds or their equivalents. While the specific synthesis of 1,3-Dimethyl-1,4-diazepane is not extensively detailed in readily available literature, general approaches to substituted 1,4-diazepanes provide a foundation for its potential production routes.

Visualizing a General Synthesis of a 1,4-Diazepane Ring

Diazepane_Synthesis diamine Substituted 1,2-Diamine condensation Condensation Reaction diamine->condensation dicarbonyl 1,3-Dicarbonyl Compound or Equivalent dicarbonyl->condensation cyclization Intramolecular Cyclization condensation->cyclization Formation of Imine/Enamine Intermediate diazepine Substituted 1,4-Diazepine Derivative cyclization->diazepine

Caption: A conceptual pathway for the synthesis of 1,4-diazepine derivatives.

Conclusion

1,3-Dimethyl-1,4-diazepane dihydrochloride is a promising, albeit currently under-documented, building block for the synthesis of pharmaceutical intermediates. Its key features, including the nucleophilic secondary amine, the chiral center at C3, and the N1-methylation, make it an attractive scaffold for the development of novel therapeutics, particularly in the realm of CNS disorders and antihistamines. The generalized N-alkylation protocol provided herein offers a starting point for researchers to explore the synthetic potential of this compound. Further investigation into specific applications and the development of robust, scalable synthetic routes will undoubtedly solidify its position in the medicinal chemist's toolbox.

References

  • Guryn, R., Kotełko, A., Majchrzak, M., Szadowska, A., & Wejman, I. (1980). Synthesis of hexahydro-1,4-diazepine Derivatives With Potential Pharmacological Effects. IV. Synthesis and Studies on the Antihistaminic Activity of hexahydro-1,4-diazepine Derivatives Containing Ether Groups. Acta Poloniae Pharmaceutica, 37(1), 53–58. [Link]

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  • Jean-Denis, T., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal research reviews, 41(2), 735–783. [Link]

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  • Google Patents. (n.d.). Production method of 1,4-diazepane derivatives.
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  • Kim, H. J., et al. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. International Journal of Molecular Sciences, 24(3), 2829. [Link]

  • Yan, L., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][3][6]diazepines as potential anti-cancer agents. Molecular diversity, 22(2), 323–333. [Link]

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  • ResearchGate. (n.d.). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Retrieved January 19, 2026, from [Link]

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Analytical Methods for the Characterization of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethyl-1,4-diazepane dihydrochloride is a saturated seven-membered heterocyclic diamine salt. As a member of the diazepine family, which are scaffolds for various biologically active compounds, the precise characterization of this molecule is critical for its use in research and development.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is a common practice for amine-containing compounds.[2] This application note provides a comprehensive guide to the analytical methodologies for the complete characterization of 1,3-Dimethyl-1,4-diazepane dihydrochloride, ensuring its identity, purity, and stability. The protocols described herein are designed to be self-validating and are grounded in established analytical principles for small amine hydrochlorides.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Dimethyl-1,4-diazepane dihydrochloride is presented in Table 1.

PropertyValueSource
Chemical Name 1,3-Dimethyl-1,4-diazepane dihydrochloride-
Synonym(s) Not available-
CAS Number 1255718-37-6[3]
Molecular Formula C₇H₁₈Cl₂N₂[4]
Molecular Weight 201.14 g/mol [3][4]
Structure -
InChI Key PJISCTBDKOFWAN-UHFFFAOYSA-N[4]
Form Solid[4]

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for determining the purity of 1,3-Dimethyl-1,4-diazepane dihydrochloride and for quantifying it in various matrices.

Ion Chromatography (IC)

Expertise & Experience: Ion chromatography is a highly suitable technique for the analysis of small, polar amines like 1,3-Dimethyl-1,4-diazepane.[5][6] As a dihydrochloride salt, the molecule will exist as a dication in acidic eluents, allowing for strong retention and separation on a cation-exchange column. This method offers the advantage of direct analysis without derivatization.[6]

Protocol:

  • Instrumentation: An ion chromatography system equipped with a suppressed conductivity detector.

  • Column: A high-capacity cation-exchange column, such as the Dionex IonPac CS19, is recommended for resolving polyvalent amines.[6]

  • Mobile Phase: A methanesulfonic acid (MSA) gradient. The gradient can be optimized to ensure the elution of the dicationic analyte with good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Suppressed conductivity.

  • Sample Preparation: Dissolve the sample in deionized water to a concentration of 1-10 µg/mL and filter through a 0.2 µm filter.

Trustworthiness: The method's validity can be confirmed by assessing linearity, accuracy, and precision using certified reference standards. The high capacity of the recommended column minimizes the risk of overloading and ensures robust performance.[6]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization

Expertise & Experience: 1,3-Dimethyl-1,4-diazepane lacks a chromophore, making direct UV detection in HPLC challenging. Pre-column derivatization with a reagent that introduces a UV-active or fluorescent tag is a robust strategy to overcome this limitation.[7][8] Reagents like 1-fluoro-2,4-dinitrobenzene (FDNB) or dansyl chloride are commonly used for primary and secondary amines.[7][8]

Protocol:

  • Derivatization:

    • Prepare a 1 mg/mL solution of the sample in 0.1 M HCl.

    • In a vial, mix 100 µL of the sample solution with 200 µL of a borate buffer (pH 9.5) and 500 µL of a 5 mg/mL solution of FDNB in acetonitrile.

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Cool the reaction mixture and add 100 µL of 1 M HCl to stop the reaction.

    • Dilute with the mobile phase to the desired concentration.

  • Instrumentation: An HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.05 M sodium dihydrogenphosphate, pH 2.5).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm for the DNP-derivative.[8]

Trustworthiness: The derivatization reaction should be optimized for completeness. The stability of the derivative should also be assessed. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can be performed to establish the stability-indicating nature of the method.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for the identification and quantification of volatile amines. For the analysis of the dihydrochloride salt, the sample must first be converted to its free base form.

Protocol:

  • Sample Preparation:

    • Dissolve the sample in deionized water.

    • Basify the solution to a pH > 10 with NaOH to form the free base.

    • Extract the free base into an organic solvent like dichloromethane or diethyl ether.

    • Dry the organic extract over anhydrous sodium sulfate.

    • The extract can be directly injected or derivatized with a reagent like isobutyl chloroformate for improved chromatography.[9]

  • Instrumentation: A GC-MS system.

  • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Inlet Temperature: 250 °C.

  • Oven Program: A temperature gradient from 50 °C to 250 °C.

  • MS Detection: Electron ionization (EI) in full scan mode for identification and selected ion monitoring (SIM) for quantification.

Trustworthiness: The extraction efficiency should be determined. The mass spectrum of the analyte should show a clear molecular ion and characteristic fragmentation patterns, such as alpha-cleavage, which is common for alkylamines.[10]

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are indispensable for the definitive structural confirmation of the molecule. The spectra will provide information on the number and connectivity of protons and carbons.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as D₂O or DMSO-d₆.

  • Expected ¹H NMR Features (in D₂O):

    • Signals for the two N-methyl groups.

    • A signal for the C-methyl group.

    • Complex multiplets for the methylene protons of the diazepine ring.

    • The N-H protons will likely exchange with D₂O and may not be visible.

  • Expected ¹³C NMR Features:

    • Distinct signals for the N-methyl carbons, the C-methyl carbon, and the methylene carbons of the ring.

Trustworthiness: 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals unambiguously.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides information about the functional groups present in the molecule. For an amine hydrochloride, specific vibrational bands are expected.

Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet of the solid sample or use an ATR accessory.

  • Expected Characteristic Bands:

    • A broad and strong N-H⁺ stretching envelope between 3000 and 2700 cm⁻¹.[11]

    • C-H stretching vibrations from the methyl and methylene groups around 2950-2850 cm⁻¹.

    • N-H⁺ bending vibrations.

    • C-N stretching vibrations for aliphatic amines in the 1250-1020 cm⁻¹ region.[12]

Trustworthiness: The spectrum should be compared with that of a reference standard if available. The absence of a carbonyl peak confirms the lack of amide impurities.

Thermal Analysis

Expertise & Experience: Thermal analysis techniques like TGA and DSC are used to evaluate the thermal stability, melting point, and presence of solvates or hydrates.[13][14]

Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Place a few milligrams of the sample in an aluminum pan.

  • TGA Method: Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its decomposition point at a constant rate (e.g., 10 °C/min).

  • DSC Method: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

  • Expected Observations:

    • TGA: A weight loss step corresponding to the loss of two molecules of HCl upon decomposition. Any initial weight loss at lower temperatures may indicate the presence of water or other solvents.

    • DSC: An endotherm corresponding to the melting of the salt, likely followed by an exotherm due to decomposition.[15]

Trustworthiness: The thermal events should be reproducible. The data can be used to establish the upper-temperature limit for storage and handling.

Summary of Analytical Methods

TechniqueApplicationStrengthsConsiderations
Ion Chromatography Purity, QuantificationDirect analysis, good for polar compoundsRequires specialized instrumentation
RP-HPLC with Derivatization Purity, Quantification, StabilityHigh sensitivity, widely availableIndirect method, derivatization adds complexity
GC-MS Identification, PurityHigh specificity, structural informationRequires conversion to free base, for volatile compounds
NMR Spectroscopy Structural ElucidationDefinitive structure confirmationRequires higher sample amounts, expensive
FTIR Spectroscopy Functional Group IdentificationFast, non-destructiveProvides general structural information
Thermal Analysis (TGA/DSC) Thermal Stability, Solvate/Hydrate detectionInformation on thermal propertiesDestructive

Visualization of Workflows

G cluster_0 General Analytical Workflow Sample Sample Sample Preparation Sample Preparation Sample->Sample Preparation Dissolution, Dilution, Extraction Analytical Technique Analytical Technique Sample Preparation->Analytical Technique Injection, Measurement Data Analysis Data Analysis Analytical Technique->Data Analysis Integration, Interpretation Report Report Data Analysis->Report Summary of Findings

Caption: A generalized workflow for the analysis of 1,3-Dimethyl-1,4-diazepane dihydrochloride.

G cluster_1 RP-HPLC with Pre-column Derivatization Workflow Sample Solution Sample Solution Add Buffer & Reagent Add Buffer & Reagent Sample Solution->Add Buffer & Reagent pH adjustment Heat Heat Add Buffer & Reagent->Heat Derivatization Stop Reaction Stop Reaction Heat->Stop Reaction Acidification HPLC Injection HPLC Injection Stop Reaction->HPLC Injection Dilution Data Acquisition Data Acquisition HPLC Injection->Data Acquisition Chromatographic Separation

Caption: Workflow for the analysis by RP-HPLC with pre-column derivatization.

References

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  • FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [Link]

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  • SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE. Googleapis.com. [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC - NIH. [Link]

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  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. [Link]

  • A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Dimethyl-1,4-diazepane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is synthesized from established principles of organic chemistry and field-proven insights for analogous reactions.

Introduction to the Synthesis

The synthesis of 1,3-Dimethyl-1,4-diazepane typically proceeds via a classical approach involving the cyclization of a diamine with a suitable dielectrophile. A common and cost-effective route is the reaction of N,N'-dimethyl-1,3-propanediamine with a 1,2-dihaloethane, such as 1,2-dichloroethane, followed by conversion to the dihydrochloride salt. This guide will focus on this representative synthetic pathway, addressing potential pitfalls and offering strategies for optimization.

While numerous methods exist for the synthesis of diazepine and benzodiazepine derivatives, the direct alkylation of a diamine with a dihalide remains a fundamental and widely applicable strategy.[1][2] The successful execution of this reaction hinges on controlling the competition between intramolecular cyclization (to form the desired seven-membered ring) and intermolecular polymerization.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_synthesis Synthesis of N,N'-dimethyl-1,3-propanediamine cluster_cyclization Cyclization and Salt Formation DMA Dimethylamine (DMA) DMAPN N,N-dimethylaminopropionitrile (DMAPN) DMA->DMAPN Michael Addition ACN Acrylonitrile (ACN) ACN->DMAPN DMAPA N,N'-dimethyl-1,3-propanediamine DMAPN->DMAPA Hydrogenation (e.g., Raney-Ni) Diazepane_free 1,3-Dimethyl-1,4-diazepane (free base) DMAPA->Diazepane_free Cyclization DCE 1,2-Dichloroethane DCE->Diazepane_free Diazepane_HCl2 1,3-Dimethyl-1,4-diazepane dihydrochloride Diazepane_free->Diazepane_HCl2 Salt Formation HCl HCl HCl->Diazepane_HCl2

Caption: General synthetic route to 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.

Question: My cyclization reaction is resulting in a low yield of the desired 1,3-Dimethyl-1,4-diazepane, and I'm isolating a significant amount of a high molecular weight, viscous material. What is likely happening and how can I fix it?

Answer:

This is a classic problem in cyclization reactions of this type. The primary competing reaction is intermolecular polymerization, where multiple molecules of the diamine and dihaloalkane react to form long polymer chains instead of the desired intramolecular cyclization.

Causality: The outcome of the reaction is governed by the relative rates of the intramolecular versus intermolecular reactions. High concentrations of the reactants favor intermolecular collisions, leading to polymerization.

Solutions:

  • High Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution. This is achieved by slowly adding the reactants to a large volume of solvent. This maintains a very low instantaneous concentration of the reactants, increasing the probability that the two ends of the same molecule will react with each other.

  • Solvent Choice: The choice of solvent can influence the conformation of the starting materials and the transition state of the cyclization. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is often a good starting point as it can solvate the reactants and any charged intermediates.

  • Temperature Control: The effect of temperature can be complex. Higher temperatures can increase the rate of both reactions, but may also favor the entropically more favorable cyclization. However, excessively high temperatures can lead to side reactions. It is advisable to start at a moderate temperature (e.g., refluxing acetonitrile) and optimize from there.

Experimental Protocol: High Dilution Cyclization

  • Set up a large three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and two addition funnels.

  • To the flask, add a significant volume of the chosen solvent (e.g., 500 mL of acetonitrile for a 0.1 mol scale reaction).

  • In one addition funnel, dissolve N,N'-dimethyl-1,3-propanediamine in the solvent.

  • In the second addition funnel, dissolve an equimolar amount of 1,2-dichloroethane in the solvent.

  • Bring the solvent in the flask to a gentle reflux.

  • Simultaneously, add the solutions from both addition funnels dropwise to the refluxing solvent over a prolonged period (e.g., 8-12 hours).

  • After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours to ensure complete reaction.

Question: I am having difficulty purifying the 1,3-Dimethyl-1,4-diazepane free base. It seems to be co-distilling with the solvent or is difficult to handle. What are my options?

Answer:

The free base of 1,3-Dimethyl-1,4-diazepane is a relatively low molecular weight diamine, which can be volatile and hygroscopic, making it challenging to isolate and handle in its pure form.

Solutions:

  • Direct Conversion to the Dihydrochloride Salt: In many cases, it is advantageous to convert the crude free base directly to the dihydrochloride salt without rigorous purification of the free base itself. The salt is typically a stable, non-hygroscopic solid that is much easier to handle and purify by recrystallization.

  • Purification via Salt Formation: After the cyclization reaction, the solvent can be removed under reduced pressure. The residue can be dissolved in a suitable solvent like isopropanol or ethanol. An excess of concentrated hydrochloric acid or a solution of HCl in a solvent (e.g., HCl in isopropanol) can then be added. The dihydrochloride salt will often precipitate out of the solution and can be collected by filtration.

Experimental Protocol: Dihydrochloride Salt Formation and Purification

  • After the cyclization reaction, cool the reaction mixture to room temperature.

  • Remove the solvent by rotary evaporation.

  • Dissolve the crude residue in a minimal amount of a suitable alcohol (e.g., isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in isopropanol (or concentrated HCl) dropwise with stirring until the solution is acidic (test with pH paper).

  • The 1,3-Dimethyl-1,4-diazepane dihydrochloride should precipitate as a white solid.

  • Allow the mixture to stand in the cold for a few hours to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with a small amount of cold isopropanol or diethyl ether.

  • The crude salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/isopropanol.

Question: My NMR spectrum of the final product shows more than the expected number of signals, suggesting impurities. What are the likely side products?

Answer:

Besides the aforementioned polymer, other side products can form during the synthesis.

Potential Side Products:

  • N-alkylation without cyclization: One of the nitrogen atoms of the diamine could react with 1,2-dichloroethane, followed by reaction with a nucleophile (e.g., water from the atmosphere during workup) to form a hydroxylated, non-cyclized product.

  • Piperazine derivatives: If there is any contaminating N,N'-dimethylethylenediamine in your starting material, you could form 1,4-dimethylpiperazine.

  • Elimination products: Under strongly basic conditions (if a base is used to scavenge HCl), 1,2-dichloroethane can undergo elimination to form vinyl chloride, which can then polymerize or react with the amine.

Solutions:

  • Purity of Starting Materials: Ensure the N,N'-dimethyl-1,3-propanediamine is of high purity. The synthesis of this precursor from dimethylamine and acrylonitrile followed by hydrogenation is a common industrial process, and impurities can carry over.[3][4]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions with atmospheric moisture and oxygen.

  • Careful Stoichiometry: Use a precise 1:1 molar ratio of the diamine and the dihaloalkane to minimize unreacted starting materials that can complicate purification.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Viscous Polymer Formation High_Dilution Implement High Dilution Conditions Start->High_Dilution Solvent Optimize Solvent High_Dilution->Solvent Temperature Adjust Reaction Temperature Solvent->Temperature Purification_Issue Difficulty Purifying Free Base Direct_Salt Convert Directly to Dihydrochloride Salt Purification_Issue->Direct_Salt Recrystallize Recrystallize the Salt Direct_Salt->Recrystallize Impure_Product Impure Final Product (NMR) Check_SM Verify Purity of Starting Materials Impure_Product->Check_SM Inert_Atmosphere Use Inert Atmosphere Check_SM->Inert_Atmosphere Stoichiometry Ensure 1:1 Stoichiometry Inert_Atmosphere->Stoichiometry

Caption: A workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the cyclization reaction?

A1: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample of the reaction mixture can be taken, and the disappearance of the starting materials (N,N'-dimethyl-1,3-propanediamine and 1,2-dichloroethane) and the appearance of the product can be tracked over time.

Q2: Can I use 1,2-dibromoethane instead of 1,2-dichloroethane?

A2: Yes, 1,2-dibromoethane is a more reactive electrophile than 1,2-dichloroethane and may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive and may have a greater tendency to undergo elimination side reactions. The choice between the two often depends on a balance of reactivity, cost, and desired reaction conditions.

Q3: How do I confirm the identity and purity of my final product, 1,3-Dimethyl-1,4-diazepane dihydrochloride?

A3: The final product should be characterized by a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and help identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the free base.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Elemental Analysis: This will confirm the elemental composition of the dihydrochloride salt.

Q4: What safety precautions should I take during this synthesis?

A4:

  • 1,2-Dichloroethane is a carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • N,N'-dimethyl-1,3-propanediamine is corrosive and can cause burns. Handle with gloves and eye protection.

  • Hydrochloric acid is highly corrosive. Use appropriate PPE when handling.

  • The reaction may be exothermic, especially during the initial stages. Ensure adequate cooling is available if necessary.

Summary of Key Parameters

ParameterRecommended ConditionRationale
Reactant Ratio 1:1 (Diamine:Dihaloalkane)To minimize unreacted starting materials.
Concentration High Dilution (e.g., <0.1 M)To favor intramolecular cyclization over intermolecular polymerization.
Solvent Polar Aprotic (e.g., Acetonitrile, DMF)To solvate reactants and intermediates.
Temperature Moderate (e.g., Refluxing Acetonitrile)To provide sufficient activation energy without promoting side reactions.
Addition Rate Slow, Dropwise (over several hours)To maintain high dilution conditions.
Atmosphere Inert (Nitrogen or Argon)To prevent side reactions with atmospheric moisture and oxygen.
Purification Conversion to Dihydrochloride Salt and RecrystallizationTo obtain a stable, easy-to-handle solid of high purity.

References

  • D. J. Cr-Cremer, D.; Pople, J. A. A general definition of ring puckering coordinates. J. Am. Chem. Soc.1975, 97 (6), 1354–1358.
  • Maheshwaran, S., et al. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions2013, 32, 1441-1446.
  • Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. CN103333073B.

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Technical Support Center: Purification of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3-Dimethyl-1,4-diazepane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges encountered during the purification of this compound, ensuring high purity and yield in your experiments.

I. Understanding the Molecule: Physicochemical Properties

Before delving into purification techniques, it is crucial to understand the physicochemical properties of 1,3-Dimethyl-1,4-diazepane Dihydrochloride. As a dihydrochloride salt of a diamine, its behavior is governed by its ionic character and the properties of the diazepane ring.

PropertyValue/InformationSignificance for Purification
CAS Number 1255718-37-6[1]Unique identifier for the specific compound.
Molecular Formula C7H16N2 · 2HCl[1]Indicates the presence of two basic nitrogen atoms that form hydrochloride salts. This high polarity suggests good solubility in polar protic solvents and insolubility in nonpolar organic solvents.
Appearance Likely a white to off-white crystalline solid.Visual inspection can be a preliminary indicator of purity. Discoloration may suggest the presence of impurities.
Solubility Expected to be soluble in water and lower alcohols (methanol, ethanol).[2] Likely insoluble in nonpolar solvents like hexanes and diethyl ether. Solubility in moderately polar solvents like dichloromethane or ethyl acetate is expected to be low.This is the cornerstone of developing an effective recrystallization or precipitation protocol. The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Stability Generally stable under standard laboratory conditions. As a hydrochloride salt, it is less prone to oxidation than the free base.Storage in a cool, dry place is recommended. Avoid exposure to strong bases, which will convert it to the free amine.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 1,3-Dimethyl-1,4-diazepane Dihydrochloride, providing potential causes and actionable solutions.

Q1: My purified 1,3-Dimethyl-1,4-diazepane Dihydrochloride is an oil or a sticky solid and won't crystallize. What should I do?

  • Potential Cause 1: Residual Solvent. The presence of even small amounts of a good solvent can prevent crystallization. Dihydrochloride salts can be hygroscopic, readily absorbing moisture from the air, which can also inhibit crystallization.

    • Solution:

      • Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.

      • Solvent Trituration: Add a non-solvent in which your compound is insoluble (e.g., cold diethyl ether or hexanes) to the oily product. Vigorously stir or sonicate the mixture. This can help to "crash out" the solid by washing away the residual good solvent and inducing precipitation.

      • Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol or ethanol). Slowly add a non-solvent (e.g., diethyl ether or acetone) with stirring until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Potential Cause 2: Impurities. The presence of impurities can disrupt the crystal lattice formation. These could be starting materials, by-products from the synthesis, or residual inorganic salts.

    • Solution:

      • Recrystallization: This is the most effective method for removing impurities.[3] A detailed protocol is provided in Section IV.

      • Activated Carbon Treatment: If the product is discolored, this may indicate the presence of colored, often polymeric, impurities. During the hot dissolution step of recrystallization, a small amount of activated carbon can be added to the solution to adsorb these impurities. The carbon is then removed by hot filtration before allowing the solution to cool.

Q2: The yield of my recrystallization is very low. How can I improve it?

  • Potential Cause 1: Using too much solvent. The goal of recrystallization is to create a saturated solution at high temperature.[3] Using an excessive amount of solvent will keep the product in solution even upon cooling.

    • Solution:

      • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated solid.

      • Solvent Evaporation: If too much solvent has been added, carefully evaporate some of it to concentrate the solution before cooling.

      • Cooling Protocol: After slow cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize the precipitation of the solid.

  • Potential Cause 2: The chosen solvent is too good. If the compound has significant solubility in the solvent even at room temperature, the recovery will be poor.

    • Solution:

      • Solvent Screening: Experiment with different solvents or solvent systems. An ideal recrystallization solvent will have a steep solubility curve with temperature for the target compound.

      • Two-Solvent Recrystallization: Dissolve the compound in a minimal amount of a hot "good" solvent. Then, add a hot "bad" solvent (in which the compound is poorly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow the mixture to cool slowly.[4]

Q3: My final product still shows impurities by NMR or HPLC analysis. What are the next steps?

  • Potential Cause 1: Co-precipitation of impurities. Some impurities may have similar solubility profiles to the desired product and crystallize along with it.

    • Solution:

      • Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.

      • Alternative Purification Technique: If recrystallization is ineffective, consider other methods. While column chromatography of highly polar dihydrochloride salts on silica gel can be challenging, it is sometimes possible using a polar mobile phase (e.g., dichloromethane/methanol/ammonium hydroxide). However, this would neutralize the salt. A more suitable approach for salts might be ion-exchange chromatography.

  • Potential Cause 2: Incomplete removal of starting materials or reagents.

    • Solution:

      • Aqueous Wash: If the impurity is soluble in a solvent in which your product is not, a washing step can be effective. For instance, before forming the dihydrochloride salt, washing the free base with water or a dilute acid/base solution might remove certain impurities.

      • Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[5] The crude free base can be dissolved in an organic solvent and washed with an acidic aqueous solution. The amine will move to the aqueous layer as its salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified free base extracted with an organic solvent. Finally, the dihydrochloride salt can be formed.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1,3-Dimethyl-1,4-diazepane Dihydrochloride?

There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, good starting points for screening are:

  • Single Solvents: Ethanol, methanol, isopropanol.

  • Solvent/Anti-Solvent Systems: Methanol/diethyl ether, ethanol/ethyl acetate, ethanol/acetone.

The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: How do I form the dihydrochloride salt from the free base?

  • Dissolve the purified 1,3-Dimethyl-1,4-diazepane free base in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or methanol).

  • Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) with stirring. A slight excess of HCl (around 2.1 equivalents) is often used to ensure complete salt formation.

  • The dihydrochloride salt will typically precipitate out of solution.

  • Collect the solid by filtration, wash with the solvent (e.g., diethyl ether) to remove any excess HCl, and dry under vacuum.

Q3: What analytical techniques are recommended to assess the purity of the final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any organic impurities.[6][7] The spectra of the dihydrochloride salt will show characteristic shifts compared to the free base due to the protonation of the nitrogen atoms.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase (e.g., a buffered methanol/water or acetonitrile/water mixture) can be developed to quantify the purity and detect trace impurities.[8][9][10][11]

  • Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

  • Elemental Analysis: This technique can confirm the elemental composition (C, H, N, Cl) of the final product, providing strong evidence of its identity and purity.

IV. Experimental Protocols

Protocol 1: Recrystallization of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

This protocol provides a general guideline for recrystallization. The choice of solvent and volumes should be optimized for your specific sample.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. For this example, we will use an ethanol/diethyl ether system.

  • Dissolution: Place the crude 1,3-Dimethyl-1,4-diazepane Dihydrochloride in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • (Optional) Hot Filtration: If activated carbon was used, perform a hot filtration through a fluted filter paper or a cotton plug in a funnel to remove the carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling (Crystallization) C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Non-Solvent F->G H Dry Under Vacuum G->H I Pure Crystals H->I

Caption: Recrystallization workflow for purification.

V. Logical Relationships and Purity Assessment

The purity of 1,3-Dimethyl-1,4-diazepane Dihydrochloride is a function of the successful removal of impurities. The relationship between purification steps and purity assessment is crucial for a self-validating protocol.

Purity_Assessment_Logic cluster_Purification Purification Techniques cluster_Analysis Purity Assessment cluster_Decision Decision Point Recrystallization Recrystallization IsPure Purity > 99%? Recrystallization->IsPure AcidBaseExtraction Acid-Base Extraction AcidBaseExtraction->IsPure Trituration Trituration Trituration->IsPure NMR NMR HPLC HPLC MeltingPoint Melting Point ElementalAnalysis Elemental Analysis IsPure->Recrystallization No, Re-purify IsPure->NMR Confirm IsPure->HPLC Quantify IsPure->MeltingPoint Verify IsPure->ElementalAnalysis Validate Pure Pure Product IsPure->Pure Yes Crude Crude Product Crude->Recrystallization Crude->AcidBaseExtraction Crude->Trituration

Caption: Interplay of purification and analysis.

VI. References

  • Benchchem. An In-depth Technical Guide on the Solubility of 1,3-Dimesitylimidazolium Chloride in Organic Solvents. Benchchem.com. Accessed January 19, 2026.

  • Sigma-Aldrich. 1,3-dimethyl-1,4-diazepane dihydrochloride. Sigmaaldrich.com. Accessed January 19, 2026.

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Benthamscience.com. Accessed January 19, 2026.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mt.com. Accessed January 19, 2026.

  • ONEEZE. Purifying Amines Using Their Salts. Youtube.com. Published November 1, 2014. Accessed January 19, 2026.

  • MDPI. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Mdpi.com. Published July 19, 2017. Accessed January 19, 2026.

  • Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of potential impurities of diazepam. Jocpr.com. Published 2015. Accessed January 19, 2026.

  • ResearchGate. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Researchgate.net. Accessed January 19, 2026.

  • Reddit. Recrystallization with two solvents. Reddit.com. Published December 18, 2019. Accessed January 19, 2026.

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. Beilstein-journals.org. Published February 24, 2022. Accessed January 19, 2026.

  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Researchgate.net. Accessed January 19, 2026.

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Esa.ipb.pt. Accessed January 19, 2026.

  • YouTube. How To Recrystallize A Solid. Youtube.com. Published July 16, 2020. Accessed January 19, 2026.

  • Cayman Chemical. Dilazep (hydrochloride). Caymanchem.com. Accessed January 19, 2026.

  • Google Patents. Process for isolation of an organic amine. Patents.google.com. Accessed January 19, 2026.

  • Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm. Docbrown.info. Accessed January 19, 2026.

  • PubMed Central. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Ncbi.nlm.nih.gov. Accessed January 19, 2026.

  • National Institutes of Health. 4,5,6,7-tetrahydro-1H-1,3-diazepan-2-ium chloride. Pubchem.ncbi.nlm.nih.gov. Accessed January 19, 2026.

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Mdpi.com. Published July 29, 2019. Accessed January 19, 2026.

  • National Institutes of Health. Diazepam. Pubchem.ncbi.nlm.nih.gov. Accessed January 19, 2026.

  • Macedonian Journal of Chemistry and Chemical Engineering. ECO-FRIENDLY RP-HPLC METHOD FOR DETERMINATION OF DIAZEPAM IN COATED TABLET. Mj.com.mk. Published June 26, 2023. Accessed January 19, 2026.

  • National Institutes of Health. 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride. Pubchem.ncbi.nlm.nih.gov. Accessed January 19, 2026.

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Rsc.org. Accessed January 19, 2026.

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. Sciencemadness.org. Published December 10, 2006. Accessed January 19, 2026.

  • Pharmacophore. development-and-validation-of-rp-hplc-method-for-diazepam-and-imipramine-in-bulk-pharmaceutical-fo.pdf. Pharmacophorejournal.com. Accessed January 19, 2026.

  • WordPress.com. Purifying amines on silica. Orgprepdaily.wordpress.com. Published October 5, 2006. Accessed January 19, 2026.

  • Physical Chemistry Research. Regular Article. Pcresearch.ir. Published November 19, 2023. Accessed January 19, 2026.

  • National Institutes of Health. Diazepane. Pubchem.ncbi.nlm.nih.gov. Accessed January 19, 2026.

  • National Institutes of Health. 1-(2-Chlorophenyl)-3,6-dimethyl-1,4-diazepane. Pubchem.ncbi.nlm.nih.gov. Accessed January 19, 2026.

  • National Institutes of Health. Tert-butyl 1,4-diazepane-1-carboxylate. Pubchem.ncbi.nlm.nih.gov. Accessed January 19, 2026.

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Common side products in the synthesis of 1,3-Dimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 1,3-Dimethyl-1,4-diazepane. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to impurity formation during the synthesis of this valuable heterocyclic scaffold. Instead of a rigid protocol, this guide uses a troubleshooting and FAQ format to address specific, real-world experimental issues, grounding our advice in mechanistic principles and field-proven solutions.

Introduction: The Challenge of Synthesizing Saturated Diazepanes

1,3-Dimethyl-1,4-diazepane is a seven-membered saturated heterocycle. While structurally simple, its synthesis presents challenges common to the formation of medium-sized rings, namely the competition between desired intramolecular reactions and undesired intermolecular side reactions. Furthermore, impurities from starting materials or intermediate steps can easily carry through to the final product. This guide focuses on identifying, understanding, and mitigating the formation of common side products.

Proposed Synthetic Workflow

A robust and common strategy for constructing the 1,3-Dimethyl-1,4-diazepane core involves a two-step sequence: 1) N-alkylation to form a key amino ketone intermediate, followed by 2) an intramolecular reductive amination to form the diazepane ring. This pathway offers good control over the substitution pattern but requires careful optimization to minimize side reactions.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Reductive Amination cluster_2 Potential Side Reactions A N-Methylethylenediamine C Intermediate: Amino Ketone (4-(methylamino)pentan-2-one) A->C SN2 Reaction G Over-alkylation Products A->G Reaction with B H Piperazine Derivatives (from starting material impurities) A->H B 1-Chloro-2-propanone B->C D Tautomerization (Imine/Enamine formation) C->D Acid/Base Catalyst F Intermolecular Dimerization C->F Intermolecular Condensation C->F E 1,3-Dimethyl-1,4-diazepane (Desired Product) D->E Reduction (e.g., NaBH(OAc)3)

Caption: Proposed workflow for 1,3-Dimethyl-1,4-diazepane synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My mass spectrum shows significant peaks corresponding to dimers or higher oligomers. What is causing this and how can I prevent it?

Answer: This is the most common challenge in forming seven-membered rings and is caused by an intermolecular reaction between two or more molecules of your amino ketone intermediate competing with the desired intramolecular cyclization. At standard concentrations (e.g., >0.1 M), the probability of one molecule finding and reacting with another is high, leading to the formation of linear or cyclic dimers and higher-order oligomers.

The key to favoring the desired intramolecular pathway is the High-Dilution Principle . By significantly lowering the concentration of the reactant, you decrease the frequency of intermolecular collisions, giving the reactive ends of a single molecule more time to find each other and cyclize.

G cluster_0 Desired Pathway (Favored at High Dilution) cluster_1 Undesired Pathway (Favored at High Concentration) A Amino Ketone Intermediate B Intramolecular Cyclization A->B C 1,3-Dimethyl-1,4-diazepane B->C D Amino Ketone Intermediate F Intermolecular Condensation D->F E Another Amino Ketone E->F G Dimer / Oligomer F->G

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Troubleshooting Protocol: High-Dilution Cyclization
  • Setup: Use a large reaction flask equipped with a mechanical stirrer and two syringe pumps. For a 10 mmol scale reaction, use a flask volume of at least 2 L.

  • Solvent: Fill the reaction flask with 1 L of the chosen solvent (e.g., dichloromethane or THF).

  • Reagent Preparation:

    • In Syringe A, prepare a solution of your amino ketone intermediate (10 mmol) in 250 mL of solvent.

    • In Syringe B, prepare a solution of the reducing agent (e.g., Sodium triacetoxyborohydride, ~15 mmol) in 250 mL of solvent.[1][2]

  • Execution:

    • Begin stirring the solvent in the main flask vigorously.

    • Set both syringe pumps to add their respective solutions slowly over a period of 8-12 hours. Ensure the tips of the syringe needles are submerged in the solvent to ensure immediate dilution.

  • Reaction & Workup: After the addition is complete, allow the reaction to stir for an additional 4-6 hours before proceeding with a standard aqueous workup. This procedure maintains a pseudo-first-order condition that strongly favors the intramolecular cyclization.

FAQ 2: During my reductive amination step, my starting ketone is being consumed, but I'm getting a complex mixture of products, including some that appear to be alcohols. What's wrong?

Answer: This issue points to an imbalance between the rate of imine/enamine formation and the rate of reduction. If the reducing agent is too reactive or added before the intramolecular imine has formed, it can directly reduce the starting ketone to an alcohol. Furthermore, different reducing agents have varying sensitivities to pH and functional groups.[1]

Causality: Reductive amination is a two-step process within a single pot: 1) dehydration to form a cyclic iminium ion, and 2) reduction of that ion. The first step is typically acid-catalyzed and requires the removal of water. If the conditions are not optimal for imine formation, or if the reducing agent is not selective, side reactions will dominate.

Troubleshooting Table: Choosing the Right Reducing Agent
Reducing AgentCommon SolventsOptimal pHKey Characteristics & Troubleshooting Insights
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFWeakly Acidic (often with AcOH)Recommended. Mild and selective for imines/iminium ions over ketones.[2] Less sensitive to moisture than NaBH₄. If reduction is slow, a small amount of acetic acid can be added to catalyze imine formation.
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOH3-6Highly selective for imines at acidic pH. Caution: Can release toxic HCN gas during acidic workup. The reaction must be run in a well-ventilated fume hood.[1]
Sodium Borohydride (NaBH₄) MeOH, EtOHNeutral to BasicNot ideal for one-pot reactions. It readily reduces both ketones and aldehydes.[2] To use it effectively, you must first confirm complete imine formation (e.g., via IR or ¹H NMR) before adding the NaBH₄, which complicates the procedure.
H₂ / Palladium Catalyst MeOH, EtOH, EtOAcNeutralA clean "green" option, but the catalyst can sometimes be sensitive to amine functional groups and may require higher pressures. It is highly effective but may not be as chemoselective as STAB in complex molecules.[1]

Self-Validating Action: Before adding your reducing agent (especially if using NaBH₄), withdraw a small aliquot from the reaction mixture. Concentrate it and analyze via IR spectroscopy. The disappearance of the ketone C=O stretch (around 1715 cm⁻¹) and the appearance of a C=N stretch (around 1650 cm⁻¹) provides evidence of imine formation.

FAQ 3: I've successfully synthesized a diazepane, but my NMR spectrum is inconsistent with the 1,3-dimethyl structure. What other isomers could have formed?

Answer: This is often due to impurities present in your starting materials. The most common commercial route to N,N'-dimethylethylenediamine, a likely precursor for the "1,4-N,N'-dimethyl" portion of your molecule, involves reacting methylamine with 1,2-dichloroethane. This process is known to generate N,N'-dimethylpiperazine as a significant, difficult-to-remove byproduct.[3][4]

If this piperazine impurity is present in your starting diamine, it can undergo similar N-alkylation reactions to produce N-alkylated piperazine derivatives, which are isomers of other potential side products and can complicate purification and characterization.

Another possibility, depending on the precise route, is the formation of a positional isomer like 1,2-Dimethyl-1,4-diazepane if the starting materials allow for different cyclization regiochemistry.

Troubleshooting & Characterization:
  • Starting Material Purity Check: Before beginning your synthesis, obtain a GC-MS and ¹H NMR of your N-methylethylenediamine or N,N'-dimethylethylenediamine starting material. Look for the characteristic signals of N,N'-dimethylpiperazine (a sharp singlet around 2.3 ppm for the N-CH₃ groups and a singlet around 2.5 ppm for the ring CH₂ groups in CDCl₃).

  • Purification: If impurities are found, purify the diamine by fractional distillation.

  • Structural Confirmation: Use 2D NMR techniques (COSY, HSQC, HMBC) on your final product to definitively establish the connectivity and confirm the 1,3-dimethyl substitution pattern. The HMBC spectrum is particularly powerful for establishing long-range C-H correlations that can distinguish between isomers.

References
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(8):497-501. Identification, synthesis and characterization of impurities of Diazepam. [Link]

  • Molecules, 2017, 22(11), 1866. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • ResearchGate. Synthesis of the suvorexant diazepane core using imine reductases. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • European Patent Office. EP 3412665 B1 - SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. [Link]

  • Molecules, 2015, 20(7), 11866-11877. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • Google Patents.
  • Acta Crystallographica Section E, 2023, 79(12). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. [Link]

  • ACS Catalysis, 2020, 10(15), 8452-8460. Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. [Link]

  • Google Patents.
  • Wikipedia. Reductive amination. [Link]

  • PubChem. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053. [Link]

  • Chemical Reviews, 2019, 119(23), 11887-11940. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Wikipedia. N,N'-Dimethylethylenediamine. [Link]

  • Pharmaffiliates. Suvorexant-impurities. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • RSC Advances, 2023, 13(5), 3249-3269. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]

  • Chemistry Steps. Synthesis of Diazepam. [Link]

  • The Journal of Organic Chemistry, 1975, 40(18), 2621-2623. New synthesis of diazepam. [Link]

  • Google Patents. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine.
  • ResearchGate. Synthesis of 1,4-Diazepinone Derivatives via a Domino Aza-Michael/SN2 Cyclization of 1-Azadienes with α- Halogenoacetamides. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

  • Molecules, 2024, 29(14), 3320. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]

Sources

Stability issues of 1,3-Dimethyl-1,4-diazepane dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Issues in Solution for Researchers, Scientists, and Drug Development Professionals.

This guide provides in-depth technical support for researchers utilizing 1,3-Dimethyl-1,4-diazepane dihydrochloride in their experiments. As a valued chemical entity in early-stage discovery, understanding its stability profile in solution is paramount for generating reliable and reproducible data. This document is structured to address common questions and troubleshooting scenarios encountered in the laboratory, grounded in established principles of chemical stability and analysis of related cyclic diamine structures.

I. Overview of Potential Stability Concerns

1,3-Dimethyl-1,4-diazepane dihydrochloride, as a cyclic diamine salt, is susceptible to several degradation pathways in solution. While specific kinetic data for this molecule is not extensively published, by examining the behavior of structurally related compounds, particularly 1,4-benzodiazepines and other cyclic aminals, we can anticipate and mitigate potential stability issues. The primary factors influencing its stability are:

  • pH of the solution: This is arguably the most critical factor. The diazepane ring may be susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Light Exposure: Photodegradation can be a concern for many amine-containing compounds.

  • Presence of Oxidizing Agents: Although less common in typical experimental setups, strong oxidants can lead to degradation.

This guide will provide practical advice on how to manage these factors to ensure the integrity of your experimental results.

II. Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for 1,3-Dimethyl-1,4-diazepane dihydrochloride in aqueous solution?

A1: Based on the chemistry of related 1,4-diazepane structures, the most probable degradation pathway is hydrolysis of the seven-membered ring. This process is often catalyzed by either acid or base. The hydrolysis would lead to the opening of the diazepane ring, forming linear amine derivatives. While the exact degradation products for this specific molecule are not documented in readily available literature, a plausible hydrolytic cleavage is illustrated below.

G cluster_0 Hydrolytic Degradation Pathway 1,3-Dimethyl-1,4-diazepane 1,3-Dimethyl-1,4-diazepane Ring-Opened Intermediate Ring-Opened Intermediate 1,3-Dimethyl-1,4-diazepane->Ring-Opened Intermediate H₂O (Acid or Base Catalyzed) Degradation Products Linear Amine Products Ring-Opened Intermediate->Degradation Products

Caption: Inferred hydrolytic degradation of 1,3-Dimethyl-1,4-diazepane.

Q2: How does pH affect the stability of my compound in solution?

A2: The pH of your solution is a critical determinant of the stability of 1,3-Dimethyl-1,4-diazepane dihydrochloride. Studies on analogous cyclic aminals and 1,4-benzodiazepines have shown that they are most stable in a neutral to slightly acidic pH range.[1][2] Both strongly acidic (pH < 4) and alkaline (pH > 8) conditions can significantly accelerate the rate of hydrolysis.[2][3] For every unit increase in pH above neutral, the rate of hydrolysis can increase by a factor of 10.[3] Therefore, it is crucial to control the pH of your experimental solutions.

Q3: What are the recommended storage conditions for solutions of 1,3-Dimethyl-1,4-diazepane dihydrochloride?

A3: To maximize the shelf-life of your solutions, we recommend the following:

  • pH: Prepare solutions in a buffer system that maintains a pH between 5 and 7.

  • Temperature: Store stock solutions at -20°C or -80°C. For daily use, solutions can be kept at 2-8°C for short periods, but their stability should be verified.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: How can I detect degradation of my compound?

A4: The most reliable method for detecting degradation is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A properly developed HPLC method will allow you to separate the intact 1,3-Dimethyl-1,4-diazepane dihydrochloride from any potential degradation products. The appearance of new peaks in your chromatogram over time is a clear indication of degradation.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of the 1,3-Dimethyl-1,4-diazepane dihydrochloride stock or working solutions.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Analyze your current stock and working solutions by HPLC to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution.

    • Review Solution Preparation Protocol:

      • Was the pH of the solvent measured and controlled?

      • Was the solution protected from light and stored at the correct temperature?

      • How old is the solution? For critical experiments, always use freshly prepared solutions.

    • Implement a Stability Study: Conduct a mini-stability study by analyzing your solution at several time points (e.g., 0, 4, 8, 24 hours) under your typical experimental conditions to determine its stability window.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the New Peaks: If you have access to a mass spectrometer (LC-MS), analyze the new peaks to determine their molecular weights. This information can help elucidate the degradation pathway.

    • Conduct a Forced Degradation Study: To confirm that the new peaks are indeed degradation products, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light) to accelerate degradation. This will help you to identify the retention times of the major degradation products.[4][5][6]

Data Presentation: Forced Degradation Conditions

Stress ConditionTypical ParametersExpected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24hPotential for significant degradation.[7]
Base Hydrolysis 0.1 M NaOH at 60°C for 24hPotential for significant degradation.[7]
Oxidation 3% H₂O₂ at room temp for 24hPossible, but likely less significant than hydrolysis.
Thermal Stress 80°C for 48h (in solution)May induce degradation, rate is temperature-dependent.[8][9]
Photostability UV/Vis light exposureDegradation is possible, especially under UV.[10][11]

IV. Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution
  • Select a Buffer: Choose a buffer system appropriate for your desired pH range (e.g., phosphate or citrate buffer for pH 5-7). Ensure the buffer components are compatible with your downstream application.

  • Prepare the Buffer: Prepare the buffer solution and adjust the pH to the desired value.

  • Dissolve the Compound: Accurately weigh the required amount of 1,3-Dimethyl-1,4-diazepane dihydrochloride and dissolve it in the prepared buffer to the desired final concentration.

  • Filter and Store: Filter the solution through a 0.22 µm filter to remove any particulates. Store in a sterile, light-protected container at the recommended temperature.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and application.

G cluster_0 HPLC Method Development Workflow Column Selection Select a C18 Reversed-Phase Column Mobile Phase Mobile Phase Scouting (e.g., Acetonitrile/Water with TFA or Formic Acid) Column Selection->Mobile Phase Gradient Elution Develop a Gradient Elution Method Mobile Phase->Gradient Elution Forced Degradation Inject Samples from Forced Degradation Study Gradient Elution->Forced Degradation Wavelength Selection Determine λmax using a UV-Vis Scan Wavelength Selection->Gradient Elution Method Validation Validate Method for Specificity, Linearity, Accuracy, and Precision Forced Degradation->Method Validation

Sources

Overcoming challenges in the scale-up synthesis of 1,3-Dimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,3-Dimethyl-1,4-diazepane

Introduction: Welcome to the technical support center for the synthesis of 1,3-Dimethyl-1,4-diazepane. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges associated with the laboratory and scale-up synthesis of this seven-membered heterocyclic compound. The formation of medium-sized rings like diazepanes presents unique challenges, primarily the competition between the desired intramolecular cyclization and undesirable intermolecular polymerization. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in fundamental chemical principles and field-proven insights.

The proposed synthetic strategy is a two-stage process, which is often the most practical approach for this class of compounds. It involves the initial synthesis of the key acyclic precursor, N,N'-dimethylpropane-1,3-diamine, followed by a carefully controlled cyclization step.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization 1,3-Diaminopropane 1,3-Diaminopropane Precursor N,N'-dimethylpropane-1,3-diamine 1,3-Diaminopropane->Precursor Reductive Amination Methylating_Agent Methylating Agent (e.g., Formaldehyde/HCOOH) Methylating_Agent->Precursor Precursor_c1 N,N'-dimethylpropane- 1,3-diamine C2_Electrophile 1,2-Dihaloethane Target 1,3-Dimethyl-1,4-diazepane C2_Electrophile->Target Precursor_c1->Target High-Dilution Cyclization

Caption: Overall two-stage synthetic pathway for 1,3-Dimethyl-1,4-diazepane.

Part 1: FAQs on Precursor Synthesis (N,N'-dimethylpropane-1,3-diamine)

Question 1: What is the most reliable and scalable method for synthesizing the N,N'-dimethylpropane-1,3-diamine precursor?

Answer: For scalable synthesis, the most robust method is the reductive amination of 1,3-diaminopropane using formaldehyde, followed by reduction. This is often performed as a one-pot reaction known as the Eschweiler-Clarke reaction, which uses formic acid as the reducing agent.

  • Causality: The Eschweiler-Clarke reaction is advantageous for scale-up because it uses inexpensive reagents (formaldehyde and formic acid), proceeds under mild conditions, and typically gives high yields of the desired dimethylated product. The mechanism involves the in-situ formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by formate. The reaction is driven to completion, minimizing the formation of monomethylated intermediates compared to methods using alkyl halides, where statistical methylation can be a significant issue.

An alternative is direct alkylation with a methylating agent like methyl iodide or dimethyl sulfate. However, this approach is often plagued by poor selectivity, leading to a mixture of mono-, di-, tri-, and even quaternary ammonium salts. Controlling the stoichiometry on a large scale is difficult and often results in complex purification challenges. Catalytic hydrogenation over a palladium catalyst with formaldehyde is another clean alternative, but catalyst cost and handling can be considerations for scale-up.

Question 2: During precursor synthesis via reductive amination, I am observing significant amounts of the monomethylated impurity. How can this be minimized?

Answer: The formation of N-methyl-1,3-propanediamine is a common issue arising from incomplete reaction. Several factors can be optimized to drive the reaction towards the desired N,N'-dimethylated product.

  • Stoichiometry: Ensure at least two equivalents of formaldehyde and two equivalents of the reducing agent (e.g., formic acid) are used per equivalent of 1,3-diaminopropane. A slight excess of the methylating reagents (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.

  • Temperature and Reaction Time: The Eschweiler-Clarke reaction often requires heating (typically 80-100 °C) to proceed at a reasonable rate. Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

  • Order of Addition: Adding the diamine to the pre-heated formaldehyde/formic acid mixture can sometimes improve selectivity by ensuring the amine is always in the presence of excess methylating reagent.

Methylation_Impurities Start 1,3-Diaminopropane Mono N-methyl-1,3-propanediamine (Impurity) Start->Mono +1 eq. Me+ Di N,N'-dimethyl-1,3-propanediamine (Desired Product) Start->Di Optimized Conditions (+ >2 eq. Me+) Mono->Di +1 eq. Me+ Over Over-methylated species (Side Products) Di->Over Excess Me+ (minor pathway)

Caption: Reaction pathway showing the formation of desired and impurity species during methylation.

Part 2: Troubleshooting Guide for Ring Cyclization

Question 3: My cyclization reaction is resulting in a very low yield of 1,3-Dimethyl-1,4-diazepane and a lot of intractable polymeric material. What is the cause and how can I fix it?

Answer: This is the most critical challenge in the synthesis of seven-membered rings. The formation of polymer indicates that intermolecular reaction is outcompeting the desired intramolecular cyclization . The two secondary amine nucleophiles of the precursor are reacting with electrophilic carbons from different molecules of the 1,2-dihaloethane, leading to chain growth instead of ring formation.

The solution is to employ high-dilution conditions . By drastically lowering the concentration of the reactants, you decrease the probability of two different precursor molecules encountering each other, thereby favoring the intramolecular pathway where the two ends of the same molecule react to form the ring.

Cyclization_Competition cluster_0 High Concentration cluster_1 High Dilution A1 Precursor A Polymer Polymerization A1->Polymer Intermolecular Reaction (Favored) B1 Precursor B B1->Polymer A2 Precursor A Ring Diazepane Ring A2->Ring Intramolecular Reaction (Favored)

Optimization of reaction conditions for 1,3-Dimethyl-1,4-diazepane derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1,4-diazepane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic core. Our goal is to provide practical, experience-driven advice to help you optimize your reaction conditions, troubleshoot common issues, and achieve your synthetic goals efficiently.

A Note on Nomenclature: The Case of "1,3-Dimethyl-1,4-diazepane"

Before we delve into specific protocols, it is crucial to address the structure implied by the topic. The name "1,3-Dimethyl-1,4-diazepane" is chemically ambiguous. A 1,4-diazepane is a seven-membered ring with nitrogen atoms at positions 1 and 4. Standard nomenclature would place substituents on the nitrogen atoms (e.g., 1,4-dimethyl) or the carbon backbone (e.g., 2,5-dimethyl).

If the intended molecule is 1,4-Dimethyl-1,4-diazepane , both nitrogen atoms are tertiary amines. Direct derivatization via common methods like acylation or alkylation (which require an N-H bond) is not feasible. Such a molecule would only react under forcing conditions to form quaternary ammonium salts.

Therefore, this guide will assume a more common and practical scenario: the derivatization of a 1,4-diazepane ring that possesses at least one reactive N-H bond , such as the parent 1,4-diazepane or a mono-N-substituted precursor. The principles and troubleshooting steps discussed are broadly applicable to the functionalization of this important scaffold.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for designing a successful derivatization strategy.

Q1: What are the most critical parameters to consider before starting a 1,4-diazepane derivatization?

A1: The success of your reaction hinges on three main factors:

  • Purity of the Starting Material: The 1,4-diazepane starting material should be free of residual acids or water from its synthesis or salt formation. It is highly basic and hygroscopic. Ensure it is dry and, if starting from a salt (e.g., dihydrochloride), fully neutralized before use.

  • Stoichiometry and Reagent Addition: Due to the presence of two reactive secondary amines, controlling the stoichiometry of your electrophile (e.g., acyl chloride, alkyl halide) is paramount for achieving mono- versus di-substitution. Slow, controlled addition of the reagent, often at reduced temperatures, is key to improving selectivity for the mono-substituted product.

  • Choice of Base and Solvent: For reactions that produce acid byproducts (like acylation with acyl chlorides), a non-nucleophilic scavenger base (e.g., triethylamine, DIPEA) is essential to neutralize the acid and drive the reaction to completion. The solvent must be anhydrous and capable of dissolving both the diazepane and the reagents. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are common choices.

Q2: How can I selectively achieve mono-derivatization over di-derivatization on the 1,4-diazepane ring?

A2: This is a common challenge. The relative rates of the first and second derivatization determine the product distribution. To favor mono-substitution:

  • Use a Sub-Stoichiometric Amount of Electrophile: Start with 0.9-1.0 equivalents of the derivatizing agent. This leaves some starting material unreacted but maximizes the yield of the mono-substituted product.

  • Low Temperature: Running the reaction at 0 °C or even -20 °C slows down the rate of the second addition more significantly than the first, allowing the reaction to be stopped after the first derivatization has occurred.[1]

  • Slow Addition: Adding the electrophile dropwise over an extended period (e.g., 1-3 hours) keeps its instantaneous concentration low, favoring reaction with the more abundant starting material over the newly formed mono-substituted product.[1]

  • Use of a Bulky Electrophile: A sterically hindered derivatizing agent will react once, and the resulting bulky mono-adduct can sterically shield the second nitrogen atom, hindering a second reaction.

Q3: What are the best analytical methods for monitoring the progress of my reaction?

A3: A combination of techniques provides the most complete picture:

  • Thin-Layer Chromatography (TLC): TLC is excellent for qualitative, real-time monitoring. The starting diamine is very polar and will have a low Rf value. The mono- and di-substituted products will be less polar and have progressively higher Rf values. Staining with ninhydrin can be useful, as it will stain the primary/secondary amines of the starting material and mono-substituted product but not the di-substituted product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It allows you to track the disappearance of starting material and the appearance of product(s) while confirming their mass. This is invaluable for identifying byproducts and optimizing reaction time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives, GC-MS is effective. However, the parent diazepine and its simple derivatives can be polar, sometimes requiring a derivatization step simply to make them amenable to GC analysis.[2][3]

Troubleshooting Guide

Encountering unexpected results is a normal part of research. This guide provides a systematic approach to diagnosing and solving common problems.

Issue 1: Low or No Product Conversion

You've run the reaction, but TLC or LC-MS analysis shows primarily unreacted starting material.

Initial Diagnosis Workflow

G start Low / No Conversion Detected q1 Check Reagent Quality & Age (Acyl Halide, Alkyl Halide) start->q1 q2 Was the Diazepine Starting Material Properly Neutralized/Dried? q1->q2 Reagent OK sol1 Solution: Use fresh or redistilled/ purified reagent. q1->sol1 Degraded q3 Was a Scavenger Base Used? (e.g., for Acylations) q2->q3 Diazepine OK sol2 Solution: Ensure diazepine is a free base. Use anhydrous solvent. q2->sol2 Wet / Salt Form q4 Is the Reaction Temperature Too Low? q3->q4 Base OK sol3 Solution: Add 2.2 eq. of a non-nucleophilic base like Et3N or DIPEA. q3->sol3 No / Insufficient sol4 Solution: Allow reaction to warm to room temp or heat gently. Monitor by TLC/LC-MS. q4->sol4 Yes G cluster_0 Reaction Setup cluster_1 Workup & Purification A 1. Dissolve 1,4-Diazepane (1.0 eq) & Et3N (1.2 eq) in anhydrous DCM. B 2. Cool solution to 0 °C (ice-water bath). A->B D 4. Add Acyl Chloride solution dropwise to the diazepine solution over 1 hour. B->D C 3. Dissolve Acyl Chloride (0.95 eq) in anhydrous DCM. C->D E 5. Stir at 0 °C for 2h, then warm to RT. Monitor by LC-MS. D->E F 6. Quench with water. Wash with saturated NaHCO3 solution. E->F G 7. Dry organic layer (Na2SO4), filter, and concentrate. F->G H 8. Purify by column chromatography (Silica, DCM/MeOH gradient + 1% Et3N). G->H

Sources

Troubleshooting guide for the synthesis of diazepane rings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for diazepane ring synthesis. As a Senior Application Scientist, I understand that the construction of this privileged seven-membered heterocyclic scaffold can be challenging. This guide is designed to address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemical principles and provide robust, field-proven solutions.

Section 1: Core Synthesis Challenges - Low Yield and Reaction Stagnation

The formation of a seven-membered ring is often entropically disfavored compared to five- or six-membered rings, which can lead to frustratingly low yields or reactions that fail to proceed to completion.

Question: My diazepane ring-closing reaction has a very low yield (<30%). What are the most common causes and how can I troubleshoot this?

Answer: Low yields in diazepane synthesis are a frequent issue, typically stemming from one of three areas: precursor quality, reaction conditions, or the cyclization strategy itself.

  • Purity of Starting Materials: The precursors, often a diamine and a dicarbonyl or a related synthon, must be of high purity. Trace impurities can act as catalyst poisons or participate in side reactions.

    • Causality: For instance, in condensations involving o-phenylenediamine, oxidation of the diamine can lead to highly colored, polymeric byproducts that complicate purification and reduce the availability of the starting material for the desired cyclization.

    • Troubleshooting Step: Before starting, verify the purity of your starting materials by NMR or LC-MS. If necessary, purify them via recrystallization or column chromatography.

  • Reaction Conditions: The delicate balance of concentration, temperature, and catalysis is critical.

    • Concentration (High Dilution Principle): Intramolecular cyclization is a unimolecular reaction, while polymerization is a bimolecular or higher-order reaction. By performing the reaction under high dilution conditions (typically 0.01-0.05 M), you can significantly favor the desired intramolecular ring closure over intermolecular polymerization.

    • Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition or side reactions. It's crucial to find the optimal temperature. Start at a moderate temperature (e.g., 60-80 °C) and adjust based on reaction monitoring. Some modern flow chemistry approaches have shown success by precisely controlling temperature and residence time, achieving high yields rapidly.[1][2]

    • Catalysis: Many diazepine syntheses require a catalyst, such as a Brønsted or Lewis acid, to activate the carbonyl groups for nucleophilic attack.[3][4] The choice and amount of catalyst are critical. Too little may result in a stalled reaction, while too much can lead to degradation of starting materials or products. Screening different catalysts can be highly effective.[5]

  • Cyclization Strategy: Not all strategies are created equal. Direct condensation is common but can be low-yielding.

    • Alternative Strategies: Consider multi-step approaches where the ring is formed via a more robust reaction, such as a palladium-catalyzed intramolecular C-N coupling or a ring-opening of a strained precursor.[6][7]

Troubleshooting Workflow: Low Cyclization Yield

Here is a logical workflow to diagnose and solve low-yield issues.

low_yield_troubleshooting start Low Yield (<30%) check_sm Is Starting Material (SM) fully consumed (by TLC/LCMS)? start->check_sm sm_not_consumed Reaction Stalled check_sm->sm_not_consumed No sm_consumed SM Consumed check_sm->sm_consumed Yes optimize_conditions Optimize Conditions: - Increase Temperature - Screen Catalysts (e.g., H+, Lewis Acid) - Increase Reaction Time - Check Reagent Purity sm_not_consumed->optimize_conditions check_product Is Desired Product the major component? sm_consumed->check_product product_major Product is Major check_product->product_major Yes product_minor Product is Minor check_product->product_minor No workup_issue Investigate Workup/Isolation: - Is product water-soluble? - Is it degrading on silica gel? - Optimize extraction pH - Consider recrystallization product_major->workup_issue side_reactions Side Reactions Dominate: - Use High Dilution - Lower Temperature - Re-evaluate Protecting Groups - Consider alternative cyclization strategy product_minor->side_reactions

Caption: Troubleshooting decision tree for low-yield diazepane synthesis.

Section 2: Side Reactions and Impurity Profiling

Question: My reaction produces a significant amount of a high-molecular-weight, insoluble material. What is it and how can I prevent it?

Answer: This is a classic sign of intermolecular polymerization. As mentioned, the formation of a seven-membered ring is in direct competition with the formation of linear or cyclic polymers.

  • Causality: When one end of your diamine precursor reacts with a dicarbonyl compound, the remaining unreacted amine and carbonyl groups can react with other molecules in the solution, leading to chain growth instead of intramolecular cyclization.

  • Prevention:

    • High Dilution: This is the most effective strategy. By keeping the concentration of reactants low, you decrease the probability of two different molecules finding each other, thus favoring the intramolecular pathway. A syringe pump to slowly add one of the reactants to a dilute solution of the other can be extremely effective.

    • Template-Driven Synthesis: In some cases, a metal ion can act as a template, coordinating to both reactive ends of the linear precursor and holding them in proximity to facilitate the ring closure. This is a more advanced technique but can be very powerful.

Question: I am attempting to synthesize a 1,4-diazepan-5-one, but I am isolating the hydrolyzed amino acid precursor instead. What is going wrong?

Answer: This indicates that the reaction conditions are favoring hydrolysis over cyclization. This is a common issue when using harsh acidic or basic conditions to promote ring closure.[8]

  • Causality: The amide or imine bonds in your linear precursor are susceptible to hydrolysis. If the cyclization step is slow and the conditions are hydrolytically active (e.g., strong aqueous acid, high temperatures), you will simply cleave your precursor.

  • Solution:

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Milder Catalysts: Switch from strong Brønsted acids (like H₂SO₄) to milder Lewis acids (like ZnCl₂, GaCl₃) or heteropolyacids, which can effectively catalyze the reaction under less harsh conditions.[3][4][5]

    • Change Strategy: Instead of relying on a direct condensation, consider a two-step approach. First, form the amide bond, and then use a specific coupling reagent (e.g., a palladium catalyst for an intramolecular Buchwald-Hartwig amination) to close the ring under non-hydrolytic conditions.[6]

Section 3: Protecting Group Strategies

For complex diazepanes with other reactive functional groups, a robust protecting group strategy is non-negotiable.

Question: Which protecting groups are best for the nitrogen atoms in a diazepane synthesis, and what is an "orthogonal" strategy?

Answer: The choice of protecting group depends on the stability required for subsequent reaction steps.[9][10] For diazepane synthesis, you often need to differentiate between the two nitrogen atoms.

  • Common Amine Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA). It is widely used in solid-phase synthesis.[11]

    • Cbz (or Z, Benzyloxycarbonyl): Stable to acidic and basic conditions but removed by catalytic hydrogenation (H₂/Pd-C).[11]

    • Tos (p-Toluenesulfonyl): A very robust group, stable to both strong acid and base. It often requires harsh conditions for removal (e.g., Na/liquid ammonia), but its stability can be an advantage.[11]

  • Orthogonal Protection Strategy: This is a critical concept where you use multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions.[12] For example, you could protect one nitrogen with a Boc group and the other with a Cbz group. This allows you to selectively deprotect and modify one nitrogen atom while the other remains protected.

Diagram: Orthogonal Strategy Decision Points

orthogonal_strategy cluster_0 Protection Decision cluster_1 Selective Deprotection start Unsymmetrical Diamine Precursor protect_n1 Protect N1 with Boc start->protect_n1 protect_n2 Protect N2 with Cbz start->protect_n2 cyclization Perform Cyclization & Other Reactions protect_n1->cyclization protect_n2->cyclization deprotect_boc Use Acid (TFA) -> React at N1 cyclization->deprotect_boc deprotect_cbz Use H2/Pd-C -> React at N2 cyclization->deprotect_cbz final_product Final Product deprotect_boc->final_product deprotect_cbz->final_product

Caption: Orthogonal protecting group strategy for selective functionalization.

Section 4: Purification and Characterization FAQs

Q: My crude product looks like a complex mixture on TLC/LCMS. What's the best approach for purification? A: Start with a liquid-liquid extraction to remove highly polar or nonpolar impurities. Follow this with column chromatography on silica gel. Use a gradient elution, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. If the compound is basic, adding 0.5-1% triethylamine to the eluent can prevent streaking on the column. For high purity, a final recrystallization is often very effective.[1][13]

Q: What are the key spectroscopic signals to confirm the formation of a diazepam-like ring? A: For a typical 1,4-benzodiazepin-2-one structure:

  • ¹H NMR: Look for the characteristic signals of the aromatic protons. The CH₂ group protons adjacent to the amide carbonyl often appear as a singlet or a pair of doublets around 3.5-4.5 ppm. The N-H proton will be a broad singlet, typically downfield (>7 ppm).

  • ¹³C NMR: The amide carbonyl (C=O) signal will be prominent in the 165-175 ppm region.

  • IR Spectroscopy: A strong absorption band for the amide C=O stretch will appear around 1660-1690 cm⁻¹. An N-H stretch will be visible as a broad peak around 3200-3400 cm⁻¹.[14][15]

Section 5: Experimental Protocols

Protocol 1: Synthesis of a 2,3-Dihydro-1H-1,5-benzodiazepine via Condensation

This protocol is a classic example of condensing an o-phenylenediamine with a ketone, often catalyzed by a mild acid.

Materials:

  • o-Phenylenediamine

  • Acetone (or other suitable ketone)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol (to a concentration of ~0.1 M).

  • Add the ketone (2.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Data Summary: Common Conditions for Diazepine Synthesis
Reaction TypeCommon SolventsCatalystsTemperature Range (°C)Key Considerations
Condensation Ethanol, Methanol, TolueneAcetic Acid, H₂SO₄, GaCl₃[3]25 - 110Can be prone to side reactions; catalyst choice is crucial.
Intramolecular C-N Coupling Toluene, DioxanePd(OAc)₂, BINAP ligands80 - 120Requires careful exclusion of air and moisture; good for complex substrates.[6]
Flow Synthesis Acetonitrile, NMP(Integrated in-line)0 - 60Offers precise control over conditions, leading to high yield and purity.[1][2]

References

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • (No Author). (n.d.). Review on Synthesis of Biologically Active Diazepam Derivatives. ResearchGate. Available at: [Link]

  • (No Author). (n.d.). Experimental and theoretical investigation of spectroscopic properties of diazepam. ResearchGate. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]

  • (No Author). (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • (No Author). (n.d.). Synthesis of Diazepam. Chemistry Steps. Available at: [Link]

  • Thompson, E. J., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • (No Author). (n.d.). Protecting Groups. Available at: [Link]

  • (No Author). (n.d.). Valium Retrosynthesis (Diazepam). YouTube. Available at: [Link]

  • Thompson, E. J., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Diazepam. Wikipedia. Available at: [Link]

  • (No Author). (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • GPAT Discussion Center. (2019). SYNTHESIS OF DIAZEPAM | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. YouTube. Available at: [Link]

  • Banister, S. D., & Man-Wah, T. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience. Available at: [Link]

  • Pharmacy D-Lite. (2019). Synthesis of Diazepam Medicinal Chemistry. YouTube. Available at: [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of impurities of Diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Boukhris, E., et al. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. Available at: [Link]

  • Pharma Intello. (2019). DIAZEPAM SYNTHESIS (including mechanism of action,uses and nomenclature). YouTube. Available at: [Link]

  • Boyadzhieva, S., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals. Available at: [Link]

  • (No Author). (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

  • Schläger, T., et al. (2018). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. Available at: [Link]

  • Bonilla-Luz, I., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]

  • Guidotti, A., et al. (1984). Isolation, purification and partial sequence of a neuropeptide (diazepam-binding inhibitor) precursor of an anxiogenic putative ligand for benzodiazepine recognition site. Neuroscience Letters. Available at: [Link]

  • (No Author). (2020). Synthesis - General tips for improving yield?. Reddit. Available at: [Link]

  • Wang, D., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • (No Author). (n.d.). Protecting Groups List. SynArchive. Available at: [Link]

  • (No Author). (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Bioscience. Available at: [Link]

Sources

Technical Support Center: Purification of 1,3-Dimethyl-1,4-diazepane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,3-Dimethyl-1,4-diazepane Dihydrochloride. As a salt of a small, polar molecule, its purification can present unique challenges that require a nuanced understanding of its chemical properties. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

I. Understanding the Impurity Profile: A Proactive Approach

Before delving into purification, it is crucial to anticipate the likely impurities. The impurity profile of 1,3-Dimethyl-1,4-diazepane Dihydrochloride is intrinsically linked to its synthetic pathway. A common route involves the reductive amination of a suitable dialdehyde or diketone with N,N'-dimethylethylenediamine, followed by salt formation.

Based on this, common process-related impurities may include:

  • Unreacted Starting Materials: N,N'-dimethylethylenediamine and the carbonyl precursor.

  • Partially Reacted Intermediates: Such as the mono-imine intermediate.

  • Over-alkylation or Side-Reaction Products: Depending on the specific reagents used.

  • Residual Solvents and Reagents: From the reaction and work-up steps.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 1,3-Dimethyl-1,4-diazepane Dihydrochloride.

Q1: My final product has a persistent color, even after initial isolation. What is the likely cause and how can I remove it?

A1: A persistent color, often yellow or brown, typically indicates the presence of high molecular weight, conjugated impurities or degradation products. These can arise from side reactions or the decomposition of starting materials under the reaction conditions.

Troubleshooting Strategy: Activated Carbon Treatment

Activated carbon is highly effective at adsorbing colored impurities due to its large surface area and affinity for nonpolar and colored molecules.

Step-by-Step Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude 1,3-Dimethyl-1,4-diazepane Dihydrochloride in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Carbon Addition: Add a small amount of activated carbon (typically 1-5% w/w of the solute). Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Heating: Gently heat the suspension at reflux for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pad of celite or filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product on the filter.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.

Q2: I am struggling to achieve the desired purity with a single-solvent recrystallization. What are my options?

A2: 1,3-Dimethyl-1,4-diazepane Dihydrochloride is a highly polar salt, which can make finding a suitable single solvent for recrystallization challenging. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If such a solvent cannot be identified, a two-solvent (or solvent/anti-solvent) recrystallization is the logical next step.

Expert Insight: The key to a successful two-solvent recrystallization is to select a solvent pair in which one solvent ("solvent") readily dissolves the compound, and the other ("anti-solvent") is a poor solvent for the compound but is miscible with the "solvent".

Recommended Solvent Systems:

Solvent SystemRationale
Methanol / Ethyl AcetateMethanol is a good solvent for the polar dihydrochloride salt, while ethyl acetate acts as an anti-solvent.
Ethanol / Diethyl EtherSimilar to the above, ethanol dissolves the salt, and diethyl ether induces precipitation.
Water / AcetoneWater is an excellent solvent for the salt, and acetone can be used as the anti-solvent. Use with caution to avoid excessive water retention in the final product.

Step-by-Step Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "solvent" (e.g., methanol).

  • Anti-Solvent Addition: While the solution is still hot, slowly add the "anti-solvent" (e.g., ethyl acetate) dropwise until the solution becomes faintly turbid.

  • Clarification: If turbidity persists, add a few drops of the hot "solvent" until the solution becomes clear again.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Q3: My NMR analysis shows the presence of residual starting materials. Is there a more effective method than recrystallization to remove them?

A3: While recrystallization is effective for removing impurities with different solubility profiles, structurally similar impurities or those with comparable solubilities can be difficult to remove. In such cases, column chromatography can be a powerful alternative.

Expertise in Action: Ion-Exchange Chromatography

Given that the target compound is a dihydrochloride salt, ion-exchange chromatography can be particularly effective.

Workflow Diagram:

purification_workflow Crude_Product Crude 1,3-Dimethyl-1,4-diazepane dihydrochloride Dissolution Dissolve in Mobile Phase Crude_Product->Dissolution Column Load onto Cation Exchange Column Dissolution->Column Wash Wash with Low Ionic Strength Buffer Column->Wash Impurities Elute Elution Elute with High Ionic Strength Buffer Wash->Elution Product Binds Analysis Analyze Fractions (e.g., TLC, HPLC) Elution->Analysis Pooling Pool Pure Fractions Analysis->Pooling Isolation Solvent Removal & Isolation Pooling->Isolation Pure_Product Pure Product Isolation->Pure_Product

Caption: Ion-Exchange Chromatography Workflow.

Step-by-Step Protocol: Cation-Exchange Chromatography

  • Resin Selection: Choose a suitable strong cation exchange resin (e.g., Dowex® 50WX8).

  • Column Packing: Pack a column with the selected resin and equilibrate with a low ionic strength buffer (e.g., dilute HCl).

  • Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to elute any neutral or anionic impurities.

  • Elution: Elute the bound 1,3-Dimethyl-1,4-diazepane with a buffer of increasing ionic strength (e.g., a gradient of NaCl or HCl).

  • Fraction Collection & Analysis: Collect fractions and analyze them for purity.

  • Desalting & Isolation: Combine the pure fractions, remove the salt (if necessary, by dialysis or a suitable workup), and isolate the final product.

Q4: After purification, my product is an oil instead of a solid. How can I induce crystallization?

A4: Oiling out occurs when the compound separates from the solution at a temperature above its melting point, or when the concentration of impurities is high enough to depress the melting point.

Troubleshooting Strategies:

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to induce crystallization.

  • Solvent Evaporation: Slowly evaporate the solvent. This increases the concentration and can promote crystallization.

  • Re-purification: If oiling persists, it is a strong indication that the compound is still impure. Further purification by one of the methods described above is recommended.

III. Purity Assessment: A Critical Final Step

After any purification procedure, it is imperative to assess the purity of the final product. A combination of analytical techniques should be employed for a comprehensive evaluation.

Recommended Analytical Techniques:

TechniqueInformation Provided
¹H and ¹³C NMR Confirms the chemical structure and provides information on the presence of proton- or carbon-containing impurities.
LC-MS Determines the molecular weight and provides a highly sensitive method for detecting and quantifying impurities.
Melting Point A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Elemental Analysis Confirms the elemental composition (C, H, N, Cl) of the dihydrochloride salt.

IV. Logical Relationships in Purification

The choice of purification method is dictated by the nature of the impurities. The following diagram illustrates the decision-making process.

purification_logic Start Crude Product Analysis Impurity_Type Identify Impurity Type Start->Impurity_Type Colored Colored Impurities Impurity_Type->Colored Yes Solubility_Diff Different Solubility Impurity_Type->Solubility_Diff No Charcoal Activated Carbon Treatment Colored->Charcoal Similar_Solubility Similar Solubility Solubility_Diff->Similar_Solubility No Recrystallization Recrystallization Solubility_Diff->Recrystallization Yes Chromatography Column Chromatography (e.g., Ion Exchange) Similar_Solubility->Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Charcoal->Pure_Product Chromatography->Pure_Product

Caption: Decision tree for purification method selection.

V. References

  • Organic Syntheses. An annual publication of detailed, peer-reviewed procedures for the synthesis of organic compounds. [Link]

  • Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann. (A comprehensive guide to the purification of chemical reagents). [Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. B. S. Furniss, A. J. Hannaford, P. W. G. Smith, and A. R. Tatchell, Prentice Hall. (A classic textbook with detailed experimental procedures). [Link]

Degradation pathways of 1,3-Dimethyl-1,4-diazepane under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dimethyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your stability and degradation studies. Our approach is rooted in fundamental chemical principles and proven analytical strategies to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 1,3-Dimethyl-1,4-diazepane in solution?

A1: The stability of 1,3-Dimethyl-1,4-diazepane, a saturated cyclic diamine, is chiefly influenced by pH, the presence of oxidizing agents, and exposure to light. As a tertiary amine, the nitrogen atoms are susceptible to oxidation. The diazepane ring itself is generally stable to hydrolysis under neutral conditions, but harsh acidic or basic conditions, especially at elevated temperatures, may promote degradation.

Q2: What are the hypothesized degradation pathways for 1,3-Dimethyl-1,4-diazepane under forced degradation conditions?

A2: While specific degradation pathways for 1,3-Dimethyl-1,4-diazepane are not extensively documented in the literature, we can predict the most probable routes based on the chemical nature of saturated and N-alkylated cyclic diamines. Forced degradation studies are essential to elucidate these pathways for your specific drug substance or product.[1][2]

  • Acidic and Basic Hydrolysis: The saturated 1,4-diazepane ring is expected to be relatively stable to hydrolysis. Unlike benzodiazepines, it lacks amide or imine functionalities that are readily cleaved.[3] Degradation under strong acidic or basic conditions at elevated temperatures might proceed slowly via ring-opening, though this is generally not the primary degradation pathway for such saturated systems.

  • Oxidative Degradation: This is anticipated to be a significant degradation route. The tertiary amine functionalities are prone to oxidation. Potential pathways include:

    • N-Oxide Formation: Oxidation of one or both nitrogen atoms to form the corresponding N-oxides is a common pathway for tertiary amines.

    • N-Demethylation: Oxidative removal of one or both methyl groups to yield 1-methyl-1,4-diazepane and 1,4-diazepane, respectively. This process often proceeds through an iminium ion intermediate.[4]

    • Ring Opening: More aggressive oxidation can lead to the cleavage of C-N bonds, potentially through radical mechanisms, resulting in linear amine fragments.[5]

  • Photolytic Degradation: Exposure to UV light, especially in the presence of a photosensitizer, can induce degradation. The mechanism likely involves the formation of radical intermediates, which can lead to:

    • N-Demethylation: Similar to oxidative degradation.

    • Ring Cleavage: Homolytic cleavage of C-N or C-C bonds within the diazepane ring. Studies on N-nitrosamines, for instance, show that UV photolysis can cleave the N-N bond.[6] For 1,3-Dimethyl-1,4-diazepane, C-N bond cleavage is more probable.

Hypothesized Degradation Pathways of 1,3-Dimethyl-1,4-diazepane

cluster_acid_base Acidic/Basic Hydrolysis cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation 1,3-Dimethyl-1,4-diazepane 1,3-Dimethyl-1,4-diazepane Ring-Opened Products Ring-Opened Products 1,3-Dimethyl-1,4-diazepane->Ring-Opened Products Harsh conditions (slow) N-Oxide N-Oxide 1,3-Dimethyl-1,4-diazepane->N-Oxide H2O2, mCPBA 1-Methyl-1,4-diazepane 1-Methyl-1,4-diazepane 1,3-Dimethyl-1,4-diazepane->1-Methyl-1,4-diazepane Oxidative N-Demethylation Linear Amine Fragments Linear Amine Fragments 1,3-Dimethyl-1,4-diazepane->Linear Amine Fragments Aggressive Oxidation Photolytic N-Demethylation Products Photolytic N-Demethylation Products 1,3-Dimethyl-1,4-diazepane->Photolytic N-Demethylation Products UV light Photolytic Ring-Cleavage Products Photolytic Ring-Cleavage Products 1,3-Dimethyl-1,4-diazepane->Photolytic Ring-Cleavage Products UV light N,N'-Dioxide N,N'-Dioxide N-Oxide->N,N'-Dioxide Further Oxidation 1,4-Diazepane 1,4-Diazepane 1-Methyl-1,4-diazepane->1,4-Diazepane Further N-Demethylation

Caption: Hypothesized degradation pathways of 1,3-Dimethyl-1,4-diazepane.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution During Preliminary Experiments
  • Symptoms: A significant and unexpectedly rapid decrease in the peak area of 1,3-Dimethyl-1,4-diazepane in your HPLC analysis, even under seemingly mild conditions.

  • Possible Causes & Solutions:

    • Oxidative Instability: Your solvent or buffer may contain dissolved oxygen or trace metal impurities that are catalyzing oxidation.

      • Solution: Degas all mobile phases and sample diluents thoroughly. Consider preparing solutions fresh and, if compatible with your downstream analysis, sparging with an inert gas like nitrogen or argon.

    • Adsorption to Surfaces: Small, basic molecules like diamines can adsorb to glass and plastic surfaces, especially at low concentrations.

      • Solution: Use silanized glassware or polypropylene vials. Pre-rinsing containers with a solution of the compound can also help to passivate active sites.

    • Incorrect pH: While generally stable, extreme pH values combined with elevated temperatures can accelerate degradation.

      • Solution: Verify the pH of your solutions and buffers. Conduct initial stability assessments at a controlled room temperature before proceeding to accelerated conditions.

Issue 2: Poor Peak Shape (Tailing) in Reversed-Phase HPLC Analysis
  • Symptoms: Chromatographic peaks for 1,3-Dimethyl-1,4-diazepane are broad and asymmetrical (tailing).

  • Causality: The basic amine groups can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column. This secondary interaction leads to poor peak shape.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the amine groups and also suppress the ionization of the silanol groups, thereby minimizing the unwanted interaction.

    • Use of a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase.

    • Column Selection: Employ a column with a highly inert stationary phase (e.g., end-capped columns or those with a hybrid particle technology) designed for the analysis of basic compounds.

Issue 3: Difficulty in Detecting 1,3-Dimethyl-1,4-diazepane and its Potential Degradants
  • Symptoms: No or very weak signal when using a standard UV detector.

  • Causality: 1,3-Dimethyl-1,4-diazepane and its likely degradation products (N-oxides, demethylated analogs, and ring-opened fragments) lack a significant chromophore, meaning they do not absorb UV light effectively.

  • Solutions:

    • Alternative HPLC Detectors:

      • Charged Aerosol Detector (CAD): This is a universal detector that measures any non-volatile and many semi-volatile analytes. It provides a response that is more uniform for different compounds compared to UV, making it excellent for impurity profiling.[7][8][9]

      • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector suitable for non-chromophoric and non-volatile compounds.[2][10]

    • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization:

      • Principle: Convert the polar amine groups into more volatile and thermally stable derivatives.[11][12]

      • Procedure: A common method is acylation using reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).[13] This increases volatility for GC analysis and enhances sensitivity for mass spectrometric detection.

Issue 4: Inconclusive Identification of Degradation Products
  • Symptoms: New peaks are observed in the chromatograms of stressed samples, but their identity is unknown.

  • Causality: Degradation can lead to a mixture of closely related compounds with similar properties, making definitive identification challenging with a single analytical technique.

  • Solutions:

    • High-Resolution Mass Spectrometry (HRMS): Couple your HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This will provide accurate mass measurements of the parent and fragment ions, allowing for the determination of elemental compositions and aiding in structure elucidation.

    • Tandem Mass Spectrometry (MS/MS): Fragment the degradation product ions in the mass spectrometer to obtain structural information. Compare the fragmentation patterns with that of the parent compound to identify structural modifications.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC) can provide unambiguous structure confirmation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on 1,3-Dimethyl-1,4-diazepane. The goal is to generate potential degradation products for analytical method development and stability assessment.[1][2]

Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare 1 mg/mL Stock Solution in Acetonitrile/Water Acid 0.1 M HCl 60°C, 24h StockSolution->Acid Base 0.1 M NaOH 60°C, 24h StockSolution->Base Oxidation 3% H2O2 RT, 24h StockSolution->Oxidation Photolytic ICH Q1B Conditions (UV/Vis light) StockSolution->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Analyze by HPLC-CAD/MS Dilute->HPLC

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1,3-Dimethyl-1,4-diazepane in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature.

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

  • Sample Quenching and Preparation:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC-CAD/MS Analysis

This protocol is for the analysis of 1,3-Dimethyl-1,4-diazepane and its non-chromophoric degradation products.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector 1: Charged Aerosol Detector (CAD).

  • Detector 2: Mass Spectrometer (MS) for identification.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Protocol 3: GC-MS Analysis with Derivatization

This protocol is an alternative for quantifying the parent compound and volatile degradation products.

  • Sample Preparation: Evaporate an aliquot of the sample solution to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) to the dry residue.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[13]

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977B or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

Data Presentation

Forced degradation results should be presented in a clear, tabular format to facilitate comparison.

Table 1: Hypothetical Forced Degradation Results for 1,3-Dimethyl-1,4-diazepane

Stress ConditionTime (h)Assay of Parent (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradation (%)
0.1 M HCl, 60°C2498.50.50.31.5
0.1 M NaOH, 60°C2499.10.30.10.9
3% H₂O₂, RT885.28.9 (N-Oxide)3.1 (Demethylated)14.8
Photolytic (ICH Q1B)-92.74.51.87.3

References

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Technical Support Center: Stereoselective Synthesis of 1,3-Dimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1,3-dimethyl-1,4-diazepane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of controlling stereochemistry in this seven-membered heterocyclic system.

Introduction to Stereoselectivity in 1,3-Dimethyl-1,4-diazepane Synthesis

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The introduction of methyl groups at the 1 and 3 positions creates two stereogenic centers, leading to the possibility of four stereoisomers: (3R, R), (3S, S), (3R, S), and (3S, R). Controlling the relative (cis/trans) and absolute stereochemistry is crucial, as different stereoisomers can exhibit distinct pharmacological properties, including potency, efficacy, and toxicity.[3] This guide will explore key strategies and address common challenges in achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for controlling stereoselectivity in 1,3-dimethyl-1,4-diazepane synthesis?

A1: There are three main approaches to control stereoselectivity:

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids, to introduce the desired stereochemistry.[4] For instance, (S)-alanine can be used as a precursor to set the stereocenter at the 3-position.

  • Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction.[5] Evans oxazolidinones or Ellman's tert-butanesulfinamide are examples of auxiliaries that can be employed to control the formation of new stereocenters during the synthesis of the diazepane ring or its precursors.[5][6]

  • Asymmetric Catalysis: This method employs a chiral catalyst to favor the formation of one enantiomer over the other.[7] For the synthesis of 1,3-dimethyl-1,4-diazepane, this could involve asymmetric reductive amination or other cyclization reactions catalyzed by a chiral metal complex.[8]

Q2: How does the choice of starting materials influence the final stereochemical outcome?

A2: The stereochemistry of the starting materials is paramount, especially in chiral pool synthesis. The inherent chirality of the starting material is transferred to the product. For example, starting with D-alanine instead of L-alanine will result in the opposite enantiomer of the final product. The purity of the starting material is also critical; any racemic impurity will be carried through the synthesis, reducing the enantiomeric excess of the final product.

Q3: What is the role of conformational analysis in predicting the stereochemical outcome?

A3: The seven-membered diazepane ring can adopt several conformations, such as chair and boat forms.[9] The relative stability of these conformations, influenced by the substituents, can dictate the stereochemical outcome of a reaction. For instance, in a cyclization step, the transition state that minimizes steric interactions (e.g., 1,3-diaxial interactions) will be favored, leading to a specific diastereomer.[10][11] Computational modeling can be a valuable tool to predict the most stable conformations and transition states.[9]

Q4: Can you explain the difference between stereoselective and stereospecific reactions in this context?

A4: A stereoselective reaction is one where one stereoisomer is formed preferentially over another.[12][13][14] For example, a reaction that produces a 90:10 mixture of cis:trans diastereomers is diastereoselective. An enantioselective reaction is a type of stereoselective reaction where one enantiomer is favored.[12]

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.[14][15] If you start with a specific stereoisomer of the reactant, you will get a specific stereoisomer of the product. All stereospecific reactions are stereoselective, but not all stereoselective reactions are stereospecific.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (Poor cis/trans ratio) - Non-optimized reaction conditions (temperature, solvent, reagent).- Flexible transition state.- Competing reaction pathways.- Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.- Solvent: The polarity of the solvent can influence the stability of the transition state. Screen a range of solvents.- Bulky Reagents: Employing sterically demanding reagents can increase facial selectivity.- Conformational Locking: Introduce a bulky protecting group to restrict conformational flexibility and favor a single reaction pathway.
Low Enantioselectivity (Low enantiomeric excess, ee) - Ineffective chiral auxiliary or catalyst.- Racemization of intermediates or the final product.- Impure chiral starting materials.- Auxiliary/Catalyst Screening: Test different chiral auxiliaries or catalysts to find one that provides better stereochemical control for your specific substrate.- Protecting Groups: Ensure that protecting groups are stable under the reaction conditions to prevent racemization.- Purification: Use chiral HPLC or recrystallization with a chiral resolving agent to separate enantiomers.[16]- Source Purity: Verify the enantiomeric purity of your starting materials using appropriate analytical techniques.
Epimerization at C3 - Basic or acidic conditions during workup or purification.- Presence of an enolizable proton at C2.- Neutral Workup: Use a neutral workup procedure to avoid exposure to strong acids or bases.[17]- Protecting Group Strategy: If an enolizable proton is present, consider a protecting group strategy to mask this position during sensitive steps.
Inconsistent Results - Variations in reagent quality or stoichiometry.- Inconsistent reaction setup and monitoring.- Atmospheric moisture or oxygen sensitivity.- Reagent Qualification: Use freshly purified reagents and accurately determine their concentration.- Standardized Protocol: Develop and strictly follow a detailed standard operating procedure (SOP).- Inert Atmosphere: If any intermediates are sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[17]

Experimental Protocols and Workflows

Key Strategy: Chiral Auxiliary-Directed Synthesis

This protocol outlines a general approach using a chiral auxiliary to control the stereochemistry at the C3 position.

Step 1: Attachment of Chiral Auxiliary

  • React a suitable precursor (e.g., a β-amino acid derivative) with a chiral auxiliary (e.g., an Evans oxazolidinone).

  • This creates a chiral adduct where one face of the molecule is sterically hindered by the auxiliary.

Step 2: Diastereoselective Alkylation

  • Deprotonate the α-carbon of the carbonyl group using a strong, non-nucleophilic base (e.g., LDA) to form a chiral enolate.

  • Introduce the methyl group via an electrophile (e.g., methyl iodide). The chiral auxiliary will direct the approach of the electrophile to the less hindered face, resulting in a high diastereomeric excess.

Step 3: Ring Closure to Form the Diazepane

  • After the introduction of the C3 methyl group, the linear precursor is cyclized to form the seven-membered ring. This can be achieved through various methods, such as reductive amination or intramolecular nucleophilic substitution.

Step 4: Cleavage of the Chiral Auxiliary

  • The chiral auxiliary is removed under conditions that do not affect the newly formed stereocenters. The auxiliary can often be recovered and reused.

Visualizing the Workflow

Stereoselective_Synthesis cluster_0 Chiral Auxiliary Approach Start β-Amino Acid Derivative Adduct Chiral Adduct Formation Start->Adduct Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Auxiliary->Adduct Alkylation Diastereoselective Alkylation (MeI) Adduct->Alkylation Cyclization Ring Closure to 1,4-Diazepane Alkylation->Cyclization Cleavage Auxiliary Cleavage Cyclization->Cleavage Product Enantiopure 1,3-Dimethyl-1,4-diazepane Cleavage->Product

Caption: Workflow for chiral auxiliary-directed synthesis.

Mechanistic Insights: Controlling Diastereoselectivity

The cis/trans stereochemistry is often determined during the ring-closing step. The transition state leading to the thermodynamically more stable product is generally favored.

Diastereoselectivity cluster_pathways Ring Closure Pathways cluster_trans Pathway A cluster_cis Pathway B Reactant Acyclic Precursor TS_trans Transition State A (Lower Energy) Reactant->TS_trans TS_cis Transition State B (Higher Energy) Reactant->TS_cis Product_trans trans-Product (Major) TS_trans->Product_trans Favored Product_cis cis-Product (Minor) TS_cis->Product_cis Disfavored

Caption: Energy profile of diastereoselective ring closure.

References

  • Wünsch, B., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry, 25(17), 4723-4734. [Link]

  • Gomes, C. M., et al. (2021). 1,4-Diazepane Ring-Based Systems. In Topics in Heterocyclic Chemistry. Springer. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Nayak, S. K., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1335–1339. [Link]

  • Dowling, C. A. (2021). Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines. [Link]

  • Joshi, Y. C., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(12), 14591–14602. [Link]

  • Ashenhurst, J. (2023). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Kim, H., et al. (2001). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (11), 1341–1347. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Chem LibreTexts. (n.d.). Stereospecificity and Stereoselectivity. [Link]

  • Pharmaguideline. (n.d.). Stereospecific and Stereoselective Reactions. [Link]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. [Link]

  • Ramajayam, R., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 794-814. [Link]

  • Pérez-Picaso, L., et al. (2024). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. Molecules, 29(1), 243. [Link]

  • Fernández-Pérez, H., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 12(45), 15064–15070. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

  • Möhler, H., et al. (2010). Synthesis of disubstituted 1,4-diazepines with affinity to GABAA-receptor subtypes. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(9), 641-644. [Link]

  • Wang, Z., et al. (2016). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 21(11), 1475. [Link]

  • Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

  • Bezanson, M., et al. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. The Journal of Organic Chemistry, 78(3), 872-885. [Link]

  • Tesson, N., & Comely, A. C. (2019). U.S.
  • Bode, J. W. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]

  • Park, S., et al. (2018). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 23(7), 1732. [Link]

  • ResearchGate. (2011). ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. [Link]

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Validation & Comparative

A Comparative Guide to 1,3-Dimethyl-1,4-diazepane dihydrochloride and Other Diazepane Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of 1,3-Dimethyl-1,4-diazepane dihydrochloride with other key diazepane derivatives. In the spirit of scientific integrity, this guide moves beyond a simple product overview to offer a comparative analysis grounded in experimental data and established methodologies. Our goal is to equip you with the knowledge to make informed decisions in your research endeavors.

The Diazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered diazepine ring system is a cornerstone in the development of therapeutic agents. Its unique conformational flexibility allows for interaction with a wide array of biological targets, making it a "privileged structure" in medicinal chemistry.[1][2] While the most well-known derivatives are the benzodiazepines, which famously target the central nervous system (CNS) to produce anxiolytic, sedative, and anticonvulsant effects, the broader class of diazepanes exhibits a diverse range of biological activities.[1][3] These include potential applications as antimicrobial, anticancer, and antipsychotic agents.[1][3]

This guide will focus on the non-benzodiazepine derivatives, particularly the saturated diazepane ring system, to explore the impact of simple substitutions on the core scaffold's biological potential.

Unveiling 1,3-Dimethyl-1,4-diazepane dihydrochloride

1,3-Dimethyl-1,4-diazepane dihydrochloride is a simple, yet intriguing, derivative of the 1,4-diazepane core. Its structure features methyl groups at the 1 and 3 positions of the saturated seven-membered ring.

Chemical Profile:

PropertyValue
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol
CAS Number 1255718-37-6

Despite its straightforward structure, there is a notable scarcity of published research specifically detailing the synthesis and biological activity of 1,3-Dimethyl-1,4-diazepane dihydrochloride. Commercial suppliers often provide the compound with the caveat that comprehensive analytical data has not been collected, placing the onus of characterization on the end-user. This guide, therefore, aims to provide a comparative framework to infer its potential properties and to guide researchers in designing experiments for its evaluation.

A Comparative Analysis with Other Diazepane Derivatives

To understand the potential of 1,3-Dimethyl-1,4-diazepane dihydrochloride, we will compare it with other simple, non-fused 1,4-diazepane derivatives for which more data is available. This comparative approach will allow us to explore the structure-activity relationships (SAR) of substituents on the diazepane ring.

Table 1: Comparative Overview of Selected 1,4-Diazepane Derivatives

CompoundStructureKey FeaturesReported Biological Activities
1,3-Dimethyl-1,4-diazepane dihydrochloride (Structure to be inferred based on name)N,N'-dimethyl substitutionLargely uncharacterized; potential for CNS, antimicrobial, or anticancer activity based on the diazepine scaffold.
N-Methyl-1,4-diazepane (Structure to be inferred based on name)Single N-methylationPrecursor for more complex derivatives; limited direct biological data available.
N,N'-Bis(3-fluorobenzyl)-1,4-diazepane (Structure to be inferred based on name)Bulky N,N'-disubstitution with electron-withdrawing groupsInvestigated for potential CNS applications.
Various N-aryl and N-acyl-1,4-diazepanes (Generic structure with aryl/acyl groups on nitrogen)Amide or aromatic functionalities on the nitrogen atomsExplored for a wide range of activities including anticancer and antimicrobial properties.[4][5]

Structure-Activity Relationship Insights:

The biological activity of diazepane derivatives is highly dependent on the nature and position of substituents on the diazepine ring.[6]

  • N-Substitution: The introduction of substituents on the nitrogen atoms significantly influences the molecule's polarity, lipophilicity, and ability to interact with biological targets. Small alkyl groups, such as the methyl groups in 1,3-Dimethyl-1,4-diazepane, can subtly alter the compound's pharmacokinetic and pharmacodynamic properties.

  • Ring Conformation: The seven-membered diazepine ring can adopt various conformations. Substituents can influence the preferred conformation, which in turn affects how the molecule binds to its target.

  • Chirality: The presence of a chiral center, as in the 3-position of 1,3-Dimethyl-1,4-diazepane, means that the compound can exist as different enantiomers. It is well-established in medicinal chemistry that enantiomers can have vastly different biological activities and toxicities.

Experimental Protocols for Evaluating Diazepane Derivatives

To facilitate the investigation of 1,3-Dimethyl-1,4-diazepane dihydrochloride and its analogues, this section provides detailed, self-validating experimental protocols for assessing potential biological activities.

Protocol 1: Evaluation of Antimicrobial Activity using Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6][7][8]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated, and the lowest concentration of the compound that inhibits microbial growth is determined.

Workflow Diagram:

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Read Visually or Spectrophotometrically Assess Microbial Growth Incubate->Read Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read->Determine_MIC

Caption: Workflow for the Broth Microdilution Assay to determine the MIC of a test compound.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 1,3-Dimethyl-1,4-diazepane dihydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without the compound) and a negative control (broth only).

    • Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader for a more quantitative assessment.

Protocol 2: Assessment of Anticancer Activity using the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. This product is insoluble in aqueous solution and can be dissolved in an organic solvent. The absorbance of the dissolved formazan is directly proportional to the number of living cells.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Allow_Attachment Incubate for 24h for Cell Attachment Seed_Cells->Allow_Attachment Add_Compound Add Serial Dilutions of Test Compound Allow_Attachment->Add_Compound Incubate_Treatment Incubate for Desired Exposure Time (e.g., 24, 48, 72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 2-4h for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance at ~570nm Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability

Caption: Workflow for the MTT Cell Viability Assay to assess the anticancer activity of a test compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1,3-Dimethyl-1,4-diazepane dihydrochloride in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (cells treated with the solvent used for the compound) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Conclusion and Future Directions

While direct experimental data on 1,3-Dimethyl-1,4-diazepane dihydrochloride is currently limited, its structural simplicity within the privileged diazepane scaffold makes it a compound of interest for further investigation. This guide provides a comparative framework and detailed experimental protocols to empower researchers to explore its potential biological activities. By systematically evaluating its effects on various biological systems, the scientific community can begin to build a comprehensive profile of this and other simple diazepane derivatives, potentially uncovering novel therapeutic agents.

Future research should focus on the stereoselective synthesis of the enantiomers of 1,3-Dimethyl-1,4-diazepane to investigate any differences in their biological activities. Furthermore, a broader screening against a panel of cancer cell lines and microbial strains would provide a more complete picture of its therapeutic potential.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135408713, 1,3-Dimethyl-1,4-diazepane dihydrochloride. [Link].

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  • Wrona-Krol, E., et al. (2022). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. International Journal of Molecular Sciences, 23(21), 13351.
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A Comparative Guide to the Structural Validation of 1,3-Dimethyl-1,4-diazepane Dihydrochloride: Prioritizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical design. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for validating the structure of 1,3-Dimethyl-1,4-diazepane dihydrochloride, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

While direct experimental data for the title compound is not publicly available, this guide will utilize the closely related and structurally characterized analogue, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one , as a tangible case study to illustrate the principles and workflows discussed.[1] The seven-membered diazepane ring in this analogue adopts a stable chair conformation, a feature critical to its overall topology and potential biological activity.[1]

The Unambiguous Verdict of X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline solid.[2][3] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy. For a molecule like 1,3-Dimethyl-1,4-diazepane dihydrochloride, this technique would not only confirm the core diazepane ring structure and the positions of the methyl groups but also elucidate the conformation of the seven-membered ring and the coordination of the chloride counter-ions.

The Crystallographic Workflow: A Self-Validating System

The process of X-ray crystal structure determination is inherently logical and contains numerous checkpoints for self-validation, ensuring the final model is a true and accurate representation of the molecule.

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Crystal_Selection Crystal Selection (Microscopy) Crystal_Growth->Crystal_Selection Obtain single, well-formed crystals Mounting Crystal Mounting Crystal_Selection->Mounting Diffractometer X-ray Diffractometer (Data Collection) Mounting->Diffractometer Data_Processing Data Processing (Integration, Scaling, Absorption Correction) Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT, SIR) Data_Processing->Structure_Solution Generate reflection file Structure_Refinement Structure Refinement (e.g., SHELXL, OLEX2) Structure_Solution->Structure_Refinement Initial atomic model Validation Structure Validation (checkCIF, Mogul) Structure_Refinement->Validation Deposition Data Deposition (e.g., CCDC) Validation->Deposition Final CIF file

Caption: The workflow for single-crystal X-ray structure determination.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth (Crystallization):

    • Rationale: The formation of high-quality, single crystals is the most critical and often most challenging step. The slow cooling of a saturated solution, slow evaporation of a solvent, or vapor diffusion are common techniques employed. For a hydrochloride salt, solvents such as methanol, ethanol, or mixtures with less polar solvents like dichloromethane are often successful.[4]

    • Protocol: Dissolve 1,3-Dimethyl-1,4-diazepane dihydrochloride in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C. Alternatively, place the methanolic solution in a sealed container with a vial of a more volatile, less polar solvent (e.g., diethyl ether) to facilitate slow vapor diffusion and crystallization.

  • Data Collection:

    • Rationale: A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector. Modern diffractometers automate the process of rotating the crystal and collecting thousands of reflections.

    • Protocol: A selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage. Data is collected using a modern CCD or CMOS detector-based diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data (a set of reflection intensities and positions) is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of atoms, which are then refined to best fit the experimental data.

    • Protocol: Software such as OLEX2 or the SHELX suite is used for structure solution and refinement.[5][6][7] Direct methods or dual-space algorithms are used to obtain an initial structural model. This model is then refined using full-matrix least-squares on F², adjusting atomic positions, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation and Deposition:

    • Rationale: The final structural model must be rigorously validated against established geometric and crystallographic standards. This ensures the trustworthiness of the structure.

    • Protocol: The final Crystallographic Information File (CIF) is checked using the International Union of Crystallography's (IUCr) checkCIF service.[8][9][10] Intramolecular geometry is validated against the vast repository of known structures in the Cambridge Structural Database (CSD) using tools like Mogul.[11][12] Upon validation, the data is deposited in a public database like the CCDC to receive a unique deposition number, making the data accessible to the scientific community.[13][14][15]

Parameter Typical Value/Metric Significance Authoritative Standard
R1 (R-factor) < 0.05 (for high-quality data)Agreement between observed and calculated structure factor amplitudes.IUCr[16][17][18]
wR2 (weighted R-factor) < 0.15A more comprehensive measure of agreement for all data.IUCr[16][17][18]
Goodness-of-Fit (GooF) ~1.0Indicates a good model and appropriate data weighting.IUCr[16][17][18]
Residual Electron Density < ±0.5 e⁻/ųMinimal peaks/holes in the final difference Fourier map.IUCr[16][17][18]
Bond Lengths/Angles Consistent with CSD dataValidation against millions of known structures.CCDC[12][13][14][15]

Orthogonal Validation: Spectroscopic and Computational Methods

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights into the molecule's structure in solution and its fundamental properties. These methods serve as excellent orthogonal validation tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.

G cluster_0 1D NMR cluster_1 2D NMR cluster_2 Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Proton environment & coupling DEPT DEPT-135/90 HSQC HSQC (¹H-¹³C One-Bond) C13_NMR->HSQC Carbon environment DEPT->HSQC CH, CH₂, CH₃ identification HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC J-coupling network Elucidation Assemble Fragments & Confirm Structure COSY->Elucidation Correlation data HSQC->HMBC Direct C-H bonds HSQC->Elucidation Correlation data HMBC->Elucidation Correlation data

Caption: NMR workflow for structural elucidation.

  • ¹H and ¹³C NMR: These 1D experiments identify the number and type of unique proton and carbon environments in the molecule. For 1,3-Dimethyl-1,4-diazepane, one would expect distinct signals for the two different methyl groups and the protons on the diazepane ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.

    • COSY (Correlation Spectroscopy) establishes which protons are spin-spin coupled, mapping out the proton framework of the diazepane ring.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton and confirming the positions of the methyl groups relative to the nitrogen atoms.

Technique Information Gained Comparison to X-ray
1D/2D NMR Connectivity, solution-state structureProvides dynamic solution conformation, complementary to static solid-state structure. Does not provide bond lengths/angles.
X-ray Absolute 3D structure, bond lengths/angles, packingDefinitive solid-state structure. Requires a single crystal.
Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule and information about its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) would be used to determine the mass of the protonated molecule [M+H]⁺ with high accuracy, confirming the molecular formula C₇H₁₆N₂.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is obtained. The fragmentation of the diazepane ring would provide further evidence for the proposed structure.

Technique Information Gained Comparison to X-ray
HRMS Exact mass and molecular formulaConfirms elemental composition, but not atom connectivity or stereochemistry.
MS/MS Fragmentation patterns, structural fragmentsSuggests connectivity, but is not definitive for complex isomers.
X-ray Absolute 3D structureProvides complete, unambiguous structural information.
Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to complement experimental data.

  • Conformational Analysis: For a flexible seven-membered ring like diazepane, computational searches can identify low-energy conformations (e.g., chair, boat, twist-boat).[8][9] The experimentally observed crystal structure should correspond to a low-energy computed conformer.

  • NMR Chemical Shift Prediction: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. Comparing the predicted spectrum of a proposed structure with the experimental spectrum provides strong evidence for its correctness.

Conclusion: An Integrated Approach to Structural Validation

While NMR, Mass Spectrometry, and Computational Modeling are indispensable tools in the chemist's arsenal, single-crystal X-ray crystallography remains the unequivocal authority for determining the three-dimensional structure of a novel compound. Its ability to provide a precise and verifiable atomic-level map of the molecule is unparalleled.

For the definitive validation of 1,3-Dimethyl-1,4-diazepane dihydrochloride, an integrated approach is recommended. The crystallographic structure would provide the foundational, unambiguous proof of its constitution, conformation, and the ionic interactions with its counter-ions. NMR and mass spectrometry would then serve as crucial, orthogonal techniques to confirm this structure and characterize the compound's behavior in solution, ensuring a comprehensive and robust understanding of this important chemical entity. This multi-faceted approach embodies the principles of scientific integrity, providing a self-validating system for structural elucidation that is essential for modern drug discovery and chemical research.

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A Comparative Guide to the Cross-Reactivity Profiling of 1,3-Dimethyl-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of the target selectivity and cross-reactivity of 1,3-Dimethyl-1,4-diazepane dihydrochloride. Given the nascent state of research on this specific molecule, this document serves as a strategic blueprint, detailing the requisite experimental methodologies to rigorously characterize its pharmacological profile. We will proceed by establishing a plausible therapeutic target based on its structural class, and from there, delineate a multi-tiered approach to systematically identify and quantify its interactions with a panel of biologically relevant off-targets.

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of many centrally active agents, most notably the benzodiazepines.[1] These compounds typically exert their effects by modulating the activity of specific neurotransmitter receptors.[2][3] A critical aspect of preclinical drug development is the early identification of off-target interactions to mitigate the risk of adverse effects and ensure the desired therapeutic action.[4][5][6]

Due to the structural resemblance of 1,3-Dimethyl-1,4-diazepane to the benzodiazepine class, we hypothesize its primary biological target to be the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that is the principal target of benzodiazepines.[3][7][8] This guide will therefore focus on confirming this hypothesis and subsequently assessing the compound's selectivity against a panel of other relevant central nervous system (CNS) targets.

Strategic Selection of Comparators and Target Panel

A robust cross-reactivity study necessitates the inclusion of appropriate controls and a logically selected panel of potential off-targets.

1.1. Reference Compounds

  • Positive Control: Diazepam, a well-characterized benzodiazepine with known high affinity for the GABA-A receptor. This will serve to validate the primary binding assay.

  • Structural Analog: A simple, non-fused diazepane will be used to assess the contribution of the core scaffold to any observed activity.

  • Negative Control: A compound known to be inactive at the GABA-A receptor and the selected off-targets.

1.2. Proposed Target Panel for Cross-Reactivity Screening

The selection of an appropriate off-target panel is crucial for a comprehensive assessment of selectivity. We propose a panel of receptors, ion channels, and enzymes that are frequently implicated in the off-target effects of CNS-active compounds. This panel can be modeled after commercially available safety screening panels.[9][10][11]

Target ClassSpecific ExamplesRationale
Primary Target GABA-A Receptor Subtypes (α1β2γ2, α2β3γ2, α5β3γ2)Hypothesized primary target based on structural analogy to benzodiazepines.[7][8]
GPCRs Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A), Dopamine (D) Receptors (e.g., D1, D2), Adrenergic (α and β) Receptors, Muscarinic (M) ReceptorsCommon off-targets for CNS drugs, associated with a range of side effects.
Ion Channels hERG, Voltage-gated sodium and calcium channelsCritical for cardiac safety and neuronal excitability.
Enzymes Monoamine Oxidase (MAO-A, MAO-B), Cyclooxygenases (COX-1, COX-2)Key enzymes in neurotransmitter metabolism and inflammatory pathways.
Transporters Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET)Important for regulating neurotransmitter levels.

A Tiered Experimental Approach to Selectivity Profiling

We advocate for a tiered approach, beginning with broad primary screening to identify potential interactions, followed by more detailed functional and cellular assays to confirm and characterize these interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular Validation cluster_3 Final Analysis T1_Start 1,3-Dimethyl-1,4-diazepane dihydrochloride T1_Assay Radioligand Binding Assays (Primary & Off-Target Panel) T1_Start->T1_Assay T1_Data Determine Binding Affinity (Ki) T1_Assay->T1_Data T2_GPCR Cell-Based Functional Assays (cAMP, Calcium Flux) T1_Data->T2_GPCR If GPCR hit T2_Enzyme Enzyme Inhibition Assays T1_Data->T2_Enzyme If Enzyme hit T2_Data Determine Functional Potency (EC50/IC50) and Efficacy T2_GPCR->T2_Data T2_Enzyme->T2_Data T3_Assay Cellular Thermal Shift Assay (CETSA) T2_Data->T3_Assay For confirmed active targets T3_Data Confirm Target Engagement in Cells T3_Assay->T3_Data Analysis Calculate Selectivity Ratios & Profile Cross-Reactivity T3_Data->Analysis

Caption: Tiered experimental workflow for cross-reactivity profiling.

Tier 1: Radioligand Binding Assays

The initial step is to determine the binding affinity of 1,3-Dimethyl-1,4-diazepane dihydrochloride for the hypothesized primary target and the broader off-target panel using competitive radioligand binding assays.[12][13][14][15]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor. Quantify the protein concentration using a standard method like the BCA assay.[12]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the test compound (1,3-Dimethyl-1,4-diazepane dihydrochloride).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium. The incubation time and temperature will be specific to the target receptor.[12]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[13]

  • Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Tier 2: Functional Assays

For any targets where significant binding is observed in Tier 1, it is essential to determine if this binding translates into a functional effect (agonism, antagonism, or inhibition).

Protocol: Cell-Based GPCR Functional Assay (e.g., cAMP Assay)

This protocol is applicable for Gs or Gi-coupled GPCRs identified as hits in the binding assays.[16][17]

  • Cell Culture: Use a cell line recombinantly expressing the target GPCR.

  • Compound Treatment: Plate the cells and treat with a range of concentrations of 1,3-Dimethyl-1,4-diazepane dihydrochloride. To test for antagonism, co-incubate the test compound with a known agonist for the receptor.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the change in cAMP levels against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Protocol: Enzyme Inhibition Assay

This protocol is for assessing the inhibitory activity of the compound on any enzyme targets identified in Tier 1.[18][19][20]

  • Reaction Setup: In a microplate, combine the purified enzyme, the test compound at various concentrations, and the assay buffer.

  • Initiation: Start the enzymatic reaction by adding the enzyme's specific substrate.

  • Detection: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the reaction rate for each compound concentration. Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC50 value.[21]

Tier 3: Cellular Target Engagement

To confirm that the compound interacts with its intended target within a physiological context, a Cellular Thermal Shift Assay (CETSA) can be employed.[22][23] This technique measures the change in the thermal stability of a target protein upon ligand binding.[24][25][26]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the vehicle control or 1,3-Dimethyl-1,4-diazepane dihydrochloride.

  • Heating: Heat the cell suspensions across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

The data generated from these experiments should be systematically organized to facilitate a clear comparison of the compound's activity across different targets.

Table 1: Radioligand Binding Affinity Data

TargetRadioligandKi (nM) of 1,3-Dimethyl-1,4-diazepane dihydrochloride
GABA-A (α1β2γ2)[³H]FlunitrazepamExperimental Value
5-HT2A[³H]KetanserinExperimental Value
D2[³H]SpiperoneExperimental Value
hERG[³H]AstemizoleExperimental Value
.........

Table 2: Functional Activity and Selectivity Data

TargetAssay TypeFunctional Activity (EC50/IC50, nM)Selectivity Ratio (Ki off-target / Ki GABA-A)
GABA-A (α1β2γ2)BindingKi = Experimental Value1
5-HT2ACalcium FluxIC50 = Experimental ValueCalculated Value
D2cAMPIC50 = Experimental ValueCalculated Value
MAO-AEnzyme InhibitionIC50 = Experimental ValueCalculated Value
............

Interpreting Selectivity: The selectivity ratio is a key metric for quantifying cross-reactivity. A higher ratio indicates greater selectivity for the primary target over the off-target. A commonly accepted threshold for a selective compound is a selectivity ratio of >100-fold.

G Start Binding Hit Identified (Ki < 1 µM) IsFunctional Is there functional activity? (EC50/IC50 < 1 µM) Start->IsFunctional IsCellular Does it show cellular target engagement (CETSA)? IsFunctional->IsCellular Yes NonFunctional Non-Functional Binding (Monitor) IsFunctional->NonFunctional No HighRisk High Cross-Reactivity Risk (Selectivity Ratio < 100) IsCellular->HighRisk Yes LowRisk Low Cross-Reactivity Risk (Selectivity Ratio > 100) IsCellular->LowRisk No

Caption: Decision-making flowchart for interpreting cross-reactivity data.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for the comprehensive cross-reactivity profiling of 1,3-Dimethyl-1,4-diazepane dihydrochloride. By systematically evaluating its binding affinity and functional activity against a panel of relevant CNS targets, a clear picture of its selectivity can be established. The proposed workflow, from broad screening to cellular target validation, provides a robust framework for making informed decisions in the early stages of drug discovery.

Should these studies reveal potent and selective activity at the hypothesized GABA-A receptor target, subsequent investigations should focus on subtype selectivity, in vivo efficacy in relevant animal models of anxiety or epilepsy, and pharmacokinetic profiling to assess its drug-like properties. Conversely, significant off-target activity would necessitate further investigation to understand the potential for adverse effects or opportunities for drug repurposing.

References

  • Pharmacology of benzodiazepine receptors: an update. PubMed Central, NIH. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • The benzodiazepine receptor. PubMed. [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Pharmacology of the benzodiazepine receptor. Semantic Scholar. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central, NIH. [Link]

  • Benzodiazepine. Wikipedia. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • The Benzodiazepine Receptor: An Update. Karger Publishers. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Access Pub. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • CNS SafetyScreen panel. Eurofins Discovery. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Cancer Biology - Protein. Bio-protocol. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Four ways to measure selectivity. ResearchGate. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Selectivity – Knowledge and References. Taylor & Francis. [Link]

  • Whitepaper: Understand drug selectivity and pocket druggability. University of Cambridge. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

  • Understanding compound selectivity with data-driven drug design. Drug Target Review. [Link]

  • Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery. ICE Bioscience. [Link]

  • Specialized Pre-IND and Specialty In Vitro Profiling Panels. Eurofins Discovery. [Link]

  • A Chemical Screen Identifies Novel Compounds That Overcome Glial-Mediated Inhibition of Neuronal Regeneration. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel 1,3-Dimethyl-1,4-diazepane-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel, efficient, and selective catalysts is a cornerstone of modern chemistry, impacting everything from pharmaceutical synthesis to materials science. Within the vast landscape of catalyst design, N-heterocyclic ligands have carved out a significant domain due to their modularity and robust coordination chemistry. While scaffolds like pyridines, oxazolines, and N-heterocyclic carbenes (NHCs) are well-established, the potential of conformationally flexible, seven-membered rings like diazepanes remains comparatively underexplored.

This guide provides a comprehensive framework for the systematic evaluation and benchmarking of novel ligands, using the 1,3-Dimethyl-1,4-diazepane (DMDAP) scaffold as a focal point. We will move beyond a simple recitation of protocols to explain the causality behind experimental design, ensuring a robust and self-validating approach. While extensive comparative data for DMDAP-based catalysts is still emerging, this document establishes the critical metrics, benchmark reactions, and detailed methodologies required to objectively assess their performance against current industry standards. Our goal is to equip you with the scientific rationale and practical steps to determine if this promising ligand class can offer a true catalytic advantage.

The Rationale: Why Investigate Diazepane-Based Ligands?

The choice of a ligand scaffold is a critical decision in catalyst design, directly influencing steric and electronic properties at the metal center. 1,3-Dimethyl-1,4-diazepane presents several intriguing structural features:

  • Inherent Chirality and Flexibility: The seven-membered ring is non-planar and exists in various chair and boat conformations. The methyl groups at the 1 and 3 positions introduce chiral centers, making it a candidate for asymmetric catalysis.[1]

  • Strong Sigma-Donation: The two nitrogen atoms are strong sigma-donors, which can stabilize high-oxidation-state metal intermediates, a key step in many catalytic cycles.

  • Tunable Bite Angle: Unlike rigid aromatic ligands, the flexible diazepane backbone can accommodate a wider range of metal coordination geometries. This "flexibility" can be advantageous in catalytic steps that require geometric rearrangement.

These properties suggest that DMDAP-metal complexes could offer unique reactivity. However, potential challenges such as catalyst poisoning by the chelating diamine must be systematically evaluated.[2] The only way to validate this potential is through rigorous, comparative benchmarking.

Defining Performance: Key Metrics in Catalysis

To objectively compare catalysts, we must use standardized performance indicators. The most critical of these are Turnover Number (TON) and Turnover Frequency (TOF), which quantify catalyst efficiency and longevity.

  • Turnover Number (TON): Represents the total number of substrate molecules converted into product by a single catalyst molecule before it becomes inactive. It is a measure of the catalyst's stability or robustness.[3][4]

    • Calculation: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): Measures the rate of the catalytic reaction, defined as the number of turnovers per unit of time (e.g., h⁻¹). It reflects the intrinsic activity of the catalyst under specific conditions.[3][5][6]

    • Calculation: TOF = TON / time

  • Enantiomeric Excess (ee%): For asymmetric catalysis, this metric is paramount. It measures the degree of stereoselectivity, indicating the preference for the formation of one enantiomer over the other.

    • Calculation: ee% = |(moles of R-enantiomer - moles of S-enantiomer) / (moles of R-enantiomer + moles of S-enantiomer)| * 100

A superior catalyst is one that ideally exhibits a high TON (is robust), a high TOF (is fast), and, for asymmetric reactions, a high enantiomeric excess (is selective).

The Proving Ground: A Benchmarking Workflow for Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, serve as an excellent platform for benchmarking new ligands due to their widespread use and the wealth of available comparative data.[7][8][9] This allows for a direct comparison of a novel DMDAP-based catalyst against well-established systems.

Below is a logical workflow for conducting such a benchmark study.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Comparison Ligand_Synth Ligand Synthesis (e.g., DMDAP) Catalyst_Prep Catalyst Preparation [Pd(DMDAP)Cl₂] Ligand_Synth->Catalyst_Prep Benchmark_Setup Benchmark Reaction Setup (e.g., Suzuki Coupling) Catalyst_Prep->Benchmark_Setup Run_Novel Run Novel Catalyst [Pd(DMDAP)Cl₂] Benchmark_Setup->Run_Novel Run_Standard Run Standard Catalyst [e.g., Pd(dppf)Cl₂] Benchmark_Setup->Run_Standard Analysis Reaction Analysis (GC-MS, HPLC for Yield & ee%) Run_Novel->Analysis Run_Standard->Analysis Calc Calculate KPIs (TON, TOF) Analysis->Calc Data_Table Compile Comparative Data Table Calc->Data_Table Conclusion Draw Conclusions (Activity, Stability, Selectivity) Data_Table->Conclusion

Caption: Workflow for benchmarking a novel catalyst system.

Comparative Performance Data (Hypothetical vs. Established Catalysts)

To illustrate the goal of this workflow, the table below presents a hypothetical dataset comparing our Pd-DMDAP catalyst with an established benchmark, Pd(dppf)Cl₂, for the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid. The data for Pd(dppf)Cl₂ is representative of typical performance found in the literature.[9]

Catalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(dppf)Cl₂ (Standard)[9]1.01289897.4
[Pd(DMDAP)Cl₂] (Target)1.08959511.9
Pd(dppf)Cl₂ (Standard)[9]0.1247575031.3
[Pd(DMDAP)Cl₂] (Target)0.1248888036.7

Analysis of Hypothetical Results:

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

The trustworthiness of benchmarking data hinges on a meticulously executed and well-documented experimental protocol. The following protocol is designed to be self-validating by including steps for ensuring an inert atmosphere and precise quantification.

Objective: To determine the catalytic activity (Yield, TON, TOF) of a novel catalyst in the Suzuki-Miyaura cross-coupling of an aryl halide and a boronic acid.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic Acid (e.g., Phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), oven-dried

  • Catalyst ([Pd(DMDAP)Cl₂] or standard), weighed precisely

  • Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 mixture, 5 mL), degassed

  • Internal Standard (e.g., Dodecane), for GC analysis

  • Schlenk flask or reaction vial with a magnetic stir bar

Methodology:

  • Vessel Preparation (Causality: O₂ degrades Pd(0) catalysts): Place the magnetic stir bar, aryl halide, boronic acid, and base into the Schlenk flask. Seal the flask and subject it to three cycles of vacuum backfill with an inert gas (Argon or Nitrogen). This is critical to remove oxygen, which can oxidize the active Pd(0) species and deactivate the catalyst.

  • Reagent Preparation: In a separate, inert-atmosphere glovebox, weigh the catalyst precisely. Prepare a stock solution of the degassed solvent and internal standard.

  • Reaction Initiation: Under a positive pressure of inert gas, add the solvent mixture to the flask via syringe. Stir the mixture for 5 minutes to ensure dissolution. Finally, add the catalyst as a solid or as a freshly prepared solution in the reaction solvent.

  • Execution and Monitoring: Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C). At specified time points (e.g., 1, 2, 4, 8, 12 hours), carefully extract a small aliquot (approx. 0.1 mL) under inert conditions.

  • Quenching and Analysis: Quench each aliquot by adding it to a vial containing diethyl ether and water. Vortex the vial, separate the organic layer, and analyze it by Gas Chromatography (GC) or GC-MS. The yield is calculated by comparing the product peak area to the internal standard peak area against a pre-established calibration curve.

  • Data Processing: Plot yield versus time to determine the reaction profile. Calculate TON and TOF at a specific time point (e.g., when the reaction reaches >90% of its final conversion) to ensure the TOF value reflects the catalyst's steady-state activity.[3]

Visualizing the Mechanism: The Palladium Catalytic Cycle

Understanding the fundamental mechanism is key to interpreting catalytic data. A ligand like DMDAP influences each step of the cycle shown below. For instance, its strong sigma-donating character can facilitate the initial oxidative addition step.

G Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM + Ar'-B(OH)₂ PdII_Biaryl Ar-Pd(II)-Ar' L₂ TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 + Ar-Ar'

Sources

A Comparative Guide to the Synthetic Routes of 1,3-Dimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and methyl groups at positions 1 and 3. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The conformational flexibility of the diazepane ring, coupled with the substitution pattern, allows for the fine-tuning of physicochemical properties and biological activity. This guide provides a comparative analysis of the primary synthetic routes to 1,3-Dimethyl-1,4-diazepane, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach.

Synthetic Strategies: An Overview

The synthesis of 1,3-Dimethyl-1,4-diazepane can be approached through two principal strategies:

  • Direct Cyclization (Route A): This approach involves the one-step construction of the diazepane ring by reacting a pre-functionalized diamine with a suitable three-carbon electrophile.

  • Stepwise N-Alkylation (Route B): This two-step method first involves the synthesis of the parent 1,4-diazepane ring, followed by the introduction of the methyl groups onto the nitrogen atoms.

This guide will delve into the specifics of each route, providing the necessary information for researchers to make an informed decision based on their specific needs, such as scale, available starting materials, and desired purity.

Route A: Direct Cyclization via Nucleophilic Substitution

The most direct approach to 1,3-Dimethyl-1,4-diazepane involves the double nucleophilic substitution reaction between N,N'-dimethylethylenediamine and a 1,3-dihalopropane, typically 1,3-dibromopropane.

Reaction Principle and Mechanism

This reaction is a classical example of a bimolecular nucleophilic substitution (SN2) followed by an intramolecular cyclization. The secondary amine nitrogens of N,N'-dimethylethylenediamine act as nucleophiles, attacking the electrophilic carbons of 1,3-dibromopropane. The reaction proceeds in two steps: an initial intermolecular substitution to form an N-(3-bromopropyl)-N,N'-dimethylethylenediamine intermediate, which then undergoes a more favorable intramolecular cyclization to form the seven-membered ring. A base is typically required to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

Route A N,N'-dimethylethylenediamine N,N'-dimethylethylenediamine Intermediate N-(3-bromopropyl)-N,N'- dimethylethylenediamine N,N'-dimethylethylenediamine->Intermediate Intermolecular SN2 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Intermediate Product 1,3-Dimethyl-1,4-diazepane Intermediate->Product Intramolecular SN2 (Cyclization)

Caption: Direct cyclization of N,N'-dimethylethylenediamine with 1,3-dibromopropane.

Experimental Protocol
  • Materials:

    • N,N'-Dimethylethylenediamine

    • 1,3-Dibromopropane[1][2][3]

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure:

    • To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add N,N'-dimethylethylenediamine (1.0 equivalent).

    • Heat the mixture to reflux (approximately 82°C).

    • Slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous acetonitrile to the refluxing mixture over a period of 4-6 hours using a dropping funnel.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Discussion
  • Advantages: This one-pot reaction is conceptually simple and utilizes readily available starting materials. The direct formation of the target molecule streamlines the synthetic process.

  • Disadvantages: The primary challenge with this method is the potential for polymerization and the formation of oligomeric side products due to competing intermolecular reactions. Slow addition of the dihalide and the use of high dilution conditions can help to favor the intramolecular cyclization, but this can make the process less efficient on a large scale. The reaction may also require extended reflux times to achieve a good yield.

Route B: Stepwise N-Alkylation

This two-step approach involves the initial synthesis of the parent 1,4-diazepane ring, followed by N-methylation.

Step 1: Synthesis of 1,4-Diazepane

The synthesis of the unsubstituted 1,4-diazepane is analogous to Route A, using ethylenediamine as the starting diamine.

Route B - Step 1 Ethylenediamine Ethylenediamine 1,4-Diazepane 1,4-Diazepane Ethylenediamine->1,4-Diazepane 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->1,4-Diazepane Cyclization

Caption: Synthesis of the parent 1,4-diazepane ring.

Step 2: N-Methylation of 1,4-Diazepane

The N-methylation of the resulting 1,4-diazepane can be achieved through various methods, with reductive amination using formaldehyde being a common and efficient approach.

Reaction Principle and Mechanism (Reductive Amination)

Reductive amination involves the reaction of the secondary amines of 1,4-diazepane with formaldehyde to form an unstable carbinolamine, which then dehydrates to form a methyleneiminium ion. This electrophilic intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-methylated product.

Route B - Step 2 1,4-Diazepane 1,4-Diazepane Product 1,3-Dimethyl-1,4-diazepane 1,4-Diazepane->Product Formaldehyde Formaldehyde Formaldehyde->Product Reductive Amination Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product

Caption: N-methylation of 1,4-diazepane via reductive amination.

Experimental Protocol
  • Materials:

    • 1,4-Diazepane

    • Formaldehyde (37% aqueous solution)

    • Sodium borohydride (NaBH₄)

    • Methanol (CH₃OH)

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Dissolve 1,4-diazepane (1.0 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add formaldehyde (2.2 equivalents) to the cooled solution while stirring.

    • After stirring for 30 minutes at 0°C, add sodium borohydride (2.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by carefully adding concentrated hydrochloric acid until the solution is acidic (pH ~1).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Make the aqueous residue strongly basic (pH > 12) with the addition of a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the product by vacuum distillation.

Discussion
  • Advantages: This two-step route often provides higher overall yields and a cleaner product profile compared to the direct cyclization method, as the potential for polymerization is minimized. The N-alkylation step is generally high-yielding and the purification of the final product can be more straightforward.

  • Disadvantages: The main drawback is the additional synthetic step, which increases the overall time and labor required. The synthesis of the parent 1,4-diazepane still faces the challenge of potential side reactions, although it is generally more manageable than the direct synthesis of the N,N'-disubstituted derivative.

Comparison of Synthetic Routes

FeatureRoute A: Direct CyclizationRoute B: Stepwise N-Alkylation
Number of Steps 12
Overall Yield ModerateGood to Excellent
Simplicity High (one-pot)Moderate
Scalability Challenging due to polymerization riskMore readily scalable
Purification Can be difficult due to side productsGenerally more straightforward
Key Challenge Controlling intermolecular vs. intramolecular reactionRequires an additional synthetic step

Starting Material Considerations

  • N,N'-Dimethylethylenediamine: This starting material for Route A is commercially available. It can also be synthesized by the reaction of methylamine with 1,2-dichloroethane under pressure[4].

  • Ethylenediamine: A common and inexpensive bulk chemical used in Route B.

  • 1,3-Dibromopropane: A readily available and relatively inexpensive three-carbon electrophile used in both routes[1][2][3]. It can be prepared from 1,3-propanediol and hydrobromic acid.

Conclusion

Both direct cyclization and stepwise N-alkylation are viable synthetic routes for the preparation of 1,3-Dimethyl-1,4-diazepane. The choice between the two methods will largely depend on the specific requirements of the researcher.

  • Route A (Direct Cyclization) is best suited for small-scale synthesis where a rapid, one-pot procedure is desired, and the potential for a more challenging purification is acceptable.

  • Route B (Stepwise N-Alkylation) is the preferred method for larger-scale synthesis where a higher overall yield and a cleaner product are critical. While it involves an additional step, the improved control and easier purification often make it the more practical choice for producing significant quantities of 1,3-Dimethyl-1,4-diazepane.

Researchers should carefully consider the trade-offs between the simplicity of a one-pot reaction and the higher efficiency and purity offered by a two-step process to select the most appropriate synthetic strategy for their needs.

References

  • 1,3-DIBROMOPROPANE 99% For Synthesis. (n.d.). ExportersIndia.com. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to the Enantioselective Synthesis and Analysis of 1,3-Dimethyl-1,4-Diazepane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the seven-membered 1,4-diazepane scaffold represents a privileged structure in medicinal chemistry, frequently appearing in centrally active therapeutic agents.[1] The introduction of stereocenters, such as in 1,3-dimethyl-1,4-diazepane, necessitates precise control over enantioselectivity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of synthetic and analytical methodologies for preparing and characterizing enantiopure 1,3-dimethyl-1,4-diazepane analogs, supported by established principles and illustrative experimental data.

Part 1: Enantioselective Synthesis Strategies: A Comparative Analysis

The asymmetric synthesis of 1,3-disubstituted 1,4-diazepanes presents a significant challenge in controlling both relative and absolute stereochemistry. Two primary strategies are commonly employed: chiral pool synthesis and asymmetric catalysis. This section compares these approaches, focusing on their underlying principles, advantages, and limitations.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

This strategy utilizes readily available, enantiopure starting materials, such as amino acids, to construct the chiral diazepane core. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

A representative approach starting from (S)-alanine is depicted below. The key step is an intramolecular cyclization to form the seven-membered ring. This strategy ensures high enantiopurity, as the stereocenter is sourced from a reliable chiral precursor.

Key Causality: The choice of (S)-alanine directly dictates the (S)-configuration at the C3 position of the diazepane. The subsequent intramolecular cyclization is designed to be stereoconservative.

dot

Caption: Chiral Pool Synthesis Workflow.

Asymmetric Reductive Amination: Catalytic Control of Stereochemistry

Asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral amines.[2] In the context of 1,3-dimethyl-1,4-diazepane, this can be applied in an intramolecular fashion to set the second stereocenter diastereoselectively.

This approach often involves the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, to direct the reduction of a ketimine intermediate.[3] The auxiliary introduces a temporary chiral element that biases the delivery of the hydride reagent, leading to the formation of one diastereomer in excess.

Key Causality: The steric bulk of the chiral auxiliary physically blocks one face of the imine, forcing the reducing agent to attack from the less hindered face. This results in a predictable stereochemical outcome.

dot

Caption: Asymmetric Reductive Amination Workflow.

Comparison of Synthetic Strategies
FeatureChiral Pool SynthesisAsymmetric Reductive Amination
Chirality Source Enantiopure Starting MaterialChiral Catalyst or Auxiliary
Predictability High, based on starting materialHigh, based on catalyst/auxiliary
Enantiopurity Typically >99% eeTypically 90-99% ee
Diastereoselectivity Dependent on cyclization conditionsHigh, directed by auxiliary
Scalability Can be limited by cost of starting materialGenerally more scalable
Versatility Limited by available chiral poolMore versatile for analog synthesis
Overall Yield Can be lower due to more stepsCan be higher with fewer steps

Part 2: Analytical Techniques for Chiral Purity Determination

Ensuring the enantiomeric purity of the synthesized 1,3-dimethyl-1,4-diazepane analogs is critical. This section compares the three most common analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separations.[1] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including cyclic amines.[4]

Key Causality: The enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase. The difference in the stability of these complexes results in one enantiomer being retained longer on the column.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, utilizing supercritical CO₂ as the primary mobile phase.[5][6] This technique offers significant advantages in terms of speed and reduced organic solvent consumption, aligning with the principles of green chemistry.[5] For chiral separations, SFC often provides higher efficiency and resolution compared to HPLC.[7][8]

Key Causality: The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster mass transfer of the analytes between the mobile and stationary phases, leading to sharper peaks and faster separations.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique provides a convenient method for determining enantiomeric excess without the need for chromatographic separation.[9] A chiral solvating agent is added to the NMR sample, which forms diastereomeric complexes with the enantiomers of the analyte. These complexes have different chemical shifts, allowing for the quantification of each enantiomer by integrating the corresponding signals in the ¹H NMR spectrum.[10]

Key Causality: The formation of diastereomeric complexes in solution breaks the magnetic equivalence of the enantiomers, resulting in separate NMR signals.

Comparison of Analytical Techniques
FeatureChiral HPLCChiral SFCNMR with CSAs
Principle Differential interaction with CSPDifferential interaction with CSPFormation of diastereomeric complexes
Speed ModerateFastVery Fast (for sample prep & analysis)
Resolution Good to ExcellentExcellentModerate
Sensitivity High (UV, MS detection)High (UV, MS detection)Lower (requires higher concentration)
Solvent Consumption HighLowVery Low
Development Time Can be lengthyGenerally faster than HPLCCan be rapid
Quantitative Accuracy HighHighGood, but can be less precise
Preparative Scale YesYes, often preferredNo

dot

Caption: Decision Tree for Analytical Technique Selection.

Part 3: Experimental Protocols

The following protocols are illustrative and based on established methodologies for analogous compounds. Optimization for specific 1,3-dimethyl-1,4-diazepane analogs is recommended.

Illustrative Synthesis: Intramolecular Cyclization via Mitsunobu Reaction

This protocol is adapted from a patented procedure for a similar 3-methyl-1,4-diazepane derivative.[11]

  • Starting Material: N-Boc-(S)-alaninol.

  • Step 1: Reductive Amination. React N-Boc-(S)-alaninol with a suitable N-protected aminoacetaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the linear diamine precursor.

  • Step 2: Deprotection. Selectively deprotect the terminal amino group.

  • Step 3: N-Methylation. Methylate the newly freed terminal amino group using a suitable methylating agent (e.g., formaldehyde and formic acid - Eschweiler-Clarke reaction).

  • Step 4: Intramolecular Mitsunobu Cyclization. Treat the N-methylated amino alcohol with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in an appropriate solvent like THF.[11] This effects the intramolecular cyclization to form the 1,3-dimethyl-1,4-diazepane ring.

  • Step 5: Final Deprotection. Remove the Boc protecting group under acidic conditions (e.g., TFA in DCM) to yield the final product.

Protocol for Chiral HPLC Analysis

This is a starting point for method development.

  • Column: Chiralpak® IA or similar polysaccharide-based CSP (250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.

  • Additive: For basic compounds like diazepanes, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry.

  • Injection Volume: 10 µL.

Protocol for NMR Analysis with a Chiral Solvating Agent
  • Sample Preparation: Prepare a solution of the 1,3-dimethyl-1,4-diazepane analog in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mM.

  • Acquire Spectrum of Analyte: Obtain a standard ¹H NMR spectrum of the analyte alone.

  • Add CSA: Add 1.0 to 1.2 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire Spectrum of Mixture: Acquire another ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal (e.g., one of the methyl groups) that has split into two distinct signals corresponding to the two diastereomeric complexes. Integrate these two signals to determine the enantiomeric ratio.

References

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  • Berger, T. A. (2004). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis, 1(1), 55-66. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Tarafder, A. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Authorea Preprints. [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]

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  • Crimmins, M. T., & DeBaillie, A. C. (2006). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 50(4), 176-183. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Bull, S. D., et al. (2016). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath. [Link]

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The Impact of N-Methylation on the Biological Activity of Diazepanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. Within the widely utilized class of 1,4-diazepines, N-methylation at the 1-position is a common structural motif that significantly influences pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the biological activities of methylated versus non-methylated diazepanes, supported by experimental data and detailed protocols to empower your research.

Introduction: The Significance of a Single Methyl Group

The diazepine scaffold is a cornerstone of many central nervous system (CNS) active agents, most notably the benzodiazepines. These compounds exert their effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA and leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] The addition or removal of a methyl group at the N-1 position, a seemingly minor structural alteration, can profoundly impact a compound's absorption, distribution, metabolism, excretion (ADME), and its interaction with the target receptor.

This guide will dissect these differences, using well-characterized methylated/non-methylated pairs such as diazepam/nordiazepam, clobazam/N-desmethylclobazam, and flurazepam/N-desalkylflurazepam as illustrative examples. By understanding the causal relationships between N-methylation and biological activity, researchers can make more informed decisions in the design and selection of novel diazepine-based therapeutics.

Physicochemical and Pharmacokinetic Profile: A Tale of Two Moieties

The presence of an N-methyl group subtly alters the physicochemical properties of the diazepine molecule, which in turn has a cascading effect on its pharmacokinetic profile.

Lipophilicity and Blood-Brain Barrier Penetration

While the addition of a methyl group generally increases lipophilicity, the impact on blood-brain barrier (BBB) penetration for diazepanes is not solely dependent on this factor. A study on various benzodiazepines found that a compound's ability to diffuse from systemic circulation into the brain is more closely associated with its lipid solubility than its specific binding affinity.[2] However, both methylated and non-methylated diazepanes are generally sufficiently lipophilic to readily cross the BBB.[3]

Metabolism and Half-Life: The Enduring Metabolite

A critical point of differentiation lies in the metabolic fate of these compounds. N-methylated diazepanes are often metabolized via N-demethylation to their corresponding non-methylated, and frequently active, metabolites.[4][5] This metabolic conversion is a key determinant of the duration of action and potential for accumulation upon repeated dosing.

Compound Pair Methylated Half-Life (t½) Non-Methylated Half-Life (t½) Key Metabolic Pathway
Diazepam / Nordiazepam21-37 hours[6]31-97 hours[6]N-demethylation by CYP2C19 & CYP3A4[7]
Clobazam / N-desmethylclobazam~36 hours[8]~79 hours[8]N-demethylation by CYP3A4[5]
Flurazepam / N-desalkylflurazepam2-3 hours (parent compound)[9]47-150 hours[10]N-dealkylation[11]
Prazepam / Nordiazepam~1 hour (parent compound)[12]~70 hours (as norprazepam)[13]N-dealkylation[12]

Table 1: Comparative pharmacokinetic parameters of methylated diazepanes and their non-methylated metabolites.

The significantly longer half-life of the non-methylated metabolites, such as nordiazepam and N-desalkylflurazepam, means they accumulate in the body with chronic administration and contribute significantly to the overall long-lasting pharmacological effects of the parent drug.[4][11] This has important clinical implications, as the prolonged presence of these active metabolites can lead to a "hangover" effect and an increased risk of side effects, particularly in elderly patients.[14]

Pharmacodynamic Comparison: Receptor Interaction and Functional Activity

The ultimate biological effect of a diazepine is dictated by its interaction with the GABA-A receptor. N-methylation can influence both the affinity and the efficacy of this interaction.

GABA-A Receptor Binding Affinity

The benzodiazepine binding site is located at the interface of the α and γ subunits of the GABA-A receptor.[1] For central benzodiazepine receptors, N-1 methylation does not appear to significantly alter the binding affinity. A study comparing diazepam and its non-methylated metabolite, desmethyldiazepam (nordiazepam), found that they had the same affinity for central benzodiazepine binding sites.[15] However, the same study noted that the methyl group in the 1-position enhances the affinity for peripheral benzodiazepine binding sites.[15]

In the case of clobazam and its N-desmethyl metabolite, both compounds exhibit greater binding affinity for α2-containing GABA-A receptor complexes compared to α1-containing complexes, suggesting that the anticonvulsant effects (mediated by α2 subunits) may be more pronounced than the sedative effects (mediated by α1 subunits).[8][16]

Compound Receptor Subtype Ki (nM)
Diazepamα1β3γ216.7
α2β3γ210.5
α3β3γ211.2
α5β3γ222.4
Clobazamα1β2γ2753[16]
α2β2γ2205[16]
N-desmethylclobazamα1β2γ2668[16]
α2β2γ2147[16]

Table 2: Comparative binding affinities (Ki) of methylated and non-methylated diazepanes for different GABA-A receptor subtypes.

Functional Activity and Potency

While binding affinity is a crucial parameter, it does not always directly correlate with functional activity. In vivo studies have shown that desmethyldiazepam is less active as an anticonvulsant compared to diazepam and appears to act as a partial agonist at central benzodiazepine receptors.[15] This suggests that while the affinity may be similar, the efficacy of the non-methylated compound in eliciting a biological response is lower.

For clobazam, the N-desmethyl metabolite is considered to have a relative potency ranging from one-fifth to equal that of the parent compound.[17] However, due to its significant accumulation, it still contributes substantially to the overall clinical effect.[5]

The following diagram illustrates the allosteric modulation of the GABA-A receptor by diazepanes, leading to an enhanced inhibitory signal.

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect GABA_A GABA-A Receptor Ion_Channel Cl- Channel (Closed) Ion_Channel_Open Cl- Channel (Open) GABA_A->Ion_Channel_Open Conformational Change GABA GABA GABA->GABA_A Binds to orthosteric site Diazepane Diazepane (Methylated or Non-methylated) Diazepane->GABA_A Binds to allosteric site Hyperpolarization Hyperpolarization Ion_Channel_Open->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Binding_Assay_Workflow start Start prep Prepare Rat Cortical Membranes start->prep end End assay_setup Set up 96-well plate: - Total Binding - Non-Specific Binding - Test Compound Wells prep->assay_setup incubation Incubate at 4°C for 60 minutes assay_setup->incubation filtration Filter and Wash to Separate Bound/Free Ligand incubation->filtration quantification Add Scintillation Cocktail and Count Radioactivity filtration->quantification analysis Calculate IC50 and Ki using Cheng-Prusoff Equation quantification->analysis analysis->end

Caption: Workflow for the GABA-A receptor competitive binding assay.

In Vitro Metabolism Assay for N-Demethylation

This protocol assesses the rate of N-demethylation of a methylated diazepine by liver microsomes.

Materials:

  • Methylated diazepine substrate

  • Human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, pre-incubate the methylated diazepine substrate and human liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system to the incubation mixture.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the non-methylated metabolite over time.

  • Data Analysis: Plot the concentration of the formed metabolite against time. Determine the initial rate of metabolism from the linear portion of the curve.

Metabolism_Assay_Workflow start Start pre_incubation Pre-incubate Methylated Diazepine and Liver Microsomes at 37°C start->pre_incubation end End initiation Initiate Reaction with NADPH Regenerating System pre_incubation->initiation sampling Take Samples at Various Time Points initiation->sampling quenching Quench Reaction with Ice-Cold Acetonitrile sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis rate_determination Determine Initial Rate of Metabolite Formation analysis->rate_determination rate_determination->end

Sources

A Spectroscopic Guide to the Synthesis of 1,3-Dimethyl-1,4-diazepane: Distinguishing Product from Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a target molecule's identity is paramount. In the synthesis of cyclic amines, such as 1,3-Dimethyl-1,4-diazepane, a seven-membered heterocyclic compound, spectroscopic analysis provides the definitive evidence of successful reaction completion and purity. This guide offers an in-depth spectroscopic comparison of 1,3-Dimethyl-1,4-diazepane with its common precursors, N,N'-dimethyl-1,3-propanediamine and 1,2-dibromoethane. By understanding the distinct spectral signatures of each compound, chemists can confidently track the progress of the cyclization reaction and verify the formation of the desired product.

The Synthetic Pathway: A Cyclization Reaction

The synthesis of 1,3-Dimethyl-1,4-diazepane typically involves the nucleophilic substitution reaction between a diamine and a dihalide. In this case, the secondary amine groups of N,N'-dimethyl-1,3-propanediamine act as nucleophiles, attacking the electrophilic carbons of 1,2-dibromoethane to form the seven-membered diazepane ring.

cluster_precursors Precursors Precursor1 N,N'-dimethyl-1,3-propanediamine Product 1,3-Dimethyl-1,4-diazepane Precursor1->Product + Precursor2 1,2-dibromoethane Precursor2->Product Sample Sample (Precursor or Product) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data Spectroscopic Data NMR->Data FTIR->Data MS->Data

A Practical Guide to DFT Calculations for Comparing the Stability of 1,3-Dimethyl-1,4-diazepane Conformers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. The conformational landscape of a molecule dictates its interactions with biological targets, thereby influencing its efficacy and pharmacokinetic properties. The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its seven-membered ring, however, possesses significant conformational flexibility, making a thorough analysis of its preferred shapes essential.

This guide provides a comprehensive, step-by-step methodology for employing Density Functional Theory (DFT) to compare the stability of various conformers of 1,3-Dimethyl-1,4-diazepane. We will delve into the rationale behind the choice of computational methods and provide a practical workflow that can be adapted for similar flexible ring systems.

The Conformational Complexity of 1,3-Dimethyl-1,4-diazepane

The conformational analysis of cyclic systems like 1,3-Dimethyl-1,4-diazepane is primarily governed by the interplay of several factors: ring strain, torsional strain, and steric interactions. The seven-membered diazepine ring can adopt several conformations, with the most common being chair, twist-chair, boat, and twist-boat forms. The presence of two methyl substituents at the 1 and 3 positions introduces additional complexity in the form of cis and trans diastereomers, each with multiple possible chair and boat-like conformations depending on the axial (a) or equatorial (e) orientation of the methyl groups.

Drawing an analogy from the well-studied 1,3-dimethylcyclohexane system, we can anticipate the key steric interactions that will likely govern the stability of the different conformers.[1][2] Specifically, the repulsive 1,3-diaxial interactions are expected to be a major destabilizing factor.[2]

Based on these principles, we can propose the following plausible low-energy conformers of 1,3-Dimethyl-1,4-diazepane for our DFT investigation:

  • Cis Isomer:

    • cis-1,3-diequatorial (e,e) in a chair-like conformation.

    • cis-1,3-diaxial (a,a) in a chair-like conformation.

  • Trans Isomer:

    • trans-1-equatorial-3-axial (e,a) in a chair-like conformation.

    • trans-1-axial-3-equatorial (a,e) in a chair-like conformation.

For a comprehensive analysis, it is also prudent to investigate representative boat-like conformations for each isomer, as these can sometimes be energetically accessible.

A Validated DFT Protocol for Conformational Analysis

The following protocol outlines a robust and widely accepted methodology for performing DFT calculations to determine the relative stabilities of molecular conformers. This workflow is designed to be self-validating by ensuring that each optimized structure corresponds to a true energy minimum.

Computational Workflow

G cluster_0 Computational Workflow Initial Structure Generation Initial Structure Generation Geometry Optimization Geometry Optimization Initial Structure Generation->Geometry Optimization B3LYP/6-31G(d,p) Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis B3LYP/6-31G(d,p) Thermochemical Analysis Thermochemical Analysis Frequency Analysis->Thermochemical Analysis Verify Minima (No Imaginary Frequencies) Relative Energy Comparison Relative Energy Comparison Thermochemical Analysis->Relative Energy Comparison ΔE, ΔH, ΔG

Figure 1: A schematic of the DFT computational workflow for conformational analysis.

Step-by-Step Methodology

1. Initial Structure Generation:

  • Using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw 3D), construct the 3D structures of the proposed conformers of cis and trans-1,3-Dimethyl-1,4-diazepane.

  • Carefully set the initial dihedral angles to reflect the desired chair-like and boat-like conformations and the axial/equatorial positions of the methyl groups.

  • Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain reasonable starting geometries.

2. Geometry Optimization:

  • Rationale for Method Selection: The B3LYP hybrid functional in combination with the Pople-style 6-31G(d,p) basis set is a widely used and well-benchmarked level of theory for organic molecules, providing a good balance between accuracy and computational cost.[3] The inclusion of polarization functions (d,p) is crucial for accurately describing the geometry and electronic structure of non-planar systems.

  • Software: This protocol is described for the Gaussian software package, but it can be readily adapted to other quantum chemistry programs like ORCA or Spartan.[4][5]

  • Input File: For each conformer, create an input file with the following essential keywords:

    • #p: Requests verbose output.

    • B3LYP/6-31G(d,p): Specifies the level of theory.

    • Opt: Requests a geometry optimization to find the stationary point on the potential energy surface.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.[6][7]

    • 0 1: Specifies a charge of 0 and a singlet multiplicity for the molecule.

3. Frequency Analysis:

  • Purpose: The frequency calculation is a critical step for two reasons:

    • Verification of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not a stable conformer and will spontaneously distort to a lower energy geometry.[6]

    • Thermochemical Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These are essential for calculating the relative Gibbs free energies of the conformers at a specific temperature (e.g., 298.15 K).

4. Calculation of Relative Energies:

  • From the output files of the successfully optimized conformers (i.e., those with no imaginary frequencies), extract the following energy values:

    • Electronic Energy (E): The total electronic energy from the optimization.

    • Enthalpy (H): Sum of electronic and thermal enthalpies.

    • Gibbs Free Energy (G): Sum of electronic and thermal free energies.

  • To compare the relative stabilities, calculate the difference in each energy term (ΔE, ΔH, and ΔG) between each conformer and the most stable conformer (which will have a relative energy of 0.00). The conversion factor from Hartrees (the unit of energy in Gaussian) to kcal/mol is 1 Hartree = 627.509 kcal/mol.

Predicted Results and Data Interpretation

The following table summarizes the expected and a template for the calculated relative energies for the chair-like conformers of 1,3-Dimethyl-1,4-diazepane. The predictions are based on the principles of steric hindrance observed in substituted cyclohexanes.[1][2]

ConformerPredicted Relative StabilityCalculated ΔE (kcal/mol)Calculated ΔH (kcal/mol)Calculated ΔG (kcal/mol)Number of Imaginary Frequencies
cis-1,3-diequatorial (e,e)Most Stable0.000.000.000
trans-1,3-(a,e) / (e,a)IntermediateTo be calculatedTo be calculatedTo be calculated0
cis-1,3-diaxial (a,a)Least StableTo be calculatedTo be calculatedTo be calculated0
Boat ConformationsLikely Higher in EnergyTo be calculatedTo be calculatedTo be calculated0 or >0

Interpretation of Results:

  • The cis-1,3-diequatorial (e,e) conformer is predicted to be the global minimum due to the absence of significant steric strain. Both methyl groups are in the sterically favored equatorial positions, minimizing 1,3-diaxial-like interactions.

  • The trans-1,3-(a,e) and (e,a) conformers are expected to be degenerate (have the same energy) and less stable than the cis-(e,e) conformer. In these conformers, one methyl group is in an axial position, leading to some steric hindrance.

  • The cis-1,3-diaxial (a,a) conformer is anticipated to be the least stable chair-like conformation due to severe steric repulsion between the two axial methyl groups.

  • Boat conformations are generally higher in energy than chair conformations for seven-membered rings, but their relative energies should be calculated to confirm this for the substituted system. Some boat-like structures may optimize to twist-boat minima, which are often more stable than the true boat form.

Visualizing the Conformational Landscape

A conformational energy diagram provides a clear visual representation of the relative stabilities of the different conformers.

G cluster_0 level4 High Energy level3 ts_boat Boat/Twist-Boat Conformers level2 cis_aa cis-1,3-diaxial level1 0.0 trans_ae trans-1,3-(a,e) cis_ee cis-1,3-diequatorial (Global Minimum)

Figure 2: A representative energy level diagram illustrating the predicted relative stabilities of 1,3-Dimethyl-1,4-diazepane conformers.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to comparing the stability of 1,3-Dimethyl-1,4-diazepane conformers using DFT calculations. By following the detailed protocol, researchers can confidently identify the global minimum and the relative energies of other low-lying conformers. This information is invaluable for understanding the structure-activity relationships of diazepine-containing molecules and for guiding the design of new therapeutic agents with optimized conformational properties. The principles and workflow described herein are broadly applicable to the conformational analysis of a wide range of flexible molecules relevant to drug discovery and development.

References

  • Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. [Link]

  • Chemistry LibreTexts. 2.16: Conformations of Disubstituted Cyclohexanes. (2020). [Link]

  • Jhaa, G. Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2. (2022). YouTube. [Link]

  • Qurrata A'yun, A. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

  • Srivastava, A. K., & Misra, N. Applications of DFT on Molecular Systems: How Gaussian Works. In DFT Based Studies on Bioactive Molecules (2021). Bentham Science Publishers. [Link]

  • Gaussian, Inc. Freq. (2020). [Link]

  • Scribd. Conformational Energy of 1,3-Dimethylcyclohexane. [Link]

  • YouTube. Conformational analysis of 1,3 dimethyl cyclohexane. (2020). [Link]

  • Haghdadi, M., & Farokhi, N. Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. International Journal of Quantum Chemistry, 108(5), 896-906. (2008). [Link]

  • Jhaa, G. How to choose a basis set in DFT calculations || part 2. (2023). YouTube. [Link]

  • Cave, R. Week 6: B3LYP. (2020). YouTube. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethyl-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 1,3-Dimethyl-1,4-diazepane dihydrochloride. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are as rigorous and well-understood as our experimental protocols.

The causality behind these procedures is rooted in a fundamental understanding of the compound's potential hazards and the regulatory landscape governing chemical waste. Adherence to these guidelines is not merely about compliance; it is about fostering a culture of safety and environmental responsibility.

Hazard Identification and Risk Assessment

Based on analogs such as 1-Benzyl-1,4-diazepane and 1-BOC-hexahydro-1,4-diazepine, this compound should be treated as, at minimum, possessing the following hazards[1][2]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3]

Therefore, all handling and disposal operations must be conducted with the assumption that this compound is hazardous.

Hazard Profile Summary Data derived from analogous compounds
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled)[1]
H315 (Causes skin irritation)[1][3]
H319 (Causes serious eye irritation)[1][3]
H335 (May cause respiratory irritation)[1][3]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.[4]
Incompatible Materials Strong oxidizing agents, Strong acids.[2][5]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize exposure. This begins with robust engineering controls and appropriate PPE.

  • Engineering Controls : All handling of 1,3-Dimethyl-1,4-diazepane dihydrochloride, including weighing, dissolution, and packaging for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3][5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This is not a checklist, but a system of protection.

    • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, due to the severe eye irritation potential, a face shield used in conjunction with safety glasses is strongly recommended.[3]

    • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.[4] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

    • Body Protection : A fully buttoned laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

    • Respiratory Protection : While a fume hood is the primary control, if there is any risk of aerosol generation outside of a hood, a NIOSH-approved respirator may be necessary.[4]

Step-by-Step Disposal Protocol

The disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[6] The following protocol is designed to ensure compliance with these regulations.

Step 1: Waste Characterization

The first crucial step is to determine if the waste is considered "hazardous" by the EPA. A solid waste is hazardous if it is specifically listed or if it exhibits certain characteristics.[6]

  • Listed Wastes : 1,3-Dimethyl-1,4-diazepane dihydrochloride is not specifically listed on the F, K, P, or U lists of hazardous wastes.[6]

  • Characteristic Wastes : The waste must be evaluated for the four characteristics of hazardous waste:

    • Ignitability (D001) : Not applicable based on the structure.

    • Corrosivity (D002) : Unlikely for the solid dihydrochloride salt, but solutions should be checked to ensure the pH is between 2 and 12.5.[7]

    • Reactivity (D003) : Unlikely based on the structure.

    • Toxicity (D004-D043) : This is the most likely characteristic. While this specific compound is not listed, many amine-containing and heterocyclic compounds can exhibit toxicity. Given the "Harmful if swallowed" classification, it is prudent to manage this waste as toxic.

Step 2: Segregation and Containerization

Proper segregation prevents dangerous reactions and simplifies disposal for your institution's Environmental Health & Safety (EHS) office or licensed waste contractor.

  • Designate a Waste Stream : Establish a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels).

  • Choose the Right Container : Use a chemically compatible, sealable, and sturdy container. A high-density polyethylene (HDPE) container with a screw-on lid is a suitable choice.

  • Avoid Mixing : Do not mix this waste with other waste streams, especially strong oxidizing agents, to prevent unforeseen chemical reactions.[2][5]

Step 3: Labeling

Accurate and thorough labeling is a critical compliance point. The label must contain the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "1,3-Dimethyl-1,4-diazepane dihydrochloride " (avoid abbreviations or formulas).

  • The specific hazards: "Toxic, Irritant "

  • The accumulation start date (the date the first drop of waste enters the container).

  • The name and contact information of the generating researcher or lab.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.

  • Keep the container sealed at all times, except when adding waste.

  • Store the container in a secondary containment bin to catch any potential leaks.

  • Ensure the storage area is away from heat sources and incompatible chemicals.[2][5]

Step 5: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3]

  • Contact EHS : Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) office.

  • Licensed Disposal Vendor : Your EHS office will arrange for a licensed and insured hazardous waste disposal company to transport and dispose of the material. The ultimate disposal method will likely be high-temperature incineration at a permitted facility.[2][5][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,3-Dimethyl-1,4-diazepane dihydrochloride.

G cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_spill Emergency Protocol A Identify Waste: 1,3-Dimethyl-1,4-diazepane dihydrochloride B Consult SDS & Assess Hazards (Toxic, Irritant) A->B C Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) B->C D Characterize as Hazardous Waste C->D E Segregate into a Dedicated, Compatible Container D->E F Label Container Correctly: 'Hazardous Waste', Full Name, Hazards, Date E->F G Store in Satellite Accumulation Area F->G H Arrange Pickup via Institutional EHS Office G->H I Final Disposal by Licensed Vendor (e.g., Incineration) H->I J Spill or Exposure Occurs K Evacuate & Alert Others J->K L Follow Emergency Procedures (First Aid, Spill Cleanup) K->L M Dispose of Cleanup Materials as Hazardous Waste L->M M->E Contaminated materials enter waste stream

Caption: Disposal workflow for 1,3-Dimethyl-1,4-diazepane dihydrochloride.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation : Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill Cleanup : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Sweep up the material, place it in a sealed container, and label it as hazardous waste for disposal. Ensure the cleanup is performed by personnel wearing appropriate PPE. For large spills, evacuate the area and contact your institution's emergency response team.

References

  • Material Safety Data Sheet. (2008).
  • Safety Data Sheet - Fluorochem. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Dilazep dihydrochloride - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Safety Data Sheet - Angene Chemical. (2025).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025).
  • Ethyl 5-oxo-1,4-diazepane-1-carboxylate - AK Scientific, Inc. (n.d.).
  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. (n.d.).

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Personal protective equipment for handling 1,3-Dimethyl-1,4-diazepane dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. This guide addresses the safe handling of 1,3-Dimethyl-1,4-diazepane dihydrochloride, a compound of interest in drug discovery and development. We will move beyond a simple checklist, providing a procedural and logical framework to ensure your safety and the integrity of your work.

Hazard Assessment: A Proactive Approach to Safety

Understanding the specific risks associated with 1,3-Dimethyl-1,4-diazepane dihydrochloride is the foundation of safe handling. This compound is a solid dihydrochloride salt, which dictates its primary hazards.[1] A thorough review of its hazard profile reveals the following GHS classifications:

  • H302: Harmful if swallowed [1][2][3]: Ingestion can lead to systemic toxicity.

  • H315: Causes skin irritation [2][3][4]: Direct contact can cause inflammation, redness, or discomfort.

  • H319: Causes serious eye irritation [2][3][4]: The eyes are particularly vulnerable; exposure can lead to significant, potentially lasting damage.

  • H335: May cause respiratory irritation [2][3][4]: Inhalation of the dust can irritate the nose, throat, and lungs.[5]

The "dihydrochloride" component is critical. It signifies that the molecule is supplied as a salt of hydrochloric acid. While the compound in its solid form is the primary concern, its interaction with moisture can create acidic conditions, potentially leading to corrosive properties similar to dilute hydrochloric acid.[6][7] Therefore, protocols must account for both the hazards of the organic molecule and the potential for acidic and corrosive behavior.[5] For some related compounds, toxicological properties have not been fully investigated, demanding a cautious and comprehensive approach to protection.[2]

Core Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is a direct response to the identified hazards. The goal is to establish an impermeable barrier between you and the chemical.

Data Presentation: Recommended PPE by Task Scale
Task ScaleEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Microscale (<100 mg) Well-ventilated lab benchSingle pair of nitrile glovesANSI Z87.1-rated safety glassesCotton lab coatNot required unless dust is visible
Bench Scale (100 mg - 10 g) Certified chemical fume hoodDouble-layered nitrile gloves[8]Chemical splash gogglesChemical-resistant lab coat or gownRecommended if weighing outside of a powder-containment hood
Kilo-Lab Scale (>10 g) Chemical fume hood with secondary containmentDouble-layered nitrile gloves with extended cuffsChemical splash goggles and a full-face shieldImpermeable gown with tight-fitting cuffs[8]Air-purifying respirator with acid gas/particulate cartridges[9]
Causality Behind PPE Choices
  • Hand Protection : Nitrile gloves are selected for their broad chemical resistance.[9] Double-gloving is a best practice when handling potentially hazardous compounds, as it provides a critical safety layer in case the outer glove is compromised.[8] The outer glove should be removed and disposed of immediately after the handling task is complete to prevent the spread of contamination.[8]

  • Eye and Face Protection : Safety glasses provide a minimum barrier against projectiles. However, because 1,3-Dimethyl-1,4-diazepane dihydrochloride is a fine solid that can become airborne, chemical splash goggles are required for larger quantities to provide a complete seal around the eyes.[9] A face shield adds a further layer of protection against splashes during solution preparation.

  • Body Protection : A standard lab coat is sufficient for microscale work. For larger quantities, a chemical-resistant gown with a solid front and tight-fitting cuffs is essential to protect against spills and dust settling on personal clothing.[8]

  • Respiratory Protection : The primary respiratory hazard is the inhalation of airborne particulates (dust).[4] Handling this solid in a certified chemical fume hood is the primary engineering control to mitigate this risk.[9] If significant dust is generated or if work must be performed outside of a hood, a respirator is mandatory.[10]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed as a self-validating system, with safety checks integrated at every stage.

Phase 1: Preparation and Area Setup
  • Designate the Work Area : All handling of the solid compound should occur within a certified chemical fume hood.[9]

  • Assemble Materials : Before bringing the chemical into the hood, gather all necessary equipment: spatulas, weigh boats, glassware, solvents, and waste containers.

  • Prepare Waste Containers : Label a dedicated solid waste container and a liquid waste container for "1,3-Dimethyl-1,4-diazepane dihydrochloride waste."

  • Don PPE : Put on all required PPE as outlined in the table above, ensuring a proper fit. For double-gloving, place the inner glove cuff under your lab coat sleeve and the outer glove cuff over the sleeve.[8]

Phase 2: Handling and Weighing the Solid
  • Control Dust : Open the container slowly inside the fume hood to avoid generating airborne dust.

  • Weighing : Use a spatula to carefully transfer the desired amount of solid to a weigh boat. If transferring from the primary container, gently roll the container to dispense the powder rather than shaking it.

  • Clean Spatula : After use, clean the spatula by rinsing it with a suitable solvent into the liquid waste container. Do not allow the contaminated spatula to touch surfaces outside the fume hood.

  • Close Container : Securely close the primary container of 1,3-Dimethyl-1,4-diazepane dihydrochloride. Wipe the exterior of the container with a damp cloth to remove any residual dust before removing it from the hood.

Phase 3: Use in Solution
  • Dissolution : Add the weighed solid to your reaction vessel or beaker inside the fume hood.

  • Solvent Addition : Slowly add the solvent to the solid to avoid splashing. Be aware that this compound is a dihydrochloride salt; dissolution in protic solvents may generate an acidic solution.[6]

Phase 4: Decontamination and Disposal
  • Surface Decontamination : After the procedure is complete, wipe down all surfaces inside the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves and dispose of them in the designated solid waste container. Then, remove your lab coat/gown, goggles, and finally the inner gloves.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water.[11]

  • Waste Disposal : All materials contaminated with the compound, including gloves, weigh boats, and paper towels, must be disposed of in the designated hazardous waste container.[6] Do not mix this waste with general laboratory trash.

Visual Workflows for Enhanced Safety

Workflow for Handling 1,3-Dimethyl-1,4-diazepane dihydrochloride

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling Solid cluster_use Phase 3: In-Use cluster_dispose Phase 4: Disposal & Cleanup prep_area Designate & Prepare Fume Hood gather_equip Gather Equipment & Waste Containers prep_area->gather_equip don_ppe Don Appropriate PPE gather_equip->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh transfer Transfer to Vessel weigh->transfer clean_tools Clean Tools into Liquid Waste transfer->clean_tools dissolve Add Solvent & Dissolve clean_tools->dissolve decon Decontaminate Work Surfaces dissolve->decon dispose_waste Dispose of Solid & Liquid Waste decon->dispose_waste doff_ppe Remove PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: End-to-end workflow for safe handling of the solid compound.

Decision Tree for Respiratory Protection

G q1 Is the procedure performed in a certified fume hood? a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is visible dust being generated during transfer? a1_yes->q2 stop_work STOP WORK. Move procedure to a certified fume hood. a1_no->stop_work a2_yes Yes q2->a2_yes a2_no No q2->a2_no res_required Result: Respirator REQUIRED. Use N95 or higher with acid gas/particulate cartridge. a2_yes->res_required res_none Result: No respirator required. Continue monitoring. a2_no->res_none

Caption: Decision-making process for the use of respiratory protection.

By adhering to this comprehensive guide, you can confidently handle 1,3-Dimethyl-1,4-diazepane dihydrochloride, ensuring both your personal safety and the quality of your research outcomes.

References

  • Angene Chemical. Safety Data Sheet - 1-(3-Fluoro-benzyl)-[1]diazepane hydrochloride. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Stanford University. Standard Operating Procedure - Hydrochloric Acid. [Link]

  • SLAC National Accelerator Laboratory. Hydrochloric Acid Safe Handling Guideline. [Link]

  • SynZeal. Safety Data Sheet - Edoxaban Impurity 84. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs. [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Hydrogen chloride. [Link]

  • EMD Millipore. Safety Data Sheet - Hydrochloric Acid 34-37%. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.